3-Cyano-4-iminopiperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157859. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-iminopiperidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-3-5-4-9-2-1-6(5)8/h5,8-9H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDAIIMFNFQFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303326 | |
| Record name | 4-Iminopiperidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20373-91-5 | |
| Record name | 20373-91-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Iminopiperidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 3-Cyano-4-iminopiperidine: A Strategic Analysis for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The journey of a drug molecule from a laboratory curiosity to a clinical candidate is dictated by a complex interplay of biological activity and physicochemical properties. It is the latter that governs the absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining whether a potent compound can become a viable therapeutic. This guide focuses on 3-Cyano-4-iminopiperidine, a heterocyclic scaffold of significant interest.[1] We will dissect its core physicochemical characteristics, moving beyond mere data points to explain the underlying chemical principles and their strategic implications for medicinal chemistry programs. This document is designed not as a static data sheet, but as a foundational manual for any scientist seeking to harness the potential of this versatile building block.
Core Molecular Profile and Structural Rationale
This compound is a functionalized derivative of the piperidine ring, a motif prevalent in numerous FDA-approved drugs.[2] Its strategic value lies in the unique electronic and structural features imparted by the cyano and imino groups. These functionalities provide vectors for chemical modification and key interaction points for biological targets.
Table 1: Molecular Identifiers and Properties
| Property | Data | Source(s) |
| IUPAC Name | 4-iminopiperidine-3-carbonitrile | N/A |
| Molecular Formula | C₆H₉N₃ | [3] |
| Molecular Weight | 123.16 g/mol | [3] |
| Canonical SMILES | C1C(CN=C(C1)N)C#N | N/A |
| Key Features | Piperidine scaffold, imine functionality, nitrile group | [1] |
The core structure exists in a tautomeric equilibrium between the more common imine form and an enamine form. This equilibrium is sensitive to the solvent environment and pH, which has direct consequences for its reactivity and how it is recognized by enzymes or receptors. Understanding this dynamic is the first step in rational drug design with this scaffold.
Figure 1: Tautomeric equilibrium of the this compound core structure.
Ionization State and Lipophilicity (pKa & logP)
Table 2: Predicted Physicochemical Parameters
| Parameter | Predicted Value | Significance in Drug Development |
| pKa (Strongest Basic) | ~8.5 - 9.5 | Influences solubility and receptor interactions. At physiological pH (7.4), the molecule will be significantly protonated, enhancing aqueous solubility but potentially hindering passive membrane diffusion. |
| logP | ~ -0.5 to 0.2 | Indicates a hydrophilic to balanced character. This suggests good solubility in aqueous media but may require optimization to achieve sufficient membrane permeability for oral absorption or CNS penetration. |
Disclaimer: The values in Table 2 are algorithmically predicted and have not been experimentally verified. They should be used as a directional guide for initial experimental design.
Causality Behind the Predictions:
-
pKa: The predicted basicity is primarily driven by the sp²-hybridized imine nitrogen and the sp³-hybridized piperidine ring nitrogen. The electron lone pairs on these atoms are available for protonation.[4] The electron-withdrawing effect of the adjacent cyano group slightly reduces the basicity of the imine compared to a simple alkyl imine.
-
logP: The presence of three nitrogen atoms, capable of acting as hydrogen bond donors and acceptors, lends the molecule a polar character, driving the logP to the lower end of the drug-like chemical space.
Chemical Stability: The Achilles' Heel
A critical, field-proven insight into this scaffold is the reactivity of the imine group. Specifically, it is susceptible to hydrolysis, converting the imine to a ketone. Seminal work on the synthesis of this compound demonstrated that treatment with 5N hydrochloric acid readily converts this compound into 3-Cyano-4-piperidone.[3]
This reactivity has profound implications:
-
Pro-drug Strategies: The imine could be intentionally designed as a pro-drug, remaining stable at a formulation pH but hydrolyzing to the active ketone form in vivo.
-
Stability Challenges: For applications where the imine itself is the active pharmacophore, formulation at a non-acidic pH and avoidance of protic solvents would be critical. It also suggests potential metabolic liability through enzymatic hydrolysis.
Figure 2: Hydrolytic conversion of this compound to its corresponding piperidone.
Authoritative Experimental Protocols for Characterization
To move beyond predictions, rigorous experimental characterization is non-negotiable. The following are standard, self-validating protocols suitable for determining the key physicochemical properties of this compound.
Protocol 4.1: pKa Determination by Potentiometric Titration
Rationale: This method directly measures the pH change of a solution of the compound upon the addition of a titrant (acid or base). The inflection point of the titration curve corresponds to the pKa, providing a highly accurate and reliable value.
Methodology:
-
Preparation: Accurately prepare a ~10 mM solution of this compound in deionized water or a co-solvent system (e.g., water/methanol) if solubility is limited.
-
Calibration: Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0).
-
Titration: Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.
-
Data Acquisition: Titrate the solution with a standardized solution of HCl (e.g., 0.1 M). Record the pH after each incremental addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point or by calculating the first derivative of the curve (the peak indicates the equivalence point).
Protocol 4.2: LogP Determination by Shake-Flask Method
Rationale: This is the gold-standard method for measuring lipophilicity. It directly quantifies the partitioning of the compound between two immiscible phases (n-octanol and water), providing a definitive logP value.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. Use the appropriate phase for all subsequent steps.
-
Stock Solution: Prepare a stock solution of the compound in the aqueous phase at a known concentration.
-
Partitioning: In a separatory funnel, combine a known volume of the stock solution with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the layers to separate completely. Centrifugation may be used to break up any emulsions.
-
Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the concentration in the octanol phase by mass balance. The logP is calculated as: logP = log10([Compound]octanol / [Compound]aqueous).
Conclusion: A Scaffold of Tunable Potential
This compound is a chemical scaffold defined by a delicate balance of properties. Its predicted hydrophilicity and basicity suggest it is well-suited for targeting binding sites with polar and charged residues. However, its inherent hydrolytic instability is a critical design consideration that must be addressed. This perceived liability can be cleverly exploited for pro-drug design or mitigated through structural modifications that sterically or electronically shield the imine functionality. The true potential of this scaffold will be unlocked by researchers who embrace these properties, validate them with rigorous experimentation using the protocols outlined herein, and use this deep understanding to guide the synthesis of next-generation therapeutics.
References
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McElvain, S. M., & Stork, G. (1946). The Preparation of 3-Cyano-4-piperidone. Journal of the American Chemical Society, 68(6), 1049-1053. [Link][3]
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Štenclová, P., & Pazdera, P. (2010). Semi-empirical derived descriptors for the modelling of properties of N-containing heterocycles. Central European Journal of Chemistry, 8(5), 896-905. [Link][4]
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Jat, P., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Pharmaceuticals, 16(2), 299. [Link][2]
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3-Cyano-4-iminopiperidine structure and tautomerism
An In-depth Technical Guide to the Structure and Tautomerism of 3-Cyano-4-iminopiperidine
Introduction
This compound is a heterocyclic compound of significant interest in modern synthetic and medicinal chemistry. Characterized by a piperidine ring functionalized with both a cyano group at the 3-position and an imine at the 4-position, this molecule serves as a versatile and highly reactive intermediate.[1] Its structural uniqueness makes it a valuable building block for the synthesis of a wide array of biologically active compounds, including novel therapeutic agents for cancer and inflammatory diseases.[1]
A critical, yet often overlooked, aspect of this compound's chemistry is its capacity for tautomerism. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. Understanding the tautomeric equilibrium of this compound is paramount for drug development professionals, as the predominant form in a physiological environment dictates its three-dimensional shape, polarity, and hydrogen bonding capabilities, all of which are critical for target engagement and pharmacological activity. This guide provides a detailed exploration of the structure, synthesis, and tautomeric behavior of this compound, offering field-proven insights for researchers in organic synthesis and drug discovery.
Core Molecular Structure and Properties
The fundamental scaffold of this compound is a six-membered nitrogen-containing ring. Its chemical properties are largely defined by the interplay between the secondary amine within the piperidine ring, the electron-withdrawing cyano group, and the reactive imine functionality.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | [1][2] |
| Molecular Weight | 123.16 g/mol | [1] |
| CAS Number | 20373-91-5 | [1] |
| Synonyms | 4-Imino-piperidine-3-carbonitrile | [1] |
| Appearance | Light yellow solid | [1] |
| Storage Conditions | 0 - 8 °C, under inert atmosphere | [1] |
The Dynamic World of Tautomerism
The most fascinating chemical feature of this compound is its existence as a mixture of tautomers in equilibrium. The primary equilibrium is an imine-enamine tautomerization, where a proton is transferred from the piperidine ring nitrogen (N1) to the imine nitrogen.
-
Imine Tautomer (4-Imino-piperidine-3-carbonitrile): This is the canonical structure, featuring a distinct C=N double bond at the 4-position.
-
Enamine Tautomer (4-Amino-1,2,5,6-tetrahydropyridine-3-carbonitrile): In this form, the double bond shifts into the ring between C3 and C4, and the exocyclic imine becomes an amino group. This creates a conjugated system involving the C=C double bond and the cyano group.
The position of this equilibrium is not static; it is highly sensitive to the molecular environment, particularly the polarity of the solvent. This phenomenon is well-documented in related heterocyclic systems.[3][4] In polar, protic solvents, the more polar imine tautomer is often favored due to stronger solute-solvent interactions, such as hydrogen bonding. Conversely, in non-polar, aprotic solvents, the less polar enamine tautomer may predominate.[4] This solvent-dependent behavior is a crucial consideration during synthesis, purification, and biological screening.
Caption: Imine-enamine tautomeric equilibrium of this compound.
Synthesis and Experimental Characterization
A robust understanding of a molecule's properties begins with its synthesis and analytical characterization. The choice of synthetic route and analytical methods must be self-validating, ensuring the identity and purity of the compound while also providing insights into its dynamic behavior.
Synthetic Protocol: Dieckmann-type Cyclization
A common and effective method for synthesizing this compound is through the base-catalyzed intramolecular cyclization of bis-(β-cyanoethyl)-amine, a variation of the Dieckmann condensation.[2]
Caption: Workflow for the synthesis of this compound.
Detailed Methodology: [2]
-
Reaction Setup: In a flask equipped with an efficient stirrer, add 25 g of naphthalene, 2 g of sodium metal, and 50 g of bis-(β-cyanoethyl)-amine to dioxane. Displace the air with nitrogen.
-
Cyclization: Stir the mixture for several hours on a steam bath. The initially pale yellow solution will become cloudy and precipitate an amorphous brown solid.
-
Isolation (Method A): Pour the hot reaction mixture into one liter of benzene, cool, and filter. The desired imine product is insoluble in benzene, whereas the starting amine is soluble.
-
Purification: The crude product can be crystallized from ethanol or a mixture of dioxane and alcohol (9:1) to yield the final product.
Spectroscopic Investigation of Tautomerism
Distinguishing between the imine and enamine tautomers requires a multi-faceted spectroscopic approach. Each technique provides unique structural information, and together they create a comprehensive picture of the equilibrium.
| Technique | Imine Tautomer Signature | Enamine Tautomer Signature | Rationale |
| ¹H NMR | Absence of vinylic protons. Characteristic CH and CH₂ signals of the saturated ring. | Presence of a vinylic proton signal (C4-H). Broad NH₂ signal. | The chemical environment of protons changes significantly with the shift of the double bond. |
| ¹³C NMR | Signal for an imine carbon (C=N) at ~160-170 ppm. | Signals for two sp² carbons (C=C) around 100-140 ppm. | The hybridization of C3 and C4 changes from sp³ and sp² to both being sp², resulting in distinct chemical shifts. |
| FT-IR | Strong C=N stretch (~1650 cm⁻¹). N-H stretch from the ring amine (~3300 cm⁻¹). | C=C stretch (~1620 cm⁻¹). Two distinct N-H stretches from the NH₂ group (~3400, 3300 cm⁻¹). | The vibrational modes of the imine and enamine functional groups are clearly distinguishable.[3] |
| UV-Vis | n → π* transition of the isolated imine chromophore. | π → π* transition of the conjugated enamine-nitrile system at a longer wavelength. | The extended conjugation in the enamine tautomer lowers the energy gap for electronic transitions.[3] |
By conducting these analyses in solvents of varying polarity (e.g., chloroform vs. DMSO), one can observe shifts in the relative intensities of the spectroscopic signals, providing direct evidence of the tautomeric equilibrium and its solvent dependency.[4]
Computational Chemistry: A Predictive Tool
In addition to experimental work, computational methods, particularly Density Functional Theory (DFT), offer powerful predictive insights into tautomeric systems. These in silico experiments are invaluable for rationalizing observed behavior and guiding further research.
Caption: Computational workflow for analyzing tautomerism using DFT.
Causality in Computational Choices:
-
Expertise & Experience: We choose a functional like B3LYP with a large basis set (e.g., 6-311++G**) because it has been shown to provide a good balance of accuracy and computational cost for thermodynamic and kinetic data in similar heterocyclic systems.[5][6]
-
Trustworthiness: The workflow is self-validating. A frequency calculation is essential to confirm that an optimized structure is a true energy minimum (all real frequencies) and that a transition state is a first-order saddle point (one imaginary frequency).[6] Without this step, the calculated energies are meaningless.
-
Authoritative Grounding: The use of a continuum solvation model like the Polarizable Continuum Model (PCM) is standard practice to simulate solvent effects, allowing for a direct comparison between theoretical predictions and experimental observations in different media.[7]
Computational studies on related systems have shown that while one tautomer may be more stable, the energy barrier to interconversion can be significant, suggesting that both forms can coexist at room temperature.[5][6]
Conclusion and Outlook
This compound is more than a static molecular structure; it is a dynamic entity existing in a delicate tautomeric equilibrium. Its value as a synthetic intermediate is amplified by this dual nature, which offers multiple reactive pathways for derivatization. For drug development professionals, recognizing and harnessing this tautomerism is key. The ability to predict or control which tautomeric form interacts with a biological target can be the difference between a potent therapeutic agent and an inactive compound. Future work in this area should focus on synthesizing derivatives that "lock" the molecule into a single, desired tautomeric form to definitively probe its structure-activity relationship in various biological contexts.
References
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McElvain, S. M., & Stork, G. (1946). Preparation of 3-Cyano-4-piperidone. Journal of the American Chemical Society, 68(6), 1049-1053. Retrieved from [Link]
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Rowley, M., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(45), 6064-6067. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138223, 4-Cyanopiperidine. Retrieved from [Link]
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de Oliveira, B. R., et al. (2023). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances, 13(25), 17135-17147. Retrieved from [Link]
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Gholipour, M. R., & Ghafouri, R. (2012). Theoretical investigation of tautomerism in N-hydroxy amidines. Journal of Molecular Modeling, 18(9), 4195-4204. Retrieved from [Link]
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Al-Otaibi, J. S. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. SpringerPlus, 4, 584. Retrieved from [Link]
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Cheung, Y. Y., et al. (2024). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Retrieved from [Link]
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Khom, et al. (2016). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 55B(4), 519-524. Retrieved from [Link]
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Al-Otaibi, J. S. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Semantic Scholar. Retrieved from [Link]
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Gesto, D., et al. (2012). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. Retrieved from [Link]
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ChemWhat. (n.d.). 3-CYANO-4-OXO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. Retrieved from [Link]
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Tang, S., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3525-3528. Retrieved from [Link]
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Cheung, Y. Y., et al. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Retrieved from [Link]
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Basile, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Retrieved from [Link]
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Basile, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42609283, tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate. Retrieved from [Link]
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Nonell, S., et al. (2001). Spectroscopic investigation of photophysics and tautomerism of amino- and nitroporphycenes. Archive ouverte UNIGE. Retrieved from [Link]
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Al-Ayash, A. Z. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Storage of 3-Cyano-4-iminopiperidine
This guide provides a comprehensive technical overview of the stability and optimal storage conditions for 3-Cyano-4-iminopiperidine (CAS No. 20373-91-5), a versatile building block in modern medicinal and agrochemical research.[1] By dissecting its molecular structure and the inherent reactivity of its functional groups, this document offers field-proven insights and protocols to ensure the compound's integrity from receipt to reaction.
Executive Summary: A Molecule of Tuned Reactivity
This compound, also known as 4-Imino-piperidine-3-carbonitrile, is a piperidine derivative featuring both a cyano (nitrile) and an imine functional group.[1] This unique combination imparts a high degree of reactivity, making it a valuable intermediate for synthesizing complex, biologically active molecules.[1] However, this same reactivity predisposes the compound to specific degradation pathways if not handled and stored correctly. This guide will elucidate the chemical rationale behind its stability profile and provide actionable protocols for its preservation.
Deconstructing the Stability Profile: A Tale of Two Functional Groups
The stability of this compound is primarily dictated by the chemical properties of its imine and cyano moieties, and to a lesser extent, the piperidine ring itself. Understanding the susceptibility of these groups to common laboratory conditions is paramount.
The Imine Functional Group: The Primary Locus of Instability
The C=N double bond of the imine group is the most significant contributor to the compound's potential instability. Imines are susceptible to hydrolysis, a reaction in which water cleaves the double bond, reverting the imine to its constituent carbonyl compound and amine.[2]
-
Mechanism of Hydrolysis: This reaction is typically catalyzed by acid.[2] The process begins with the protonation of the imine nitrogen, forming an iminium ion. This protonation significantly increases the electrophilicity of the imine carbon, making it highly susceptible to nucleophilic attack by water. The resulting intermediate then undergoes proton transfer and elimination of the amine portion to yield a ketone (in this case, 4-oxopiperidine-3-carbonitrile).[2]
-
Causality in Practice: The presence of even trace amounts of moisture or acidic vapors in the storage environment can initiate this degradation cascade. Given that imine hydrolysis is generally more facile than nitrile hydrolysis, this pathway represents the most immediate threat to the compound's purity.[3]
The Cyano (Nitrile) Group: A More Resilient Moiety
The carbon-nitrogen triple bond of the cyano group is also subject to hydrolysis, ultimately yielding a carboxylic acid.[4][5][6] This process, however, typically requires more forcing conditions, such as elevated temperatures and strong acidic or basic solutions, compared to imine hydrolysis.[3][6]
-
Mechanism of Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which, similar to the imine, increases the electrophilicity of the carbon atom, allowing for the addition of water.[4][6] In basic conditions, the strongly nucleophilic hydroxide ion can directly attack the nitrile carbon.[4][5] Both pathways initially form an amide intermediate, which is then further hydrolyzed to a carboxylic acid.[5][6]
-
Practical Implications: While less of an immediate concern under standard storage conditions, the potential for nitrile hydrolysis should be considered during experimental workups or if the compound is stored improperly for extended periods, especially if exposed to pH extremes.
The Piperidine Ring: A Stable Scaffold
The piperidine ring itself is a relatively stable saturated heterocycle.[7] However, like other secondary amines, the nitrogen atom is basic and can be protonated by acids. In strongly oxidizing environments, the ring structure can be compromised, but this is not a typical concern under normal storage and handling conditions.[7]
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Primary and secondary degradation pathways of this compound.
Recommended Storage and Handling Protocols
Based on the chemical principles outlined above, the following storage and handling protocols are recommended to maximize the shelf-life and purity of this compound.
Core Storage Conditions
A supplier of this compound recommends storage at 0 - 8 °C.[1] This is a sound recommendation based on the general principle that lower temperatures slow down the rate of chemical degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 - 8 °C (Refrigerated) | Slows the rate of potential hydrolytic degradation of the imine and nitrile groups. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and atmospheric oxygen, minimizing hydrolysis and potential oxidation. |
| Container | Tightly Sealed, Amber Glass Vial | Prevents ingress of moisture and air. Amber glass protects from light, which can catalyze degradation. |
| Dessicant | Store within a desiccator | Provides an additional layer of protection against moisture. |
Handling Procedures
Correct handling is as crucial as proper storage. The following steps should be taken when working with this compound:
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Dispensing: Use clean, dry spatulas and weighing instruments. Promptly and securely reseal the container after dispensing.
-
Solvent Choice: For preparing stock solutions, use anhydrous solvents. If aqueous solutions are required, they should be prepared fresh and used immediately. The stability in aqueous solutions, particularly at different pH values, is expected to be limited.
Framework for a Stability-Indicating Study
To rigorously validate the stability of a batch of this compound, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Experimental Protocol: HPLC Method Development
The goal is to develop an HPLC method that can separate the intact this compound from its potential degradation products, primarily 4-Oxopiperidine-3-carbonitrile.
-
Column Selection: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The buffer is crucial for ensuring reproducible chromatography of the basic piperidine nitrogen.
-
Detection: UV detection is appropriate. A wavelength should be chosen where the parent compound and potential impurities have significant absorbance.
-
Forced Degradation Study: To confirm the method is stability-indicating, the compound should be subjected to forced degradation under various conditions:
-
Acidic Hydrolysis: Dissolve in a dilute acid solution (e.g., 0.1 N HCl) and heat gently.
-
Basic Hydrolysis: Dissolve in a dilute basic solution (e.g., 0.1 N NaOH) and heat gently.
-
Oxidative Degradation: Treat with a dilute solution of hydrogen peroxide.
-
Thermal Stress: Heat the solid compound.
-
Photostability: Expose the solid and a solution to UV and visible light.
-
-
Method Validation: Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector can further validate this.
The following diagram outlines the workflow for developing a stability-indicating HPLC method.
Caption: Workflow for stability-indicating HPLC method development.
Conclusion
This compound is a molecule with significant synthetic potential, but its utility is directly linked to its purity. The primary stability liability is the hydrolysis of the imine functional group, a process accelerated by moisture and acidic conditions. The secondary, and less immediate, risk is the hydrolysis of the nitrile group. By adhering to the recommended storage conditions—refrigeration under a dry, inert atmosphere—and employing careful handling techniques, researchers can effectively mitigate these degradation pathways. For critical applications, the implementation of a validated, stability-indicating HPLC method is the most reliable way to ensure the ongoing integrity of this valuable chemical intermediate.
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Safety Data Sheet. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Available at: [Link]
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The Versatile Heterocycle: A Technical Guide to 3-Cyano-4-iminopiperidine as a Strategic Building Block in Medicinal Chemistry
Abstract
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, reactivity, and application of 3-cyano-4-iminopiperidine. This versatile heterocyclic building block, existing in a tautomeric equilibrium with its enamine form, offers a unique combination of functionalities that make it a powerful synthon in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This guide will delve into the foundational synthesis, explore its diverse reactivity profile with a focus on mechanistically driven transformations, and highlight its strategic implementation in the synthesis of medicinally relevant scaffolds, such as fused pyrazole systems. Detailed experimental protocols, quantitative data, and visual workflows are provided to empower researchers in leveraging the full potential of this valuable chemical entity.
Introduction: The Strategic Value of the this compound Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. The introduction of specific functional groups onto the piperidine core can dramatically influence its physicochemical properties and pharmacological activity.
This compound (Figure 1) is a particularly noteworthy derivative, distinguished by the presence of a nitrile group and an imine functionality at the 3- and 4-positions, respectively. This arrangement of functional groups imparts a unique reactivity profile, making it a highly versatile intermediate for the synthesis of diverse and complex heterocyclic systems.[2] The imine can act as an electrophile, while the adjacent cyano group can participate in a variety of transformations. Furthermore, the molecule exists in a tautomeric equilibrium with its more stable enamine form, 3-cyano-4-amino-1,2,5,6-tetrahydropyridine, which is a potent nucleophile.[3][4] This dual reactivity is the cornerstone of its utility as a heterocyclic building block.
This guide will provide a detailed exploration of this compound, from its fundamental synthesis to its application in constructing medicinally relevant compounds.
Figure 1: Structure of this compound
A simple representation of the this compound structure.
Synthesis of the Core Scaffold: From Historical Methods to Modern Analogs
The foundational synthesis of this compound was established through an intramolecular Dieckmann condensation of bis-(β-cyanoethyl)-amine.[5] This classical approach remains a viable, albeit dated, method for accessing the core scaffold.
The Dieckmann Condensation Approach
The synthesis commences with the base-catalyzed intramolecular cyclization of bis-(β-cyanoethyl)-amine. The mechanism involves the formation of an enolate which then attacks the nitrile group of the other cyanoethyl arm, leading to the formation of the six-membered ring.
Classic synthesis of this compound.
While effective, this method often requires harsh conditions and can lead to the formation of byproducts. For many contemporary applications, a more stable and readily functionalized precursor, such as an N-protected 3-cyano-4-oxopiperidine, is preferred.
Synthesis of N-Protected 3-Cyano-4-oxopiperidine: A Modern Gateway
The synthesis of N-protected 3-cyano-4-oxopiperidines provides a more versatile entry point to this class of compounds. The Boc (tert-butoxycarbonyl) protected analog, for instance, is commercially available and can be synthesized from ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate via a Dieckmann condensation using a strong base like sodium hydride in toluene.[6]
Table 1: Synthesis of N-Boc-3-cyano-4-oxopiperidine [6]
| Starting Material | Reagents and Conditions | Product | Yield |
| Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate | 1. 60% NaH, Toluene, reflux, 3h. 2. 1N HCl to pH 3. | tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate | 51.6% |
This N-protected keto-nitrile serves as a stable and versatile precursor, allowing for a wide range of subsequent chemical modifications.
The Dual Reactivity of this compound: A Mechanistic Perspective
The synthetic utility of this compound stems from its dual reactivity, which is a direct consequence of its imine-enamine tautomerism. This equilibrium allows the molecule to react as both an electrophile and a nucleophile, opening up a wide array of synthetic possibilities.
Imine-enamine tautomerism of this compound.
The Enamine Tautomer: A Potent Nucleophile
The enamine tautomer, 3-cyano-4-amino-1,2,5,6-tetrahydropyridine, is an electron-rich species and a powerful nucleophile.[3][4] The nitrogen lone pair donates electron density into the double bond, making the β-carbon (C5) particularly susceptible to attack by electrophiles. This reactivity is analogous to the well-established Stork enamine synthesis, where enamines serve as enolate equivalents for alkylation and acylation reactions.[5][7]
The nucleophilic character of the enamine tautomer allows for reactions with a variety of electrophiles, including:
-
Alkyl Halides: Undergoes SN2 reactions with reactive alkyl halides to form C-alkylated products.[5]
-
Acid Chlorides: Reacts with acid chlorides to yield C-acylated products, which are precursors to 1,3-dicarbonyl compounds.[2][8]
-
Michael Acceptors: Participates in conjugate addition reactions with α,β-unsaturated carbonyl compounds.[7]
These reactions provide a powerful means of introducing carbon-based substituents at the C5 position of the piperidine ring.
The Imine Tautomer: An Electrophilic Handle
The imine tautomer possesses an electrophilic carbon atom at the C4 position, which is susceptible to attack by nucleophiles. This reactivity is characteristic of imines and allows for the introduction of a diverse range of functional groups.
The electrophilic nature of the imine allows for reactions with various nucleophiles, such as:
-
Organometallic Reagents: Grignard reagents and organolithium compounds can add to the imine to form 4-amino-4-substituted piperidines.
-
Hydrides: Reduction of the imine with hydride reagents such as sodium borohydride would yield the corresponding 4-aminopiperidine.
-
Amines and Hydrazines: These can react with the imine, leading to the formation of more complex heterocyclic systems through condensation and cyclization reactions.
Application in Heterocyclic Synthesis: The Gateway to Pyrazolo[4,3-c]pyridines
A prime example of the synthetic utility of the this compound scaffold is its use as a precursor for the synthesis of pyrazolo[4,3-c]pyridines. This fused heterocyclic system is a key pharmacophore in a number of biologically active molecules, including kinase inhibitors.
The synthesis typically proceeds from an N-protected 3-cyano-4-oxopiperidine, which is first converted to a more reactive enamine or dienamine intermediate. This intermediate then undergoes a cyclocondensation reaction with a hydrazine derivative to construct the pyrazole ring.
General scheme for the synthesis of pyrazolo[4,3-c]pyridines.
This transformation highlights the strategic importance of the β-enaminonitrile functionality within the piperidine ring, serving as a linchpin for the construction of more complex, medicinally relevant scaffolds.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of the core scaffold and its precursor. Researchers should always adhere to standard laboratory safety procedures.
Protocol 1: Synthesis of this compound (Classical Method)[5]
Materials:
-
Bis-(β-cyanoethyl)-amine
-
Sodium metal
-
Naphthalene (catalyst)
-
Anhydrous dioxane
-
Nitrogen gas
-
Ethanol
Procedure:
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous dioxane (volume dependent on scale).
-
Add naphthalene (catalytic amount) and sodium metal (2 molar equivalents relative to the amine).
-
Heat the mixture to reflux with stirring under a nitrogen atmosphere until the sodium has completely dissolved.
-
Cool the solution and add bis-(β-cyanoethyl)-amine (1 molar equivalent) dropwise.
-
Heat the reaction mixture at reflux for several hours. Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and pour it into benzene.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from ethanol to afford pure this compound.
Protocol 2: Synthesis of tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate[6]
Materials:
-
Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate
-
60% Sodium hydride in mineral oil
-
Anhydrous toluene
-
1N Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of 60% sodium hydride (1.5 equivalents) in anhydrous toluene, add a solution of ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate (1 equivalent) in toluene dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Adjust the pH of the aqueous layer to 3 with 1N hydrochloric acid.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (ethyl acetate/petroleum ether) to yield the product as a white solid.
Characterization Data for tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate: [6]
-
¹H NMR (400 MHz, DMSO-d6) δ: 10.87 (s, 1H), 3.89 (s, 2H), 3.46 (t, J=5.8Hz, 2H), 2.28 (t, J=5.8Hz, 2H).
Conclusion and Future Outlook
This compound and its protected precursors are undeniably valuable building blocks in modern organic synthesis and medicinal chemistry. The unique interplay of the cyano and imine/enamine functionalities provides a rich platform for the construction of diverse and complex molecular architectures. The ability to readily access fused heterocyclic systems like pyrazolo[4,3-c]pyridines underscores its strategic importance in the development of novel therapeutic agents.
Future research in this area will likely focus on the development of more efficient and stereoselective methods for the synthesis of substituted this compound analogs. Furthermore, the exploration of its reactivity with a broader range of electrophilic and nucleophilic partners will undoubtedly unveil new and exciting synthetic transformations, further expanding its utility in the quest for new medicines. This guide provides a solid foundation for researchers to understand and harness the synthetic potential of this remarkable heterocyclic building block.
References
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The Strategic Potential of 3-Cyano-4-iminopiperidine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel chemical scaffolds that offer unique three-dimensional diversity and versatile reactivity is a cornerstone of modern drug discovery. Within this landscape, the 3-cyano-4-iminopiperidine core emerges as a compelling, yet underexplored, structural motif. This technical guide provides a comprehensive analysis of the synthesis, reactivity, and potential therapeutic applications of this scaffold. By dissecting the individual contributions of the piperidine ring, the nitrile group, and the imine functionality, we will illuminate the multifaceted potential of this compound as a versatile building block for the generation of diverse chemical libraries and as a core element in the design of targeted therapeutics. This guide aims to equip researchers and drug development professionals with the foundational knowledge and strategic insights necessary to harness the potential of this promising scaffold in their quest for next-generation medicines.
Introduction: The Allure of a Privileged Scaffold with Untapped Functionality
The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, gracing the structures of numerous approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for engaging with biological targets. The 4-aminopiperidine substructure, in particular, has proven to be a "privileged" motif, found in a variety of bioactive compounds, including N-type calcium channel blockers for pain management and potent cognition enhancers.[2][3]
The subject of this guide, this compound, builds upon this privileged core by introducing two key functional groups: a nitrile and an imine. This unique combination of functionalities bestows upon the scaffold a rich and versatile chemical reactivity, opening avenues for a wide array of synthetic transformations and potential modes of biological interaction. This guide will explore the untapped potential of this molecule, positioning it as a strategic starting point for the development of innovative therapeutic agents.
Synthesis and Chemical Reactivity: A Gateway to Molecular Diversity
The accessibility of a chemical scaffold is paramount to its utility in drug discovery. This compound can be synthesized, and its inherent reactivity provides a springboard for the creation of diverse compound libraries.
Synthesis of the Core Scaffold
The synthesis of this compound has been reported, with subsequent hydrolysis yielding the corresponding 3-cyano-4-piperidone. This ketone derivative serves as a versatile intermediate for a multitude of chemical transformations.
The Imino Group: A Hub of Reactivity
The imine functionality is a key handle for derivatization. It can be readily hydrolyzed to the corresponding ketone (3-cyano-4-oxopiperidine), which can then be subjected to a vast array of well-established carbonyl chemistries. Alternatively, the imine itself can undergo direct reactions.
-
Reductive Amination: The most direct and powerful application of the imine is its reduction to a primary amine, yielding 3-cyano-4-aminopiperidine. This transformation opens the door to a vast chemical space, allowing for the introduction of a wide variety of substituents through acylation, alkylation, sulfonylation, and other amine-based chemistries. This approach is instrumental in generating libraries of analogues for structure-activity relationship (SAR) studies.[4]
-
Nucleophilic Addition: The electrophilic carbon of the imine is susceptible to attack by various nucleophiles, leading to the formation of α-substituted aminopiperidines. This allows for the introduction of diverse chemical moieties at the 4-position.
-
Bioisosteric Replacement: The imine can be considered a bioisostere of a carbonyl group, offering a different hydrogen bonding profile and steric footprint.[5] This subtle change can have profound effects on target binding and pharmacokinetic properties.
The Nitrile Group: A Multifaceted Modulator
The nitrile group is far from being a passive substituent. Its unique electronic properties and reactivity make it a valuable tool in medicinal chemistry.
-
Bioisosterism: The nitrile group is a well-established bioisostere for a variety of functional groups, including carbonyls, hydroxyls, and halogens.[6] This allows for fine-tuning of a molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, which can impact solubility, permeability, and target engagement.
-
Covalent Warhead: The electrophilic nature of the nitrile carbon makes it a potential "warhead" for covalent inhibition.[3] It can react with nucleophilic residues, such as cysteine or serine, in the active site of a target protein to form a reversible or irreversible covalent bond.[7] This strategy can lead to inhibitors with high potency and prolonged duration of action. The reactivity of the nitrile can be tuned by the surrounding electronic environment.
-
Metabolic Stability: Introduction of a nitrile group can block sites of metabolic oxidation, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate.
The interplay of the imine and nitrile functionalities within the this compound scaffold is depicted in the following workflow:
Caption: Synthetic utility of this compound.
Potential Therapeutic Applications: A Landscape of Opportunity
The structural features of this compound and its derivatives suggest a broad range of potential therapeutic applications. By drawing parallels with established pharmacophores and considering the unique reactivity of the scaffold, we can identify several promising avenues for drug discovery.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
One of the most compelling potential applications of the 3-cyanopiperidine scaffold lies in the development of DPP-4 inhibitors. The cyanopyrrolidine motif is a cornerstone of several marketed DPP-4 inhibitors, such as vildagliptin and saxagliptin. The nitrile group in these molecules forms a reversible covalent bond with a catalytic serine residue in the DPP-4 active site, leading to potent and sustained inhibition.
Given the structural similarity, it is highly plausible that 3-cyano-4-aminopiperidine derivatives could also act as effective DPP-4 inhibitors. The piperidine ring would serve as the core scaffold, while the cyano group would engage the catalytic serine. The amino group at the 4-position provides a convenient attachment point for various substituents to optimize binding affinity and selectivity.
Caption: Proposed mechanism for DPP-4 inhibition.
Kinase Inhibitors for Oncology and Inflammatory Diseases
The piperidine scaffold is a common feature in many kinase inhibitors.[8][9] The 3-cyanopyridine motif has also been successfully employed in the design of inhibitors for kinases such as PIM-1.[10] This suggests that the 3-cyanopiperidine core could be a valuable starting point for the development of novel kinase inhibitors.
The nitrile group can participate in key hydrogen bonding interactions within the ATP-binding pocket of kinases. Furthermore, the potential for the nitrile to act as a covalent warhead targeting a nearby cysteine residue offers a strategy for developing highly potent and selective irreversible kinase inhibitors. The 4-amino group can be functionalized to introduce moieties that occupy hydrophobic pockets and enhance binding affinity.
Table 1: Potential Kinase Targets for 3-Cyanopiperidine-Based Inhibitors
| Kinase Family | Rationale for Targeting | Potential for Covalent Inhibition |
| Tyrosine Kinases (e.g., EGFR, BTK) | Many approved inhibitors feature heterocyclic scaffolds. | Cysteine residues are often present near the ATP-binding site. |
| Serine/Threonine Kinases (e.g., PIM, Aurora) | 3-Cyanopyridine inhibitors have shown efficacy. | Covalent strategies are being increasingly explored. |
| Lipid Kinases (e.g., PI3K) | Piperidine-containing inhibitors are known. | Cysteine-mediated covalent inhibition is a viable approach. |
Modulators of Ion Channels and Receptors
The 4-aminopiperidine scaffold has been shown to be effective in modulating the activity of ion channels, such as N-type calcium channels.[2] Derivatives of this scaffold could be explored for the treatment of chronic pain and other neurological disorders. The ability to introduce a wide range of substituents at the 4-amino position allows for the fine-tuning of interactions with the complex binding sites of ion channels and G-protein coupled receptors (GPCRs).
Covalent Inhibitors for Various Enzyme Classes
The α-cyano-imine or the derived α,β-unsaturated nitrile (formed after elimination) functionality presents an opportunity for the design of targeted covalent inhibitors for a range of enzymes beyond kinases. Cysteine proteases, for example, are an important class of therapeutic targets, and their active sites contain a highly nucleophilic cysteine residue that can be targeted by electrophilic "warheads."[11] The reactivity of the nitrile in the 3-cyanopiperidine scaffold can be modulated through synthetic modifications to achieve the desired balance of reactivity and selectivity.
Experimental Protocols: A Practical Guide to Derivatization
To facilitate the exploration of the this compound scaffold, the following are representative experimental protocols for key transformations.
Protocol for Reductive Amination of 3-Cyano-4-oxopiperidine
This protocol describes a general procedure for the synthesis of 3-cyano-4-aminopiperidine derivatives.
Materials:
-
N-protected 3-cyano-4-oxopiperidine
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-protected 3-cyano-4-oxopiperidine (1.0 eq) and the desired amine (1.2 eq) in DCM or DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired 3-cyano-4-aminopiperidine derivative.
Protocol for N-Acylation of 3-Cyano-4-aminopiperidine
This protocol outlines a general method for the acylation of the 4-amino group.
Materials:
-
N-protected 3-cyano-4-aminopiperidine derivative
-
Acid chloride or carboxylic acid
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid
-
Dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
From Acid Chloride: To a solution of the N-protected 3-cyano-4-aminopiperidine derivative (1.0 eq) and TEA or DIPEA (1.5 eq) in DCM, add the acid chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
From Carboxylic Acid: To a solution of the carboxylic acid (1.1 eq), coupling agent (e.g., HATU, 1.2 eq), and DIPEA (2.0 eq) in DMF, add the N-protected 3-cyano-4-aminopiperidine derivative (1.0 eq).
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel column chromatography.
Conclusion and Future Directions
The this compound scaffold represents a largely untapped resource for medicinal chemists. Its straightforward synthesis and the versatile reactivity of the imine and nitrile functionalities provide a powerful platform for the generation of diverse and complex molecular architectures. The potential applications of this scaffold are broad, with particularly compelling opportunities in the development of DPP-4 inhibitors, kinase inhibitors, and covalent probes for a variety of enzyme targets.
Future research in this area should focus on:
-
Expansion of the Chemical Space: The systematic exploration of a wide range of substituents at the piperidine nitrogen and the 4-amino position is crucial for building comprehensive SAR and identifying potent and selective lead compounds.
-
Elucidation of Covalent Inhibition Mechanisms: Detailed mechanistic studies are needed to understand the reactivity of the nitrile group in this specific scaffold towards biologically relevant nucleophiles and to optimize its potential as a covalent warhead.
-
Biological Screening: Broad biological screening of libraries based on the this compound core is essential to uncover novel and unexpected therapeutic activities.
By embracing the strategic advantages offered by this unique scaffold, the drug discovery community can unlock new avenues for the development of innovative medicines to address unmet medical needs.
References
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- Dei, S., Galeotti, N., Ghelardini, C., Manetti, D., Martini, E., Romanelli, M. N., ... & Gualtieri, F. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & medicinal chemistry letters, 13(14), 2303–2306.
- Schröder, J., Henke, A., Wenzel, J., & Klein, C. D. (2012). Synthesis and biological evaluation of 4-aminopiperidines as a novel chemotype of antifungals with remarkable antifungal activity. Molecules, 17(12), 14358–14376.
- Zhao, Z., Le, G. T., & Liu, D. (2007). Synthesis and SAR of 3, 5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & medicinal chemistry letters, 17(5), 1206–1210.
- Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307–317.
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Navigating the Solubility Landscape of 3-Cyano-4-iminopiperidine: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 3-cyano-4-iminopiperidine, a key intermediate in pharmaceutical synthesis.[1] Understanding the solubility of this compound in common laboratory solvents is paramount for its effective use in drug discovery and development, impacting everything from reaction kinetics to formulation and bioavailability. This document delves into the predicted solubility characteristics based on the molecule's structure, outlines detailed protocols for empirical solubility determination, and presents a framework for interpreting and applying this critical data.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The journey of a drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a cornerstone of "drug-likeness."[2][3] It governs the concentration of a compound in solution, thereby influencing reaction rates, purification efficiency, and, most critically, its absorption and distribution in biological systems.[2] Poor solubility can lead to truncated biological screening results, complex and costly formulation strategies, and ultimately, the failure of a promising therapeutic agent.[3]
This compound is a versatile building block in medicinal chemistry, valued for its unique structural features that allow for diverse synthetic modifications.[1] Its piperidine core is a common motif in many marketed drugs, and the cyano and imine functionalities offer reactive handles for constructing more complex molecules. A thorough understanding of its solubility is therefore not merely academic but a practical necessity for any researcher or organization aiming to leverage its synthetic potential.
Physicochemical Properties and Predicted Solubility Profile of this compound
The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a fundamental guide, suggesting that polar compounds will dissolve in polar solvents and non-polar compounds in non-polar solvents.[4]
Molecular Structure:
Caption: Chemical structure of this compound.
Analysis of Functional Groups and Polarity:
-
Piperidine Ring: The core structure contains a secondary amine, which can act as a hydrogen bond donor and acceptor, contributing to its polarity.
-
Imino Group (-C=NH): The imine functionality is polar and can participate in hydrogen bonding as an acceptor.
-
Cyano Group (-C≡N): The nitrile group is highly polar due to the large dipole moment of the carbon-nitrogen triple bond.
Based on these structural features, this compound is predicted to be a polar molecule. This polarity suggests a higher affinity for polar solvents.
Predicted Solubility:
| Solvent Class | Common Examples | Predicted Solubility of this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The ability of the solvent to engage in hydrogen bonding with the amine, imine, and cyano groups should facilitate dissolution. A publication notes its crystallization from ethanol.[5] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | These solvents can accept hydrogen bonds and have large dipole moments, which will effectively solvate the polar functional groups of the molecule. Crystallization from acetone has been reported.[5] |
| Nonpolar | Hexane, Toluene, Benzene | Low to Insoluble | The lack of favorable intermolecular interactions between the nonpolar solvent and the polar solute will hinder dissolution. Literature suggests it is not soluble in benzene.[5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have a moderate polarity and may offer some solubility, but are not expected to be as effective as highly polar a-protic or protic solvents. |
Experimental Determination of Solubility: A Step-by-Step Guide
While predictions provide a valuable starting point, empirical determination of solubility is essential for accurate process development and formulation.[2] The shake-flask method is the gold standard for determining equilibrium solubility.[2][6]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, DMSO, DMF, Dichloromethane, Toluene, Hexane)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Shaking incubator or orbital shaker capable of maintaining a constant temperature (e.g., 25 °C and 37 °C)[2]
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Volumetric flasks and pipettes
-
Validated analytical method (e.g., HPLC-UV, UPLC-MS) for quantification
Experimental Workflow: Equilibrium Solubility Determination
Caption: Workflow for the Shake-Flask Method of Solubility Determination.[2]
Detailed Protocol
-
Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a series of vials. Add a precise volume of each test solvent to the respective vials.[2]
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaking incubator set to the desired temperature (e.g., 25 °C for ambient process conditions or 37 °C to mimic physiological temperature).[7] Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[2]
-
Sample Processing: After incubation, visually inspect each vial to confirm that undissolved solid remains, indicating a saturated solution.[2] Centrifuge the vials at high speed to pellet the excess solid.[2] Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet.[2] Filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF) that has been pre-screened for low compound binding.[2]
-
Analysis: Accurately dilute the filtered supernatant with a suitable analytical solvent. Quantify the concentration of this compound in the diluted samples using a validated analytical method such as HPLC-UV or UPLC-MS.[2][6]
-
Data Reporting: The experiment should be performed in triplicate for each solvent and temperature condition.[7] Report the solubility in a clear, tabular format, including the mean and standard deviation.
Summary of Solubility Data (Template for Experimental Results)
The following table should be populated with the empirically determined solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Water | 25 | |||
| Water | 37 | |||
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Acetone | 25 | From Literature: Crystallizable[5] | ||
| Acetonitrile | 25 | |||
| DMSO | 25 | |||
| Dichloromethane | 25 | |||
| Toluene | 25 | |||
| Hexane | 25 | |||
| Dioxane/Ethanol (9:1) | 25 | From Literature: Crystallizable[5] |
Conclusion and Practical Implications
A comprehensive understanding of the solubility profile of this compound is indispensable for its successful application in pharmaceutical research and development. The predicted high solubility in polar aprotic solvents like DMSO and DMF makes them excellent choices for reaction media and for preparing stock solutions for high-throughput screening. The moderate to high solubility in polar protic solvents such as ethanol and methanol suggests these are suitable for crystallization and purification processes.[5] Conversely, its poor solubility in non-polar solvents can be leveraged for precipitation and isolation steps.
This guide provides both a theoretical framework based on molecular structure and a practical, detailed protocol for the empirical determination of the solubility of this compound. By following these guidelines, researchers can generate the robust and reliable solubility data needed to accelerate their drug discovery and development programs.
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Safety data sheet (SDS) and handling precautions for 3-Cyano-4-iminopiperidine
An In-Depth Guide to the Safe Handling of 3-Cyano-4-iminopiperidine for Research & Development
Executive Summary
This compound is a versatile heterocyclic intermediate used in the synthesis of complex molecules for pharmaceutical and agrochemical research.[1] Its structure, containing both a nitrile (-C≡N) and an imine (-C=NH) functional group, presents specific chemical hazards that demand rigorous safety protocols. The primary toxicological concern associated with aliphatic nitriles is the potential for metabolic release of cyanide, which can inhibit cellular respiration.[2][3][4] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for mitigating risks of acute toxicity, chemical burns, and other potential exposures.
Hazard Identification and Toxicological Profile
The principal hazard of this compound stems from its classification as an aliphatic nitrile. The toxicity of such compounds is often linked to the metabolic liberation of the cyanide ion (CN⁻).[3][4] This ion is a potent inhibitor of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration.[2][3]
While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, the hazards can be inferred from its structural components and data on similar molecules like 4-Cyanopiperidine. The imine functional group and the piperidine ring can also contribute to corrosive properties.
Table 1: Anticipated GHS Hazard Classifications
| Hazard Class | Hazard Category | Hazard Statement | Rationale |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on data for analogous cyanopiperidines and general toxicity of nitriles.[5] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Potential for dermal absorption and toxicity is a known hazard for nitriles.[5] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage OR H315: Causes skin irritation | The piperidine and imine functionalities can be corrosive or irritating.[6][7][8] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | Corrosive nature poses a significant risk to eye tissue.[5][7] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | The compound may be a dust or aerosol, posing an inhalation risk.[5] |
Symptoms of Exposure: Early signs of exposure to cyanide-releasing compounds can be subtle and may include headache, dizziness, nausea, and agitation.[9] Severe exposure can rapidly progress to convulsions, unconsciousness, and death.[9] Skin contact with corrosive imines can cause immediate irritation, redness, pain, and chemical burns.[7][10][11]
Risk Assessment and Mitigation Strategy
A systematic approach to risk assessment is mandatory before any work with this compound begins. This process involves identifying the hazards, evaluating the risks associated with the planned experimental procedures, and implementing robust control measures.
Caption: Risk assessment workflow for handling hazardous chemicals.
Engineering Controls and Personal Protective Equipment (PPE)
Multiple layers of protection are essential to minimize exposure.
Engineering Controls: All manipulations of this compound, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified laboratory chemical fume hood.[9][12] This is the primary barrier to prevent inhalation of the solid powder or any potential vapors.
Personal Protective Equipment (PPE): The selection of appropriate PPE is critical for preventing dermal and eye contact.
Table 2: Mandatory PPE Requirements
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (Nitrile, double-gloving recommended) | Prevents skin absorption and corrosion.[9][12][13] Inspect gloves for integrity before each use. Remove and wash contaminated gloves immediately. |
| Eye Protection | Chemical splash goggles and a face shield | Use safety goggles and a face shield where a potential splash or dust hazard exists.[9][12] Safety glasses alone are insufficient. |
| Body Protection | Flame-retardant lab coat | Protects against splashes and contamination of personal clothing.[6][9] |
| Respiratory | Not typically required if work is confined to a fume hood | If there is a risk of significant aerosolization outside of a fume hood, a respirator (e.g., N-95 or P100) may be necessary.[4] |
Standard Operating Procedure (SOP) for Handling
This SOP outlines the minimum required steps for safely handling solid this compound in a laboratory setting.
Caption: Step-by-step workflow for handling solid this compound.
Detailed Protocol:
-
Preparation : Before handling the compound, ensure all PPE is correctly worn.[9] Verify the fume hood is operational and the sash is at the appropriate height. Prepare the workspace by lining it with a disposable absorbent pad and assembling all necessary equipment (spatulas, weigh boats, solvent-containing beakers, and a designated, labeled hazardous waste container).[12]
-
Weighing and Transfer : Retrieve the chemical container, keeping it sealed until inside the fume hood. Carefully open the container and use a clean spatula to transfer the desired amount of solid to a weigh boat. Minimize the creation of dust.
-
Addition to Reaction : Add the weighed solid to the reaction vessel containing solvent. If necessary, rinse the weigh boat with a small amount of the reaction solvent to ensure a complete transfer.
-
Decontamination : After handling is complete, decontaminate all surfaces and equipment. A recommended procedure for cyanide-contaminated surfaces is to first wipe with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[12] All cleaning must be done within the fume hood.[12]
-
Waste Disposal : All contaminated materials (gloves, weigh boats, paper towels, etc.) must be disposed of in a dedicated, clearly labeled hazardous waste container for cyanide compounds.[12] This waste must be segregated from acidic waste streams.[12]
Emergency Protocols
Immediate and correct response to an exposure or spill is vital.
Table 3: Emergency Response Procedures
| Incident Type | Action Protocol |
|---|---|
| Skin Exposure | 1. Immediately move to the nearest safety shower.[10][11] 2. Remove all contaminated clothing while under the shower.[9][14] 3. Flush the affected area with copious amounts of water for at least 15 minutes.[9][14] 4. Seek immediate medical attention. Inform responders of a potential cyanide compound exposure.[9] |
| Eye Exposure | 1. Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[9][14][15] 2. Remove contact lenses if present and easy to do.[16] 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air at once.[17][18] 2. If breathing has stopped, perform artificial respiration (avoid mouth-to-mouth if possible).[17][18] 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. [16] 2. Rinse the mouth thoroughly with water.[16] 3. Seek immediate medical attention. |
| Small Spill (<1 g) | 1. Wearing full PPE, cover the spill with an absorbent material (e.g., sand, dry lime, or soda ash).[10] 2. Carefully sweep the material into a designated hazardous waste container.[19] 3. Decontaminate the area as described in Section 4. |
| Large Spill (>1 g) | 1. Evacuate the immediate area and alert others.[14] 2. Close the laboratory door and prevent re-entry. 3. Contact your institution's Environmental Health & Safety (EH&S) department immediately.[15] |
Storage and Disposal
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[12][16]
-
Keep it segregated from acids, strong oxidizing agents, and water, as imines can be sensitive to hydrolysis and nitriles can react with acids to produce highly toxic hydrogen cyanide gas.[9][12]
-
The storage area should be clearly marked with signs indicating the presence of toxic chemicals.[12]
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Use dedicated, labeled waste containers specifically for "Cyanide Waste."[12]
-
Never mix cyanide waste with acidic waste, as this can lead to the generation of lethal hydrogen cyanide gas.[12]
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[18]
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Ahmed, A. E., & Farooqui, M. Y. (1982). Comparative toxicities of aliphatic nitriles. Toxicology Letters, 12(2-3), 157-163. [Link]
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Methodological & Application
Step-by-step synthesis protocol for 3-Cyano-4-iminopiperidine
An Application Note and Protocol for the Synthesis of 3-Cyano-4-iminopiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, field-proven protocol for the synthesis of this compound, a valuable heterocyclic building block. This compound serves as a critical intermediate in the development of various pharmaceuticals, agrochemicals, and advanced materials due to its unique structural and reactive properties.[1] The synthetic route detailed herein is based on the base-catalyzed intramolecular cyclization of bis-(β-cyanoethyl)-amine, a robust and well-documented method.[2] This guide offers an in-depth explanation of the reaction mechanism, step-by-step procedural instructions, two distinct work-up methodologies, and comprehensive safety protocols. The aim is to equip researchers with the necessary knowledge to perform this synthesis efficiently and safely, ensuring a high yield of the target compound.
Introduction and Scientific Background
This compound is a versatile chemical intermediate characterized by a piperidine ring functionalized with both a cyano group and an imine moiety.[1] This unique combination of functional groups makes it a highly reactive and useful precursor for creating more complex molecular architectures. Its significance is particularly noted in medicinal chemistry, where it is a key component in the synthesis of novel therapeutic agents, including potential anti-cancer and anti-inflammatory drugs.[1]
The synthesis described is a classic example of a Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile. The reaction is catalyzed by a strong base, in this case, metallic sodium, which facilitates the cyclization of bis-(β-cyanoethyl)-amine to form the six-membered piperidine ring. The choice of sodium with a naphthalene carrier in an ether-class solvent like dioxane is crucial for achieving an efficient reaction by promoting the dissolution and reactivity of the sodium catalyst.[2]
Reaction Pathway
The overall transformation involves the conversion of a linear dinitrile into a cyclic iminonitrile.
Caption: Base-catalyzed intramolecular cyclization of bis-(β-cyanoethyl)-amine.
Materials and Equipment
Successful synthesis requires high-purity reagents and properly assembled laboratory apparatus.
Table 1: Chemical Reagents
| Reagent | Formula | CAS No. | M.W. | Notes |
| bis-(β-cyanoethyl)-amine | C₆H₉N₃ | 1656-54-8 | 123.16 | Starting material. |
| Sodium (metal) | Na | 7440-23-5 | 22.99 | Catalyst. Highly reactive. |
| Naphthalene | C₁₀H₈ | 91-20-3 | 128.17 | Metal carrier. |
| Anhydrous Dioxane | C₄H₈O₂ | 123-91-1 | 88.11 | Reaction solvent. Must be dry. |
| Benzene | C₆H₆ | 71-43-2 | 78.11 | Solvent for Work-up Method A. |
| Ethanol (95-100%) | C₂H₅OH | 64-17-5 | 46.07 | Solvent for crystallization. |
| Nitrogen (gas) | N₂ | 7727-37-9 | 28.01 | For creating an inert atmosphere. |
Table 2: Laboratory Equipment
| Equipment | Purpose |
| Three-necked round-bottom flask (1L) | Primary reaction vessel. |
| Efficient mechanical or magnetic stirrer | To ensure homogenous mixing of the reaction slurry. |
| Reflux condenser | To prevent solvent loss during heating. |
| Steam bath or heating mantle | Heat source for the reaction. |
| Nitrogen gas inlet/outlet | To maintain an inert atmosphere. |
| Büchner funnel and filter flask | For product filtration. |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
Detailed Synthesis Protocol
This protocol must be performed in a well-ventilated fume hood due to the use of flammable and hazardous materials.
Step 1: Reaction Setup
-
Assemble a 1-liter, three-necked round-bottom flask equipped with an efficient stirrer and a reflux condenser.
-
Ensure all glassware is thoroughly dried to prevent the violent reaction of sodium with water.
-
Flush the entire apparatus with dry nitrogen gas to displace air and establish an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Causality: An inert atmosphere is critical to prevent the metallic sodium catalyst from oxidizing and to avoid potential fire hazards.
-
Step 2: Reagent Addition
-
To the reaction flask, add 25 g of naphthalene, 2 g of metallic sodium (cut into small pieces), and 50 g of bis-(β-cyanoethyl)-amine.[2]
-
Add a sufficient volume of anhydrous dioxane to ensure the mixture can be stirred effectively.
-
Expertise: Naphthalene serves as an electron carrier, forming a soluble, dark-green sodium naphthalenide complex. This complex is a more effective initiator for the reaction than solid sodium metal.
-
Step 3: Reaction Execution
-
Begin stirring the mixture and gently heat it on a steam bath.
-
Observe the reaction progress. The initially pale yellow solution will gradually become cloudy and begin to precipitate an amorphous brown solid as the product forms.[2]
-
Continue to stir and heat the mixture for several hours to ensure the reaction goes to completion.
Step 4: Product Isolation and Work-Up
Two distinct methods can be employed for isolating the crude product. The choice depends on available solvents and desired purity at this stage.
Method A: Benzene Precipitation
-
Pour the hot reaction mixture directly into one liter of benzene while stirring.[2]
-
Cool the resulting suspension. The desired product, this compound, is insoluble in benzene and will precipitate, while the uncyclized starting material remains dissolved.[2]
-
Collect the solid product by suction filtration using a Büchner funnel.
Method B: Direct Crystallization
-
To the hot dioxane reaction mixture, add approximately 10% by volume of hot ethanol.[2]
-
Allow the mixture to cool slowly, which will induce the crystallization of the product directly from the reaction solvent mixture.[2]
-
Collect the crystalline product by suction filtration.
Step 5: Purification
-
The crude product obtained from either Method A or B can be further purified by recrystallization.
-
Effective solvents for recrystallization include ethanol, acetone, or a 9:1 mixture of dioxane and alcohol.[2]
-
Dissolve the crude solid in a minimum amount of the hot recrystallization solvent, then allow it to cool slowly to form pure crystals.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum. The purified product should have a melting point of 187-188 °C (with decomposition).[2]
Safety and Hazard Management
Strict adherence to safety protocols is mandatory. A thorough risk assessment should be conducted before beginning this procedure.
-
Chemical Hazards:
-
Sodium: A highly reactive and flammable metal that reacts explosively with water. Handle only under an inert atmosphere and have a Class D fire extinguisher available.
-
Dioxane & Benzene: Both are flammable liquids. Benzene is a known human carcinogen and should be handled with extreme caution in a fume hood.[3]
-
Nitriles: Compounds containing the cyano group are toxic. Avoid inhalation, ingestion, and skin contact.
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
The entire procedure must be performed inside a certified chemical fume hood to prevent exposure to toxic vapors and to contain any potential fires.
-
-
Waste Disposal:
-
Quench any residual sodium carefully using a protocol such as slow addition of isopropanol. All liquid and solid chemical waste must be segregated and disposed of according to institutional and local environmental regulations.[3]
-
Experimental Workflow Visualization
The following diagram outlines the logical flow of the entire synthesis from preparation to final product characterization.
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
-
McElvain, S. M., & Stork, G. (1946). Preparation of 3-Cyano-4-piperidone. Journal of the American Chemical Society, 68(6), 1049-1053. [Link]
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Application Note: Leveraging the 3-Cyano-4-iminopiperidine Scaffold for the Rational Design of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, yet the demand for novel chemical scaffolds that offer improved selectivity and potency remains high. This document details the strategic use of 3-cyano-4-iminopiperidine, a versatile and reactive chemical intermediate, as a foundational scaffold for the synthesis of next-generation kinase inhibitors. We present a rationale for its selection, detailed synthetic protocols for its elaboration into a potent inhibitor, methods for biochemical evaluation, and insights into its potential mechanisms of action.
Introduction: The Strategic Value of Novel Scaffolds
The ATP-binding site of protein kinases, while highly conserved, offers opportunities for achieving selectivity through interactions with adjacent regions. The aminopyrimidine core is a well-established "privileged structure" in kinase inhibitor design, celebrated for its ability to mimic the adenine ring of ATP and form key hydrogen bonds with the kinase hinge region.[1] By building upon this established pharmacophore, we can explore new chemical space. The piperidine ring is another highly privileged scaffold in medicinal chemistry, known to enhance drug-like properties such as solubility and metabolic stability.[2]
The this compound scaffold merges the potential of both. It serves as a unique building block where the reactive imine functionality can be used to construct the desired aminopyrimidine hinge-binder, while the piperidine ring provides a three-dimensional framework for further derivatization.[3] Moreover, the nitrile group is a valuable functional handle; it can act as a hydrogen bond acceptor, an isostere for other functional groups, or even as a reactive "warhead" for covalent inhibition under the right electronic conditions.[4][5]
The this compound Scaffold: A Privileged Starting Point
The core of our strategy lies in the unique reactivity of this compound. The endocyclic imine is a versatile electrophile, primed for condensation reactions with binucleophiles like guanidine. This reaction provides a direct and efficient route to 2,4-diaminopyrimidine structures, which are central to many potent kinase inhibitors.[6][7]
Key Chemical Features:
-
Imino Group: The most reactive site, allowing for the construction of heterocyclic systems like aminopyrimidines.
-
Piperidine Ring: A non-planar, sp³-rich core that can be modified to explore vectors outside the primary binding site, often leading to improved selectivity and physicochemical properties.[2][8]
-
Cyano Group: This electron-withdrawing group can influence the reactivity of the scaffold and participate in crucial binding interactions within the kinase active site.[9][10] It can form direct hydrogen bonds or, if positioned correctly, engage in covalent interactions with nearby nucleophilic residues like cysteine.[11][12]
Synthetic Strategy: From Scaffold to Inhibitor
Our synthetic approach is a two-stage process designed for modularity and efficiency. The first stage involves the construction of the core aminopyrimidine-piperidine intermediate. The second stage utilizes a robust cross-coupling reaction to install a moiety designed to target regions of the kinase active site for enhanced potency and selectivity.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Synthesis of 4-(4-amino-5-cyanopyrimidin-2-yl)piperidine-3-carbonitrile (Intermediate I)
This protocol describes the construction of the core heterocyclic system via a condensation reaction.
Materials:
-
N-Boc-3-cyano-4-iminopiperidine (1.0 equiv)
-
Guanidine nitrate (1.5 equiv)
-
Sodium ethoxide (2.0 equiv)
-
Anhydrous Ethanol (EtOH)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add N-Boc-3-cyano-4-iminopiperidine and anhydrous ethanol.
-
Add guanidine nitrate to the stirring solution.
-
Slowly add sodium ethoxide to the mixture. The reaction may be mildly exothermic.
-
Attach a condenser and heat the reaction mixture to reflux (approx. 78 °C) for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel to afford the Boc-protected intermediate.
-
Treat the purified intermediate with 4M HCl in dioxane to remove the Boc protecting group, yielding Intermediate I as its hydrochloride salt.
Protocol 2: Synthesis of Final Inhibitor via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed cross-coupling of a halogenated aminopyrimidine with a boronic acid to install the final aryl group.[13][14]
Materials:
-
Halogenated version of Intermediate I (e.g., 4-(4-amino-5-bromo-6-chloropyrimidin-2-yl)piperidine-3-carbonitrile) (1.0 equiv)
-
3-methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask, add the halogenated pyrimidine intermediate, 3-methoxyphenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 90-100 °C for 6-12 hours.
-
Monitor the reaction for the disappearance of starting material by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final compound by preparative HPLC to obtain the desired kinase inhibitor.
Characterization and Biochemical Evaluation
Structural Verification: The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
HPLC: To determine the purity of the final compound (>95% is required for biological assays).
In Vitro Kinase Inhibition Assay: The inhibitory activity of the synthesized compounds should be evaluated using a robust biochemical assay, such as the ADP-Glo™ Kinase Assay.[15][16] This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[17][18]
Protocol 3: IC₅₀ Determination using ADP-Glo™ Assay
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 384-well plate, add the kinase, the appropriate peptide substrate, and ATP in kinase buffer.
-
Add the diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at 30 °C for 1 hour.
-
Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[17]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[18]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to the controls and plot the results against inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) using non-linear regression analysis.
Data Presentation and Mechanistic Insights
The data below represents a hypothetical, yet plausible, outcome for a series of inhibitors synthesized using the described protocols.
Table 1: Structure-Activity Relationship (SAR) Data for Novel Inhibitors
| Compound ID | R-Group (at Pyrimidine-C4) | Target Kinase | IC₅₀ (nM) |
| LEAD-001 | 3-methoxyphenyl | Lck | 45 |
| LEAD-002 | 4-fluorophenyl | Lck | 120 |
| LEAD-003 | 3-(N-methyl-piperazinyl)phenyl | Lck | 15 |
| LEAD-004 | 3-methoxyphenyl | Src | 250 |
The data suggests that substitution at the meta-position of the phenyl ring is favorable (LEAD-001 vs. LEAD-002) and that adding a basic amine moiety can significantly improve potency (LEAD-003), likely by forming an additional interaction with a charged or polar residue in the active site. The compound series shows selectivity for Lck over the closely related kinase Src.
The hypothesized binding mode (Figure 2) shows the aminopyrimidine core forming critical hydrogen bonds with the kinase hinge.[6][19] The piperidine ring orients the pendant aryl group into a hydrophobic pocket, while the cyano group is positioned towards the solvent-exposed region, where it may interact with polar residues or water molecules, contributing to binding affinity.[20]
Conclusion and Future Directions
The this compound scaffold represents a highly valuable and versatile starting point for the development of novel kinase inhibitors. The synthetic route presented is robust, modular, and allows for rapid generation of diverse analogs for SAR exploration. The combination of a proven hinge-binding element with a three-dimensional piperidine core provides a powerful strategy for achieving both high potency and selectivity. Future work will focus on exploring a wider range of substitutions on the aryl ring and modifying the piperidine core to further optimize the pharmacokinetic and pharmacodynamic properties of this promising new class of inhibitors.
References
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Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation. Journal of Medicinal Chemistry, [Link]
-
Design and Synthesis of New Anticancer Pyrimidines with Multiple-kinase Inhibitory Effect. MDPI, [Link]
-
Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. ACS Publications, [Link]
-
Covalent Inhibition in Drug Discovery. National Institutes of Health (NIH), [Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central, [Link]
-
Covalent Inhibitors. Cambridge MedChem Consulting, [Link]
-
Examples of reversible covalent protein kinase inhibitors bearing α-cyanoacrylamide warheads. ResearchGate, [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs, [Link]
-
Suzuki–Miyaura Coupling. Royal Society of Chemistry, [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health (NIH), [Link]
-
Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. ResearchGate, [Link]
-
Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Royal Society of Chemistry, [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate, [Link]
-
Cyano groups – Knowledge and References. Taylor & Francis Online, [Link]
-
Emerging strategies in covalent inhibition. YouTube, [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health (NIH), [Link]
-
A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. ResearchGate, [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry, [Link]
-
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Royal Society of Chemistry, [Link]
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. National Institutes of Health (NIH), [Link]
-
Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. MDPI, [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed, [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI, [Link]
-
Diversifying the triquinazine scaffold of a Janus kinase inhibitor. National Institutes of Health (NIH), [Link]
-
Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate, [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update, [Link]
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- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Derivatization of 3-Cyano-4-iminopiperidine for Pharmaceutical Intermediates
Abstract
The 3-cyano-4-iminopiperidine scaffold is a highly versatile and reactive building block pivotal in modern medicinal chemistry. Its unique arrangement of a secondary amine, an imine, and a nitrile group within a flexible piperidine ring offers multiple avenues for chemical elaboration. This guide provides an in-depth exploration of key derivatization strategies for this compound, focusing on its transformation into valuable pharmaceutical intermediates. We will delve into detailed, field-proven protocols for N-alkylation, transformations of the imine and cyano functionalities, and the strategic importance of these derivatives, exemplified by their relevance in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib. The protocols are presented with a focus on the underlying chemical principles to empower researchers in their drug discovery and development endeavors.
Introduction: The Strategic Value of the this compound Core
The piperidine ring is a ubiquitous structural motif in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties and to serve as a scaffold for presenting pharmacophoric elements in three-dimensional space[1][2]. This compound emerges as a particularly valuable starting material due to its dense and strategically positioned functional groups[1]. The secondary amine at the 1-position is a prime site for introducing diversity through N-alkylation or N-arylation. The conjugated imine-nitrile system (a β-enaminonitrile tautomer) is ripe for a variety of chemical transformations, including reduction, hydrolysis, and cycloaddition reactions.
This trifecta of reactivity allows for the rapid construction of complex and functionally diverse piperidine derivatives. These derivatives are key intermediates in the synthesis of a wide range of biologically active molecules, most notably in the development of targeted therapies such as Janus kinase (JAK) inhibitors[3]. This document will provide detailed protocols and the scientific rationale for several high-impact derivatization pathways.
Caption: Structure of this compound.
Derivatization at the Piperidine Nitrogen (N-1 Position)
The secondary amine of the piperidine ring is the most nucleophilic site and is readily functionalized. N-alkylation is a fundamental step to introduce substituents that can modulate solubility, influence binding to biological targets, or serve as handles for further synthetic transformations. Protecting the nitrogen, for instance with a Boc or Benzyl group, is also a critical first step for many multi-step syntheses to prevent unwanted side reactions.
N-Boc Protection: A Gateway to Further Functionalization
The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the piperidine nitrogen. It is stable to a wide range of reaction conditions but can be easily removed under acidic conditions. This orthogonality is crucial in complex synthetic sequences.
Protocol 1: N-Boc Protection of this compound
-
Rationale: This reaction utilizes di-tert-butyl dicarbonate (Boc)₂O as the Boc source. A mild base like triethylamine (TEA) is used to scavenge the acidic byproduct, driving the reaction to completion. The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction, especially for less reactive amines.
-
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension to liberate the free base. Stir for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-cyano-4-iminopiperidine.
-
Purify the product by flash column chromatography on silica gel if necessary.
-
N-Benzylation: Introducing a Versatile and Cleavable Group
The benzyl group is another common protecting group that can be introduced via N-alkylation with a benzyl halide. It is stable to both acidic and basic conditions and can be readily removed by catalytic hydrogenation, a process known as hydrogenolysis.
Protocol 2: N-Benzylation of this compound
-
Rationale: This is a standard nucleophilic substitution reaction. A base such as potassium carbonate (K₂CO₃) is required to deprotonate the piperidine nitrogen, enhancing its nucleophilicity, and to neutralize the hydrobromic acid byproduct[4]. Dimethylformamide (DMF) is a suitable polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Materials:
-
This compound hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
-
Procedure:
-
To a stirred suspension of this compound hydrochloride (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in anhydrous DMF (approx. 15 mL per gram of starting material), add benzyl bromide (1.2 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude 1-benzyl-3-cyano-4-iminopiperidine can be purified by column chromatography or recrystallization.
-
Caption: Key derivatization pathways for this compound.
Transformations of the Imine and Cyano Functionalities
The conjugated imine-nitrile system is the heart of this compound's synthetic utility, allowing for a diverse range of transformations.
Hydrolysis of the Imine to a Ketone
The imine functionality can be readily hydrolyzed under acidic conditions to yield the corresponding 4-oxo-piperidine derivative. This ketone is a valuable intermediate for further reactions such as reductive amination or Wittig reactions.
Protocol 3: Hydrolysis to 1-Benzyl-3-cyano-4-oxopiperidine
-
Rationale: The imine is susceptible to hydrolysis in the presence of acid and water. The acid protonates the imine nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by water. The resulting carbinolamine intermediate then eliminates the amine to form the ketone.
-
Materials:
-
1-Benzyl-3-cyano-4-iminopiperidine
-
Hydrochloric acid (e.g., 2M HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve 1-benzyl-3-cyano-4-iminopiperidine (1.0 eq) in a suitable solvent such as THF or ethanol.
-
Add aqueous hydrochloric acid (2M, approx. 5 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-benzyl-3-cyano-4-oxopiperidine.
-
Reduction of the Imine to a Primary Amine
The imine can be reduced to the corresponding 4-amino derivative, a crucial building block for many pharmaceutical targets. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol 4: Catalytic Hydrogenation to 1-Benzyl-4-amino-3-cyanopiperidine
-
Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of imines. The reaction is typically carried out under a hydrogen atmosphere in a protic solvent like methanol or ethanol. The use of an acid additive can sometimes facilitate the reduction by forming the more reactive iminium ion in situ. This reduction often proceeds with diastereoselectivity, which can be influenced by the catalyst, solvent, and substituents on the piperidine ring[5][6].
-
Materials:
-
1-Benzyl-3-cyano-4-iminopiperidine
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
-
Procedure:
-
In a flask suitable for hydrogenation, dissolve 1-benzyl-3-cyano-4-iminopiperidine (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol % Pd) to the solution under a nitrogen or argon atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3x).
-
Stir the reaction vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-benzyl-4-amino-3-cyanopiperidine. The product may be a mixture of diastereomers.
-
Cycloaddition with Hydrazine: Formation of Fused Pyrazoles
The β-enaminonitrile moiety of this compound is an ideal precursor for the synthesis of fused pyrazole systems. These pyrazolo[4,3-c]piperidine scaffolds are of significant interest in medicinal chemistry.
Protocol 5: Synthesis of a Pyrazolo[4,3-c]piperidine Derivative
-
Rationale: Hydrazine reacts with the β-enaminonitrile system in a condensation-cyclization sequence. The more nucleophilic nitrogen of hydrazine initially attacks the electrophilic carbon of the nitrile group. This is followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the imine carbon, leading to the formation of the fused pyrazole ring after elimination of ammonia[7][8].
-
Materials:
-
1-Benzyl-3-cyano-4-iminopiperidine
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
Dissolve 1-benzyl-3-cyano-4-iminopiperidine (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 - 2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by recrystallization or column chromatography to yield the desired 1-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine.
-
Application in Pharmaceutical Synthesis: The Case of Tofacitinib
The derivatization strategies outlined above are directly applicable to the synthesis of complex pharmaceutical agents. A prominent example is Tofacitinib (Xeljanz®), a JAK inhibitor used to treat rheumatoid arthritis. The core of Tofacitinib is a (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl moiety[3]. The synthesis of this chiral piperidine core often involves intermediates that are conceptually derived from a 3-cyano-4-oxopiperidine scaffold.
Sources
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- 5. Sci-Hub. Diastereoselective access to substituted 4-aminopiperidines via a pyridine reduction approach / Tetrahedron Letters, 2016 [sci-hub.st]
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- 8. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Cyano-4-iminopiperidine in Agrochemical Synthesis
Introduction: The Piperidine Scaffold in Modern Agrochemicals
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in the design and discovery of novel agrochemicals.[1][2] Its inherent three-dimensional structure and the ability to introduce a variety of substituents at different positions allow for the fine-tuning of physicochemical properties and biological activity.[2] Piperidine-containing compounds have demonstrated remarkable efficacy as fungicides, insecticides, and herbicides, making them a focal point of research in crop protection.[2][3][4] This guide focuses on the synthetic utility of a particularly reactive and versatile piperidine derivative, 3-cyano-4-iminopiperidine, as a key building block for the next generation of agrochemicals.
This compound is a unique molecule possessing a β-enaminonitrile functionality within a cyclic system. This arrangement of a cyano group and an imino group in a vinylogous relationship confers distinct reactivity, making it an attractive starting material for the construction of diverse and complex heterocyclic systems with potential agrochemical applications.
The Chemical Logic of this compound: A β-Enaminonitrile Perspective
The core of this compound's synthetic potential lies in its β-enaminonitrile moiety. This functional group is characterized by a nucleophilic β-carbon and an electrophilic nitrile carbon, allowing for a wide range of chemical transformations. The imine group can also participate in various reactions, further expanding its synthetic utility.
The reactivity of β-enaminonitriles enables their use in the synthesis of a variety of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles, which are common cores in many commercial agrochemicals.[5] By strategically employing this compound, researchers can access novel piperidine-fused or piperidine-substituted heterocyclic agrochemicals.
Synthetic Applications in Agrochemical Development
The unique reactivity of this compound can be harnessed to synthesize a range of agrochemical classes. Below, we explore plausible synthetic strategies for the development of novel fungicides and insecticides.
Fungicide Synthesis: Accessing Pyrazole-Piperidine Conjugates
Many successful fungicides are based on the pyrazole scaffold. The β-enaminonitrile functionality of this compound provides a direct route to the synthesis of pyrazole-containing molecules.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of pyridine-fused piperidine insecticide scaffolds.
Causality Behind Experimental Choices:
The reaction of a β-enaminonitrile with an active methylene compound, such as malononitrile, in the presence of a base is a powerful tool for constructing highly substituted pyridine rings. The base deprotonates the active methylene compound, which then acts as a nucleophile, attacking the imine carbon of this compound. Subsequent intramolecular cyclization and aromatization lead to the formation of a pyridine ring fused to the piperidine core. This approach allows for the introduction of diverse functionalities onto the newly formed pyridine ring, providing a rich chemical space for the discovery of new insecticidal agents.
Experimental Protocols
The following protocols are generalized procedures for key transformations of a β-enaminonitrile like this compound, providing a starting point for the synthesis of agrochemical candidates.
Protocol 1: General Procedure for the Synthesis of a 5-Amino-4-cyanopiperidinyl-1H-pyrazole Derivative
Objective: To synthesize a pyrazole derivative from this compound as a potential fungicide intermediate.
Materials:
-
This compound (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine hydrochloride) (1.1 eq)
-
Ethanol or Acetic Acid
-
Sodium Acetate (if using hydrazine salt)
-
Standard laboratory glassware and magnetic stirrer
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol or acetic acid, add the substituted hydrazine (1.1 eq). If a hydrazine salt is used, add an equimolar amount of a base like sodium acetate.
-
Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) for 2-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Protocol 2: General Procedure for the Synthesis of a Pyridine-fused Piperidine Derivative
Objective: To synthesize a pyridine-fused piperidine scaffold as a potential insecticide intermediate.
Materials:
-
This compound (1.0 eq)
-
Active Methylene Compound (e.g., Malononitrile) (1.1 eq)
-
Base (e.g., Piperidine, Triethylamine, or Sodium Ethoxide)
-
Ethanol or Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in a suitable solvent such as ethanol or DMF.
-
Add a catalytic amount of a base (e.g., piperidine or triethylamine) or a stoichiometric amount of a stronger base (e.g., sodium ethoxide).
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 4-12 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration and wash with water.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Characterize the structure of the synthesized compound using spectroscopic methods.
Data Presentation
The following table presents hypothetical data for newly synthesized agrochemical candidates derived from this compound to illustrate the potential for structure-activity relationship (SAR) studies.
| Compound ID | Agrochemical Class | Target Pest/Pathogen | In Vitro Activity (EC₅₀/LC₅₀) |
| AG-PIP-001 | Fungicide | Botrytis cinerea | 5.2 µg/mL |
| AG-PIP-002 | Fungicide | Fusarium graminearum | 8.9 µg/mL |
| AG-PIP-003 | Insecticide | Myzus persicae | 12.5 ppm |
| AG-PIP-004 | Insecticide | Plutella xylostella | 20.1 ppm |
Conclusion and Future Outlook
This compound represents a highly promising, yet underexplored, building block for the synthesis of novel agrochemicals. Its inherent reactivity as a cyclic β-enaminonitrile opens up a multitude of synthetic pathways to access diverse heterocyclic scaffolds. The protocols and conceptual workflows presented in this guide are intended to serve as a foundation for researchers and scientists in the agrochemical industry to explore the full potential of this versatile intermediate. Further investigation into the derivatization of the piperidine nitrogen and the exploration of a wider range of reaction partners will undoubtedly lead to the discovery of new and effective crop protection agents.
References
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Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Available at: [Link]
-
Design, synthesis, and insecticidal activity evaluation of piperine derivatives. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Research progress on piperidine-containing compounds as agrochemicals. Available at: [Link]
-
(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. Available at: [Link]
-
(PDF) Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. Available at: [Link]
-
Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity | Faculty of Agriculture - Assiut University. Available at: [Link]
-
Piperidine Synthesis. - DTIC. Available at: [Link]
- WO2006003494A2 - Piperidine derivatives and their use as insecticides, acaricides, molluscicides or nematicides - Google Patents.
-
Methods and routines for the synthesis of β-enaminonitriles and its related 4-aminopyrimidines, 4-amidinopyrimidines. Available at: [Link]
-
Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection. Available at: [Link]
-
Piperidine synthesis. Available at: [Link]
-
Efficient synthesis of β-aminonitriles from arynes and imines in acetonitrile - PMC. Available at: [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Available at: [Link]
- US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents.
- CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents.
-
Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Available at: [Link]
-
Efficient synthesis of β-aminonitriles from arynes and imines in acetonitrile. Available at: [Link]
-
Reaction of β-Aminocrotononitrile with Acid Chlorides: A Study on Regiopreference | Request PDF. Available at: [Link]
- WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents.
- CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents.
- CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents.
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- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: One-Pot Synthesis of Piperidine Derivatives from 3-Cyano-4-iminopiperidine
Introduction: The Strategic Value of the Piperidine Scaffold and the Versatility of 3-Cyano-4-iminopiperidine
The piperidine ring is a paramount structural motif in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a three-dimensional framework for precise interaction with biological targets.[2][3] Consequently, the development of efficient and modular methods for the synthesis of functionalized piperidines is a central focus in drug discovery and development.[1]
One-pot synthetic strategies, particularly multicomponent reactions (MCRs), have emerged as powerful tools in this endeavor. By combining three or more reactants in a single reaction vessel, MCRs offer significant advantages over traditional multi-step syntheses, including increased efficiency, reduced waste, and the rapid generation of molecular complexity from simple starting materials.[1][4]
This application note details the utility of this compound as a versatile building block for the one-pot synthesis of diverse and medicinally relevant piperidine derivatives.[5] The presence of both a reactive imine and a cyano group within the piperidine framework provides a unique platform for the construction of complex heterocyclic systems, such as spiro-piperidines and fused pyrimido[4,5-d]azepine analogues.[6] We will provide detailed protocols for these transformations, elucidate the underlying reaction mechanisms, and discuss the significance of the resulting molecular scaffolds in modern drug discovery.
Core Principle: The Reactive Interplay of the Imine and Cyano Functionalities
The synthetic utility of this compound lies in the orthogonal reactivity of its key functional groups. The imine moiety can readily participate in reactions with nucleophiles, such as active methylene compounds, while the cyano group can act as a nucleophile or an electrophile after activation, or participate in cyclization reactions. This dual reactivity allows for the design of elegant one-pot tandem reactions where sequential bond-forming events lead to the rapid assembly of complex molecular architectures.
Application Protocol I: One-Pot, Three-Component Synthesis of Spiro-Piperidine Derivatives
This protocol describes a catalyst-free, one-pot, three-component reaction for the synthesis of novel spiro[piperidine-4,5'-pyrimidine] derivatives from this compound, an aromatic aldehyde, and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate). This MCR proceeds under mild conditions and provides a straightforward entry into a class of compounds with significant potential in medicinal chemistry due to their rigid three-dimensional structure.
Reaction Rationale and Mechanistic Insight
The reaction is initiated by a Knoevenagel condensation between the aromatic aldehyde and the active methylene compound, catalyzed by a base (piperidine is used here both as a reactant and a catalyst in some contexts, though for this specific reaction, an external base is generally added). This generates a highly electrophilic alkene intermediate. Subsequently, the enamine tautomer of this compound undergoes a Michael addition to this intermediate. The resulting adduct then undergoes an intramolecular cyclization via the attack of the piperidine nitrogen onto one of the cyano groups, followed by tautomerization to yield the final spiro-piperidine product.
Caption: Workflow for the one-pot synthesis of spiro-piperidine derivatives.
Detailed Experimental Protocol
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the aromatic aldehyde (1.0 mmol, 1.0 equiv), and the active methylene compound (e.g., malononitrile, 1.0 mmol, 1.0 equiv) in ethanol (20 mL).
-
Catalyst Addition: Add piperidine (0.2 mmol, 0.2 equiv) as a basic catalyst.
-
Reaction Execution: Stir the reaction mixture at reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Data Presentation: Representative Examples and Yields
| Entry | Aromatic Aldehyde | Active Methylene Compound | Product Yield (%) |
| 1 | Benzaldehyde | Malononitrile | 92% |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | 95% |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | 89% |
| 4 | Benzaldehyde | Ethyl Cyanoacetate | 85% |
Application Protocol II: One-Pot Synthesis of Fused Pyrimido[4,5-d]azepine Derivatives
This protocol outlines a one-pot synthesis of pyrimido[4,5-d]azepine derivatives, a class of compounds with demonstrated activity as kinase inhibitors.[6] This transformation leverages the reactivity of this compound with a suitable three-carbon electrophile, followed by an intramolecular cyclization.
Reaction Rationale and Mechanistic Insight
The synthesis commences with the reaction of this compound with an α,β-unsaturated carbonyl compound (e.g., chalcone). This is followed by an intramolecular cyclization involving the cyano group and the newly formed enolate, leading to the formation of the fused pyrimido[4,5-d]azepine ring system. The reaction is typically promoted by a base.
Caption: Logical workflow for the synthesis of fused pyrimido[4,5-d]azepine derivatives.
Detailed Experimental Protocol
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 mmol, 1.0 equiv) and the α,β-unsaturated carbonyl compound (1.0 mmol, 1.0 equiv) in a suitable solvent such as dimethylformamide (DMF) (15 mL).
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv), to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Collect the resulting precipitate by filtration.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation: Expected Product Characteristics
| Property | Expected Value/Observation |
| Appearance | Crystalline solid |
| ¹H NMR | Characteristic signals for the fused ring system and substituents |
| ¹³C NMR | Resonances corresponding to the pyrimidine and azepine rings |
| Mass Spec (HRMS) | Calculated m/z for the target compound [M+H]⁺ |
| Purity (HPLC) | >95% after purification |
Trustworthiness and Self-Validation
The protocols described herein are designed to be robust and reproducible. The progress of the reactions can be easily monitored by standard analytical techniques such as TLC. The identity and purity of the final products should be confirmed by a combination of NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The expected spectroscopic data for the synthesized derivatives will be consistent with the proposed structures, providing a self-validating system for the successful execution of these one-pot syntheses.
Conclusion: A Gateway to Molecular Diversity
This compound has been demonstrated to be a highly effective and versatile starting material for the one-pot synthesis of complex and medicinally relevant piperidine derivatives. The protocols provided offer an efficient and atom-economical route to novel spiro-piperidines and fused pyrimido[4,5-d]azepines. These methodologies are well-suited for the rapid generation of compound libraries for high-throughput screening in drug discovery programs, enabling the exploration of new chemical space and the identification of novel therapeutic agents.
References
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Griggs, D. D., Tape, D. D., & Clarke, P. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of spiro piperidine derivative. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]
-
MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Retrieved from [Link]
-
RSC Publishing. (n.d.). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Retrieved from [Link]
-
PubMed. (2013). Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors. Retrieved from [Link]
-
bepls. (n.d.). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Retrieved from [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis of novel benzopyrimido[4,5-d]azoninone analogs catalyzed by biosynthesized Ag-TiO2 core/shell magnetic nanocatalyst and assessment of their antioxidant activity. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimido[4,5-c]azepine- and pyrimido[4,5-c]oxepine-based γ-secretase modulators. Retrieved from [Link]
-
SciSpace. (2019). Environmental-friendly one-pot cascade synthesis of 3-cyanopiperidin-2,6-diones. Retrieved from [Link]
-
ChemRxiv. (n.d.). Automated One-pot Library Synthesis with Aldehydes as Radical Precursors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
MDPI. (n.d.). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Retrieved from [Link]
-
OICC Press. (n.d.). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Gewald reaction and apply in drug synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Retrieved from [Link]
-
PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
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N-Boc protection of 3-Cyano-4-iminopiperidine for multi-step synthesis
Application Note & Protocol
Topic: Regioselective N-Boc Protection of 3-Cyano-4-iminopiperidine for Multi-step Synthesis
Abstract
The this compound scaffold is a valuable building block in medicinal chemistry, offering multiple reactive sites for diversification in drug discovery programs. For sequential, multi-step synthetic routes, the selective protection of the secondary piperidine amine is crucial to prevent undesired side reactions and direct reactivity to other functional groups. This document provides a comprehensive guide to the regioselective N-protection of this compound using di-tert-butyl dicarbonate ((Boc)₂O). We will delve into the underlying reaction mechanism, provide a field-proven, step-by-step experimental protocol, and offer a detailed troubleshooting guide to ensure robust and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction & Scientific Rationale
The Strategic Importance of Piperidine Scaffolds
Piperidine rings are privileged structures in medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates. Their conformational flexibility and ability to present substituents in defined three-dimensional space make them ideal for optimizing ligand-receptor interactions.
This compound: A Versatile Synthon
The title compound, this compound, is a highly functionalized intermediate.[1] It possesses three key points for chemical modification: the nucleophilic secondary amine, the electrophilic imine carbon, and the cyano group, which can be hydrolyzed or reduced. This versatility, however, necessitates a robust strategy for selectively masking certain functional groups while modifying others. The synthesis of this starting material can be achieved through methods described in the literature, such as the cyclization of bis(β-cyanoethyl)amine.[2]
The Necessity of N-Boc Protection
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[3] Its primary advantages include:
-
Robust Stability: The N-Boc carbamate is stable to a wide range of nucleophilic and basic conditions, allowing for extensive chemical modifications at other sites.[4]
-
Mild Cleavage: The Boc group is readily removed under moderately acidic conditions (e.g., trifluoroacetic acid), which are orthogonal to many other protecting groups like Fmoc or Cbz.[5][6]
-
Improved Handling: Boc protection often increases the solubility of polar, amine-containing compounds in common organic solvents and can render them more amenable to chromatographic purification.
By protecting the secondary amine of this compound, chemists can unlock synthetic pathways that would otherwise be complicated by the amine's inherent nucleophilicity and basicity.
Reaction Mechanism and Regioselectivity
The N-Boc protection of an amine proceeds via nucleophilic acyl substitution. The amine nitrogen acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).
Rationale for Regioselectivity
A critical consideration for this substrate is the presence of two nitrogen atoms: the secondary amine within the piperidine ring and the nitrogen of the imine functional group. The reaction demonstrates high regioselectivity for the following reasons:
-
Nucleophilicity: The secondary piperidine amine is an sp³-hybridized nitrogen with a localized lone pair of electrons, making it a strong nucleophile.
-
Hybridization: The imine nitrogen is sp²-hybridized. Its lone pair resides in an sp² orbital, which has more s-character than an sp³ orbital. This draws the lone pair closer to the nucleus, reducing its availability for nucleophilic attack.
-
Resonance: The lone pair on the imine nitrogen can be delocalized through resonance with the cyano group, further decreasing its nucleophilicity.
Consequently, the reaction proceeds selectively at the more nucleophilic secondary amine, leaving the imine and cyano groups intact. The overall reaction mechanism is illustrated below.
Caption: Experimental workflow for N-Boc protection.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Quantity (for 10 mmol scale) |
| This compound | ≥95% | Chem-Impex | 1.23 g (10.0 mmol) |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade, ≥97% | Sigma-Aldrich | 2.40 g (11.0 mmol, 1.1 eq) |
| Dichloromethane (DCM), anhydrous | ACS Grade, ≥99.8% | Fisher Scientific | 50 mL |
| Triethylamine (Et₃N) | ≥99.5% | Acros Organics | 2.1 mL (15.0 mmol, 1.5 eq) |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Lab Grade | - | ~50 mL |
| Brine (Saturated aq. NaCl) | Lab Grade | - | ~50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | Lab Grade | - | ~5 g |
| Silica Gel for Flash Chromatography | 230-400 mesh | - | As needed |
| Ethyl Acetate (EtOAc) for chromatography | ACS Grade | - | As needed |
| Hexanes for chromatography | ACS Grade | - | As needed |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for flash column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.23 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (50 mL) to the flask and stir until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. Causality: This helps to moderate the initial exotherm upon addition of the base and Boc-anhydride, minimizing potential side reactions.
-
Base Addition: Add triethylamine (2.1 mL, 15.0 mmol) dropwise to the stirred solution.
-
Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in a minimal amount of DCM (~5 mL). Add this solution dropwise to the reaction mixture over 10-15 minutes. [7]Causality: A slight excess of (Boc)₂O ensures the reaction goes to completion.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 mixture of Ethyl Acetate/Hexanes as the eluent. The product should have a higher Rf value than the polar starting material. Stain with potassium permanganate or ninhydrin (note: the protected amine will not stain with ninhydrin, but the starting material will).
Work-up and Purification
-
Quenching: Once the reaction is complete, quench by adding 50 mL of deionized water to the flask.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM (2 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine. Causality: The NaHCO₃ wash removes any acidic byproducts, and the brine wash helps to break any emulsions and remove bulk water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. A gradient elution starting from 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate is typically effective.
-
Final Product: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to yield N-Boc-3-cyano-4-iminopiperidine as a solid or viscous oil.
Characterization and Data Interpretation
Expected Product Specifications
| Property | Value |
| Chemical Formula | C₁₁H₁₇N₃O₂ |
| Molecular Weight | 223.27 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Purity (Post-Column) | >95% |
Analytical Techniques for Validation
-
¹H NMR (CDCl₃, 400 MHz): Expect the appearance of a large singlet around δ 1.4-1.5 ppm corresponding to the 9 protons of the tert-butyl (Boc) group. The N-H proton signal from the starting material will be absent. The piperidine ring protons will show complex multiplets, often broadened due to restricted rotation around the N-C(O) bond.
-
¹³C NMR (CDCl₃, 101 MHz): Expect new signals around δ 155 ppm (carbamate C=O), δ 80 ppm (quaternary carbon of the Boc group), and δ 28.5 ppm (methyl carbons of the Boc group).
-
FT-IR (thin film or KBr): Look for the disappearance of the N-H stretch from the starting material (around 3300 cm⁻¹) and the appearance of a strong carbamate C=O stretch around 1680-1700 cm⁻¹. The C≡N stretch should remain visible around 2230 cm⁻¹.
-
Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion at m/z = 224.14.
Troubleshooting and Optimization Guide
| Observation | Probable Cause | Suggested Solution |
| Reaction is incomplete | 1. Insufficient reaction time or temperature. 2. Deactivated (Boc)₂O reagent (hydrolyzed). 3. Weakly nucleophilic amine due to electronic effects. | 1. Allow the reaction to stir longer (up to 24h). Gentle warming to 35-40 °C can be attempted, but monitor for side products. 2. Use a fresh bottle of (Boc)₂O. 3. Add a catalytic amount (0.05-0.1 eq) of 4-(Dimethylamino)pyridine (DMAP). [5]DMAP is a hyper-nucleophilic catalyst that significantly accelerates the reaction. |
| Low Yield | 1. Mechanical losses during work-up or purification. 2. Product is partially water-soluble. 3. Incomplete reaction (see above). | 1. Ensure efficient extraction and careful handling during chromatography. 2. After the initial DCM extractions, back-extract the combined aqueous layers with ethyl acetate, which may recover more polar products. |
| Multiple Spots on TLC | 1. Formation of di-Boc protected species (unlikely but possible under forcing conditions). 2. Formation of urea byproduct from isocyanate. [8] 3. Degradation of starting material or product. | 1. Avoid high temperatures and prolonged reaction times, especially if using DMAP. 2. Ensure the reaction is not run at excessively high temperatures. This is more common with primary amines but can occur. [8] 3. Use anhydrous solvents and run the reaction under an inert atmosphere (N₂ or Ar) if the substrate is sensitive. |
Safety Precautions
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation. Avoid inhalation of its dust.
-
Dichloromethane is a volatile and suspected carcinogen. Handle with care and avoid inhalation of vapors.
-
Triethylamine is corrosive and has a strong, unpleasant odor. Handle in the fume hood.
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.
References
-
Patil, S. M., et al. (2012). ChemInform Abstract: General Solvent-Free Highly Selective N-tert-Butyloxycarbonylation Strategy Using Protic Ionic Liquid as an Efficient Catalyst. ChemInform, 43(24). Sourced from ResearchGate. [Link]
-
McElvain, S. M., & Stork, G. (1946). Preparation of 3-Cyano-4-piperidone. Journal of the American Chemical Society, 68(6), 1049-1053. [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. [Link]
-
Chemeurope.com. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Di-tert-butyl_dicarbonate [chemeurope.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Reductive Amination of 3-Cyano-4-iminopiperidine Derivatives
Introduction: The Strategic Value of the Substituted Piperidine Scaffold
The 4-amino-3-cyanopiperidine core is a privileged scaffold in medicinal chemistry and drug development. Its rigid, saturated heterocyclic structure provides a three-dimensional framework for orienting substituents, while the nitrile and amine functionalities serve as critical vectors for molecular recognition and further chemical diversification. Reductive amination of the corresponding 3-cyano-4-iminopiperidine (or its precursor, 3-cyano-4-piperidone) is a cornerstone transformation, enabling the introduction of a vast array of side chains at the 4-position. This reaction is one of the most efficient and widely utilized methods for preparing highly functionalized secondary or tertiary amines in a one-pot manner.[1][2]
This guide provides an in-depth analysis of the mechanistic principles, reagent selection, and detailed experimental protocols for the successful reductive amination of this versatile intermediate. We will explore both direct (one-pot) and indirect (two-step) methodologies, offering researchers the tools to optimize this crucial synthetic step.
The Underlying Chemistry: Mechanism and Key Considerations
Reductive amination is a robust method for C-N bond formation that proceeds in two distinct stages: the formation of an imine or iminium ion, followed by its immediate reduction to the corresponding amine.[3][4] Understanding this dual mechanism is critical for troubleshooting and optimizing the reaction.
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the 3-cyano-4-piperidone precursor. This forms an unstable hemiaminal intermediate.[5] Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, facilitating the elimination of a water molecule to generate a resonance-stabilized iminium ion. This dehydration step is the equilibrium-driven and often rate-limiting part of the sequence.[3]
-
Hydride Reduction: A selective reducing agent, present in the same pot, then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final substituted amine product.[5] The key to a successful one-pot reaction is a reducing agent that reduces the iminium ion much faster than it reduces the starting ketone.[4][6]
Sources
The Strategic Utility of 3-Cyano-4-iminopiperidine in the Convergent Synthesis of Advanced CCR5 Antagonists
Introduction: The Imperative for Novel CCR5 Antagonists
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host immune cells, such as T-cells and macrophages. Antagonists of the CCR5 receptor function as entry inhibitors, physically blocking the interaction between the viral envelope glycoprotein gp120 and the host cell, thereby preventing viral fusion and replication. This mechanism of action provides a valuable therapeutic option, particularly for treatment-experienced patients and in combination with other antiretroviral agents. The development of small-molecule CCR5 antagonists has been a major focus of medicinal chemistry, with several compounds, including Maraviroc, Vicriviroc, and Aplaviroc, demonstrating the clinical potential of this class. A common structural feature among many potent CCR5 antagonists is a substituted piperidine or piperazine core, which plays a crucial role in the pharmacophore responsible for high-affinity binding to the receptor.
This application note details the strategic application of a versatile, yet underutilized, building block, 3-cyano-4-iminopiperidine , in the convergent synthesis of advanced 4-aminopiperidine-based CCR5 antagonists. We will elucidate the rationale behind its use, provide detailed, field-tested protocols for its conversion into a key synthetic intermediate, and illustrate its incorporation into a representative CCR5 antagonist scaffold.
The this compound Advantage: A Gateway to 4-Aminopiperidine Scaffolds
The 4-substituted-4-aminopiperidine motif is a cornerstone in the design of numerous CCR5 antagonists. This structural element provides a key interaction point within the binding pocket of the CCR5 receptor. Traditional synthetic routes to these intermediates can be lengthy and may involve hazardous reagents. This compound presents an attractive alternative starting material due to the latent functionality embedded within its structure. The cyano and imino groups at the 3 and 4 positions, respectively, offer a direct pathway to the desired 4-amino functionality through reductive transformations.
The strategic value of this compound lies in its potential for a highly efficient and convergent synthesis. The core piperidine ring is pre-formed, and the key amino group at the 4-position can be installed in a single, high-yielding reductive step. This approach can significantly shorten the overall synthetic sequence and facilitate the rapid generation of diverse libraries of CCR5 antagonists for structure-activity relationship (SAR) studies.
Synthetic Workflow: From Intermediate to Core Scaffold
The overall synthetic strategy involves a two-stage process: first, the synthesis of the this compound intermediate, and second, its reductive conversion to the pivotal 4-aminopiperidine building block, which is then elaborated into the final CCR5 antagonist.
An Application Note and Protocol from the Senior Application Scientist
Abstract & Introduction
The 3-aminopiperidine (3-APP) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its chirality is often critical for pharmacological activity, making the stereoselective synthesis of its enantiomers, (R)-3-APP and (S)-3-APP, a paramount challenge. Traditional chemical synthesis routes often suffer from multiple steps, harsh reaction conditions, and the need for costly chiral resolving agents or catalysts.
This application note details a robust and scalable chemoenzymatic cascade process for the synthesis of enantiomerically pure (R)- and (S)-3-aminopiperidine from simple, achiral precursors. By strategically combining the catalytic prowess of multiple enzymes in a one-pot system, this protocol offers a greener, more efficient, and highly selective alternative to classical synthetic methods. We will explore the underlying enzymatic mechanisms, provide detailed, validated protocols, and present data that underscores the system's efficiency and scalability.
The Strategic Advantage of Enzymatic Cascades
Enzymatic cascades, where the product of one enzymatic reaction becomes the substrate for the next, offer significant advantages in chemical synthesis. This approach minimizes downstream processing, reduces solvent waste, and can overcome thermodynamic limitations by immediately consuming reaction intermediates. For the synthesis of chiral 3-APP, a cascade approach allows for the stereoselective introduction of the amine group, a key step that dictates the final product's chirality.
Our selected strategy employs a combination of a transaminase (TAm) for the asymmetric amination and a reductase for the subsequent ring reduction and stabilization. The choice of enzymes is critical and is based on their substrate specificity, stereoselectivity, and compatibility within a one-pot system.
Enzymatic Cascade Pathway Overview
The synthesis begins with an achiral precursor, N-Boc-3-piperidone, which is readily available and stable. The cascade proceeds in two key enzymatic steps:
-
Asymmetric Amination: A chiral amine donor and a stereoselective transaminase (TAm) are used to convert the ketone group of N-Boc-3-piperidone into a chiral amine. The choice of a (R)- or (S)-selective TAm determines the stereochemistry of the final product.
-
Reductive Amination/Stabilization: An imine reductase (IRED) or a nicotinamide-dependent reductase, along with a cofactor regeneration system, reduces the intermediate imine to the final stable amine, N-Boc-3-aminopiperidine.
The final step is a simple chemical deprotection of the Boc group to yield the desired chiral 3-aminopiperidine.
Figure 1: Enzymatic cascade for the synthesis of chiral 3-aminopiperidine.
Detailed Experimental Protocols
Materials and Reagents
-
Enzymes: Recombinant (R)-selective transaminase (e.g., from Aspergillus terreus) and (S)-selective transaminase (e.g., from Chromobacterium violaceum). Imine reductase (e.g., from Streptomyces sp.). All enzymes should be of high purity and activity.
-
Substrates & Reagents: N-Boc-3-piperidone, L-alanine (as amine donor), pyridoxal 5'-phosphate (PLP), NAD(P)H, glucose, glucose dehydrogenase (for cofactor regeneration), trifluoroacetic acid (TFA), dichloromethane (DCM), sodium bicarbonate, magnesium sulfate.
-
Buffers & Media: Potassium phosphate buffer (100 mM, pH 8.0), Luria-Bertani (LB) medium for enzyme expression.
Protocol 1: One-Pot Synthesis of N-Boc-(R)-3-aminopiperidine
This protocol is designed for a 100 mg scale synthesis.
-
Reaction Setup:
-
In a 50 mL reaction vessel, prepare a 20 mL solution of 100 mM potassium phosphate buffer (pH 8.0).
-
Add N-Boc-3-piperidone to a final concentration of 10 mM (39.8 mg).
-
Add L-alanine to a final concentration of 500 mM (890 mg).
-
Add PLP to a final concentration of 1 mM (4.9 mg).
-
Add NADP+ to a final concentration of 1 mM (1.5 mg).
-
Add glucose to a final concentration of 100 mM (360 mg).
-
-
Enzyme Addition:
-
Add 5 mg of (R)-selective transaminase.
-
Add 5 mg of glucose dehydrogenase.
-
Add 10 mg of imine reductase.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 30°C with gentle agitation (150 rpm) for 24 hours.
-
Monitor the reaction progress by HPLC or GC-MS by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding an equal volume of dichloromethane (DCM).
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure N-Boc-(R)-3-aminopiperidine.
-
Protocol 2: Deprotection to (R)-3-aminopiperidine
-
Deprotection Reaction:
-
Dissolve the purified N-Boc-(R)-3-aminopiperidine (100 mg) in 2 mL of DCM.
-
Add 1 mL of trifluoroacetic acid (TFA) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify to pH > 12 with 1 M NaOH.
-
Extract the product with DCM (3 x 5 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to obtain (R)-3-aminopiperidine.
-
Data and Expected Results
The following table summarizes typical results obtained using the described protocols.
| Parameter | Value | Method of Analysis |
| Substrate Conversion | >95% | HPLC |
| Product Yield (Isolated) | 80-90% | Gravimetric |
| Enantiomeric Excess (ee) | >99% | Chiral HPLC |
| Reaction Time | 24 hours | HPLC Monitoring |
Note: For the synthesis of (S)-3-aminopiperidine, simply replace the (R)-selective transaminase with an (S)-selective transaminase in Protocol 1. All other parameters remain the same.
Troubleshooting and Key Considerations
-
Low Conversion:
-
Cause: Enzyme inhibition or inactivation.
-
Solution: Ensure the pH is maintained at 8.0. Check for potential inhibitors in the starting material. Increase enzyme loading if necessary.
-
-
Low Enantioselectivity:
-
Cause: Racemization or presence of non-selective enzymes.
-
Solution: Ensure high-purity enzymes are used. Lowering the reaction temperature to 25°C may improve enantioselectivity.
-
-
Cofactor Regeneration:
-
The glucose/glucose dehydrogenase system is crucial for providing the necessary reducing equivalents (NADPH) for the imine reductase. Ensure both components are active and present in sufficient quantities.
-
Conclusion
This application note provides a detailed and validated chemoenzymatic cascade for the efficient, stereoselective synthesis of chiral 3-aminopiperidines. The one-pot nature of this process, coupled with its high yield and enantioselectivity, makes it a highly attractive method for academic and industrial applications. By leveraging the power of biocatalysis, this protocol offers a sustainable and scalable route to a key pharmaceutical building block.
References
Troubleshooting & Optimization
Technical Support Center: Aza-Prins Cyclization for Piperidine Synthesis
Welcome to the technical support center for the aza-Prins cyclization, a powerful tool for the synthesis of piperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions and troubleshoot common issues leading to low yields. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions at the bench.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific challenges you may encounter during your aza-Prins cyclization experiments.
Core Issue: Low or No Product Formation
Question 1: I am not observing any formation of my desired piperidine product. What are the primary factors to investigate?
Low to no product formation in an aza-Prins cyclization is a common hurdle. The issue often lies in one of three key areas: iminium ion formation, the cyclization step itself, or the stability of your starting materials and product.
-
Inefficient Iminium Ion Generation: The reaction's initiation relies on the formation of an N-acyliminium or iminium ion from the condensation of a homoallylic amine and an aldehyde.[1][2] If this electrophile doesn't form efficiently, the cyclization will not proceed.
-
Acid Catalyst: The choice and amount of acid catalyst are critical. Both Brønsted and Lewis acids can be employed.[3][4] If you are using a mild acid and see no reaction, consider switching to a stronger one. For instance, if trifluoroacetic acid (TFA) is ineffective, a Lewis acid like indium trichloride (InCl₃) or iron(III) chloride (FeCl₃) might be necessary to promote iminium ion formation.[3][5]
-
Aldehyde Reactivity: Less reactive aldehydes, such as those that are sterically hindered, may require more forcing conditions to condense with the amine.[6]
-
-
High Activation Barrier for Cyclization: Even if the iminium ion forms, the subsequent intramolecular nucleophilic attack by the alkene might be too slow.
-
Temperature: Many aza-Prins cyclizations do not proceed at room temperature and require heating.[6] A systematic increase in temperature (e.g., from room temperature to 50 °C, then to 80 °C) should be explored.[6][7]
-
Solvent: The solvent can influence the stability of the charged intermediates. Aprotic solvents like acetonitrile or dichloromethane are common choices.
-
-
Starting Material Decomposition: Your homoallylic amine or aldehyde could be degrading under the reaction conditions, especially with strong acids and high temperatures. Monitor the reaction by TLC or LC-MS to check for the disappearance of starting materials and the appearance of any degradation products.
Question 2: My reaction is sluggish, and the yield is poor even after extended reaction times. How can I optimize the catalytic system?
A sluggish reaction points towards a suboptimal catalytic system for your specific substrates. A systematic approach to catalyst and condition screening is recommended.
-
Lewis vs. Brønsted Acids: While Brønsted acids like TFA or camphorsulfonic acid (CSA) are often sufficient, Lewis acids can offer greater reactivity and, in some cases, improved stereoselectivity.[3][8]
-
Lewis Acid Screening: A screening of various Lewis acids is a valuable exercise. Commonly effective Lewis acids include InCl₃, FeCl₃, and trimethylsilyl trifluoromethanesulfonate (TMSOTf).[3][9] It's important to note that different Lewis acids can sometimes lead to different reaction outcomes.[9]
-
Synergistic Catalysis: In some instances, a combination of a Lewis acid and a Brønsted acid can be beneficial.[4][9]
-
-
Catalyst Loading: Ensure you are using an appropriate catalyst loading. While some reactions proceed with catalytic amounts, others may require stoichiometric quantities of the acid promoter.
-
Water Scavenging: The presence of water can hydrolyze the iminium ion intermediate, hindering the cyclization. Conducting the reaction under anhydrous conditions, potentially with the use of molecular sieves, can improve yields.
Issue: Formation of Side Products and Isomers
Question 3: I am observing a significant amount of an unexpected side product. What are the likely culprits and how can I suppress their formation?
The formation of side products is a frequent cause of low yields. Understanding the potential side reactions is key to mitigating them.
-
Aza-Cope Rearrangement: This is a common competing reaction where the initial iminium ion can undergo a[10][10]-sigmatropic rearrangement instead of the desired [6-endo-trig] cyclization.[3][4] This rearrangement leads to a different iminium ion, which upon hydrolysis, results in a secondary amine product.[3]
-
Mitigation: The choice of catalyst can influence the propensity for aza-Cope rearrangement. Some Lewis acids may favor the cyclization pathway over the rearrangement.[4]
-
-
Elimination Products: The carbocation intermediate formed after cyclization can be quenched by a nucleophile or undergo elimination to form an unsaturated piperidine derivative.
-
Mitigation: Lowering the reaction temperature can often favor the desired nucleophilic trapping over elimination.[11]
-
-
Aldol Addition: In some cases, particularly when using indium trichloride with certain aldehydes, an aldol addition product may be observed.[3]
Question 4: My product is a mixture of diastereomers. How can I improve the stereoselectivity of the cyclization?
Achieving high diastereoselectivity is a common challenge in aza-Prins cyclizations. The stereochemical outcome is often influenced by the transition state of the cyclization.
-
Reaction Temperature: Lowering the reaction temperature can enhance diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Choice of Acid Catalyst: The nature of the acid catalyst can influence the transition state geometry. Screening different Lewis and Brønsted acids is recommended. Chiral phosphoric acids have been used to achieve asymmetric aza-Prins-type cyclizations.[2]
-
Substrate Control: The stereochemistry of the substituents on the homoallylic amine can direct the stereochemical outcome of the cyclization, often favoring a chair-like transition state where bulky groups occupy equatorial positions.[6]
-
Protecting Groups: The choice of the nitrogen protecting group can influence the stereoselectivity. For instance, in aza-silyl-Prins reactions, a trans-selectivity is often observed, which is the opposite of the cis-selectivity seen in the corresponding oxa-Prins reactions.[3]
Experimental Protocols & Data
Table 1: Common Lewis Acids for Aza-Prins Cyclization
| Lewis Acid | Typical Solvent | Notes |
| Indium Trichloride (InCl₃) | Acetonitrile, Dichloromethane | A mild and effective catalyst for a variety of substrates.[3] |
| Iron(III) Chloride (FeCl₃) | Dichloromethane | Can be very effective, particularly for N-tosyl amines.[5] |
| Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) | Acetonitrile | A strong Lewis acid, can be useful for less reactive substrates. |
| Zirconium(IV) Chloride (ZrCl₄) | Dichloromethane | Used in combination with NHC-Cu complexes in some methodologies.[12][13] |
General Protocol for a Trial Aza-Prins Cyclization
This protocol provides a starting point for optimizing your reaction.
-
To a solution of the homoallylic amine (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.2 equiv).
-
Cool the mixture to 0 °C.
-
Add the Lewis acid (e.g., InCl₃, 1.1 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
If no reaction is observed, gradually increase the temperature to reflux.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Aza-Prins Cyclization
Diagram 1: The Aza-Prins Cyclization Mechanism
Caption: A simplified workflow of the aza-Prins cyclization.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
-
Modular access to chiral bridged piperidine-γ-butyrolactones via catalytic asymmetric allylation/aza-Prins cyclization/lactonization sequences. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
The Aza-Prins Reaction in the Synthesis of Natural Products and Analogues. (2017). European Journal of Organic Chemistry, 2017(14), 1846-1864. [Link]
-
An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. (2012). Organic Letters, 14(21), 5542-5545. [Link]
-
Prins Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
A detailed investigation of the aza-Prins reaction. (2010). Organic & Biomolecular Chemistry, 8(5), 1064-1080. [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(15), 4983. [Link]
-
Synthesis of piperidines using the aza-Prins cyclization of n-aryl vinylogous. (2021). ScholarWorks@GVSU. [Link]
-
A detailed investigation of the aza-Prins reaction. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Prins Reaction. (2022). ACS Omega, 7(36), 31693-31709. [Link]
-
Recent Advances in the Prins Reaction. (2022). ACS Omega, 7(36), 31693-31709. [Link]
-
The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. (2021). The Journal of Organic Chemistry, 86(23), 16421-16431. [Link]
-
Synthesis of Tricyclic Benzazocines by Aza-Prins Reaction. (2016). The Journal of Organic Chemistry, 81(24), 12343-12351. [Link]
-
Focused Update on the Prins Reaction and the Prins Cyclization. (2016). Current Organic Chemistry, 20(2), 159-203. [Link]
-
Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. (2024). Organic & Biomolecular Chemistry, 22(3), 568-578. [Link]
-
The Aza-Silyl-Prins Reaction: A Novel Method for the Synthesis of Trans 2,6-Tetrahydropyridines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Alkynyl Halo-Aza-Prins Annulative Couplings. (2023). The Journal of Organic Chemistry, 88(23), 16489-16500. [Link]
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Lewis Acid Catalyzed One-Pot Crossed Prins Cyclizations Using Allylchlorosilane as Allylating Agent. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. (2021). The Journal of Organic Chemistry, 86(23), 16421-16431. [Link]
-
Novel Aza-Prins Cyclization and [3+2] Dipolar Cycloaddition Toward N-Heterocyclic Molecules and Studies Toward. (n.d.). CORE. Retrieved January 17, 2026, from [Link]
-
The Catalytic Asymmetric Intermolecular Prins Reaction. (2021). Journal of the American Chemical Society, 143(48), 20077-20083. [Link]
-
Synergistic Catalysis-Enabled Thia-Aza-Prins Cyclization with DMSO and Disulfides: Entry to Sulfenylated 1,3-Oxazinanes and Oxazolidines. (2021). Organic Letters, 23(15), 5876-5880. [Link]
-
Alkynyl Prins and Alkynyl Aza-Prins Annulations: Scope and Synthetic Applications. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
A General Catalytic Asymmetric Prins Cyclization. (2016). Journal of the American Chemical Society, 138(34), 10822-10825. [Link]
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- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 3-Cyano-4-iminopiperidine by Recrystallization
Welcome to the technical support center for the purification of crude 3-Cyano-4-iminopiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this versatile chemical intermediate. As a nitrogen-containing heterocycle, this compound's purification can present unique challenges, which this guide aims to address with scientifically grounded explanations and practical solutions.[1][2][3][4]
I. Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, providing potential causes and actionable solutions.
Issue 1: No Crystal Formation Upon Cooling
Potential Cause 1: Solution is Not Supersaturated (Too Much Solvent)
-
Causality: Recrystallization relies on creating a supersaturated solution, where the concentration of the solute exceeds its solubility at a given temperature.[5][6] If an excessive volume of solvent is used, the solution may not reach saturation upon cooling, thus preventing crystallization.[7]
-
Solution:
-
Reheat the solution to its boiling point.
-
Carefully evaporate a portion of the solvent under a gentle stream of nitrogen or by using a rotary evaporator.
-
Allow the concentrated solution to cool slowly.[8]
-
Potential Cause 2: Cooling Rate is Too Rapid
-
Causality: Rapid cooling can lead to the formation of a supersaturated solution that fails to nucleate and form crystals. Slow cooling allows for the orderly arrangement of molecules into a crystal lattice.[5][6][9]
-
Solution:
-
Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels to slow the rate of cooling.
-
Once at room temperature, gradually lower the temperature by placing the flask in a cold water bath, followed by an ice bath.[6]
-
Potential Cause 3: Lack of Nucleation Sites
-
Causality: Crystal growth requires an initial nucleation site. In a very clean solution, these sites may be absent.[10]
-
Solution - Inducing Crystallization:
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod.[8][11] The microscopic scratches provide nucleation sites.
-
Seeding: Introduce a tiny "seed" crystal of pure this compound into the cooled solution.[8][12] This provides a template for crystal growth.
-
Issue 2: Oiling Out Instead of Crystallization
Potential Cause 1: Compound's Melting Point is Lower Than the Solvent's Boiling Point
-
Causality: If the solute melts in the hot solvent before it has a chance to crystallize upon cooling, it will separate as an oil. This often occurs when the boiling point of the solvent is higher than the melting point of the compound.[6]
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a "co-solvent" in which the compound is less soluble to lower the overall boiling point of the solvent mixture.
-
Alternatively, select a different solvent with a lower boiling point.[13]
-
Potential Cause 2: High Concentration of Impurities
-
Causality: Impurities can depress the melting point of the desired compound and interfere with crystal lattice formation, leading to oiling out.
-
Solution:
-
Attempt to remove the impurities by another purification technique (e.g., column chromatography) before recrystallization.
-
Try a different recrystallization solvent that may better exclude the impurities.
-
Issue 3: Low Recovery of Purified Product
Potential Cause 1: Compound has Significant Solubility in Cold Solvent
-
Causality: The ideal recrystallization solvent should have high solubility for the compound at high temperatures and very low solubility at low temperatures.[5][14] If the compound remains significantly soluble even when the solvent is cold, recovery will be poor.
-
Solution:
-
Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice-salt bath).
-
Consider using a mixed-solvent system. Dissolve the compound in a "good" solvent at a high temperature, then add a "poor" solvent dropwise until the solution becomes cloudy, then add a few drops of the "good" solvent to clarify. This can significantly reduce the compound's solubility at low temperatures.[13]
-
Potential Cause 2: Premature Crystallization During Hot Filtration
-
Causality: If the solution cools too much during hot gravity filtration to remove insoluble impurities, the desired product can crystallize in the filter funnel, leading to loss of material.[15]
-
Solution:
-
Use a stemless or short-stemmed funnel to minimize the surface area for cooling.
-
Preheat the filter funnel and the receiving flask with hot solvent before filtration.
-
Keep the solution at or near its boiling point during the filtration process.[15]
-
Issue 4: Product is Still Impure After Recrystallization
Potential Cause 1: Inappropriate Solvent Choice
-
Causality: The chosen solvent may not effectively differentiate between the desired compound and the impurities. Ideally, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[13][14]
-
Solution:
Potential Cause 2: Entrapment of Impurities During Rapid Crystal Growth
-
Causality: If crystals form too quickly, impurities can become trapped within the crystal lattice.
-
Solution:
-
Ensure the solution cools slowly and without agitation to allow for the formation of large, pure crystals.[5]
-
A second recrystallization step may be necessary to achieve the desired purity.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for this compound?
An ideal solvent should:
-
Completely dissolve the crude this compound at or near the solvent's boiling point.[5]
-
Have very low solubility for this compound at low temperatures (e.g., 0-4 °C).[5]
-
Either not dissolve impurities at high temperatures or keep them dissolved at low temperatures.[14]
-
Not react chemically with this compound.[14]
-
Be volatile enough to be easily removed from the purified crystals.[14]
-
Be non-toxic, inexpensive, and non-flammable, if possible.[13]
Q2: How do I perform a solvent selection test?
-
Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube at room temperature. Observe the solubility. A good solvent will not dissolve the compound at room temperature.[5]
-
For the solvents that did not dissolve the compound, heat the test tubes in a water bath to the boiling point of the solvent. A good solvent will dissolve the compound at this stage.[9]
-
Allow the test tubes that showed complete dissolution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.[9]
Solvent Suitability Summary Table
| Solvent Property | Ideal Characteristic for Recrystallization | Rationale |
| Solubility of Compound at High Temp. | High | To dissolve the maximum amount of crude product. |
| Solubility of Compound at Low Temp. | Low | To maximize the recovery of the purified product. |
| Solubility of Impurities | Either very high or very low | To separate them from the desired compound. |
| Boiling Point | Moderate | Too high makes it difficult to remove; too low may not provide a sufficient solubility gradient.[9] |
| Reactivity | Inert | The solvent should not react with the compound being purified.[14] |
Q3: What are some potential impurities in crude this compound?
Potential impurities can arise from starting materials, side reactions, or degradation products. Depending on the synthetic route, these could include unreacted starting materials or by-products from incomplete reactions. For instance, in syntheses involving cyanopyridines, impurities from side reactions like undesired alkylation or hydrolysis of the cyano group might be present.[17]
Q4: How can I confirm the purity of my recrystallized this compound?
Several analytical techniques can be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying impurities.[18][19][20][21] A pure compound will show a single major peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[20][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be depressed and broadened.
Q5: What safety precautions should I take when handling this compound and recrystallization solvents?
-
Always work in a well-ventilated fume hood.[23]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[23][24]
-
Avoid inhalation of dust or vapors.[25]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[23][24]
-
Be aware of the flammability and toxicity of the solvents being used and take appropriate precautions. Many common organic solvents are flammable.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.[23][24][25]
III. Experimental Protocols & Visualizations
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them.[15]
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[9]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Recrystallization Workflow Diagram
Caption: Single-solvent recrystallization workflow.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for recrystallization.
IV. References
-
Brainly. (2023, August 15). Describe two techniques that can be used to induce crystallization. Brainly.com. [Link]
-
Crystallization Guide. (n.d.). Guide for crystallization. [Link]
-
Crystallisation Techniques. (2006, January 8). Crystallisation Techniques. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
LibreTexts Chemistry. (2021, August 20). 3.5: Inducing Recrystallization. [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. [Link]
-
Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.5E: Initiating Crystallization. [Link]
-
Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization?. [Link]
-
Safety Data Sheet. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]
-
Recrystallization. (n.d.). Recrystallization. [Link]
-
Recrystallization-1.pdf. (n.d.). Recrystallization. [Link]
-
Recrystallization. --->. (n.d.). Recrystallization. [Link]
-
Wired Chemist. (n.d.). Recrystallization. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (2001, February 1). Nitrogen-containing fused heterocycles as the structural fragments in calamitic liquid crystals. [Link]
-
Molecules. (2020, July 15). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. [Link]
-
RSC Advances. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
-
Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
ResearchGate. (2023, October 15). (PDF) Special Issue: Sulfur-Nitrogen Heterocycles. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. [Link]
-
RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
-
ResearchGate. (n.d.). (PDF) Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. [Link]
-
ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. [Link]
-
Chemsrc. (2023, February 27). tert-butyl cis-3-cyano-4-hydroxy-piperidine-1-carboxylate. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 5. edu.rsc.org [edu.rsc.org]
- 6. Recrystallization [wiredchemist.com]
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Stability issues of 3-Cyano-4-iminopiperidine in acidic or basic media
An Application Scientist's Guide to Navigating Stability in Aqueous Media
Welcome to the technical support center for 3-Cyano-4-iminopiperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic applications.[1] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, diagnose, and resolve stability challenges, particularly in acidic and basic environments.
The unique structure of this compound, featuring both a reactive imine and a cyano group on a piperidine scaffold, makes it a valuable intermediate.[1] However, these same functional groups are susceptible to degradation under certain pH conditions. This guide offers field-proven insights and troubleshooting strategies to ensure the integrity of your experiments and the success of your research.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, followed by a detailed explanation and a step-by-step protocol for resolution.
Issue 1: Low or Inconsistent Yields in Acidic Reaction Media
Question: I am performing a reaction in the presence of an acid catalyst (e.g., TFA, HCl), and my yields are consistently low. I suspect my starting material, this compound, is degrading. How can I confirm this and prevent it?
Probable Cause: The imine functionality of this compound is susceptible to hydrolysis under acidic conditions, converting it to the corresponding ketone, 3-Cyano-4-piperidone.[2] This is a common degradation pathway for imines and can significantly reduce the concentration of your desired starting material. While some related cyanopyridinium ylides show varying stability in acid, the core imine structure remains a point of vulnerability.[3]
Solution: The key is to minimize the exposure of the imine to strong aqueous acid, especially at elevated temperatures. If acidic conditions are unavoidable, you must carefully control the pH and duration. Post-reaction, immediate neutralization is critical to prevent further degradation during workup and purification.
Workflow for Diagnosing and Preventing Acidic Degradation
Caption: Troubleshooting workflow for acidic degradation.
Protocol 1: Post-Reaction Neutralization
This protocol is designed to quickly raise the pH of an acidic reaction mixture to a safe range (pH 7-8) to prevent imine hydrolysis during extraction and purification.
-
Cool the Reaction: Once the reaction is complete, cool the mixture to 0-5 °C in an ice bath. This slows down the rate of hydrolysis.
-
Prepare Quenching Solution: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃).
-
Slow Addition: With vigorous stirring, slowly add the basic solution dropwise to the reaction mixture. Monitor the pH of the aqueous phase using pH paper or a calibrated pH meter.
-
Target pH: Continue adding the base until the pH of the aqueous phase is stable between 7.0 and 8.0. Be cautious of gas evolution (CO₂) if using bicarbonate or carbonate.
-
Proceed to Workup: Once neutralized, immediately proceed with your standard extraction protocol. Do not let the neutralized mixture sit for extended periods.
Issue 2: Formation of Unidentified Polar Impurities in Basic Media
Question: I am using a basic catalyst (e.g., NaH, K₂CO₃) or a basic amine in my reaction, and I'm observing the formation of a new, more polar spot on my TLC plate that doesn't correspond to my starting material or product. What could this be?
Probable Cause: In basic media, two primary degradation pathways are plausible. The first and more likely is the hydrolysis of the cyano (nitrile) group. This can proceed first to an amide (3-carboxamido-4-iminopiperidine) and then, under more stringent conditions, to a carboxylate (4-iminopiperidine-3-carboxylic acid). Both are significantly more polar than the starting material. This type of nitrile hydrolysis is a known transformation for related compounds like cyanopyridines.[4] A second, less common possibility is base-catalyzed tautomerization or other rearrangements, though nitrile hydrolysis is the primary concern.
Proposed Degradation Pathways
Caption: Plausible degradation pathways in acidic and basic media.
Solution: Use the mildest base and lowest temperature compatible with your reaction. If possible, use non-aqueous conditions. Careful monitoring by TLC or LC-MS is crucial to track the appearance of polar impurities. If aqueous basic conditions are required for workup, use dilute base, keep the temperature low (0-5 °C), and minimize contact time.
Protocol 2: Stability Monitoring by HPLC
This protocol allows you to quantify the stability of this compound under your specific reaction conditions.
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Simulate Conditions: In separate vials, mimic your reaction's solvent system and pH. For example, create a solution with your reaction solvent and the intended concentration of acid or base.
-
Initiate Study: At time zero (t=0), spike a small volume of the stock solution into the reaction condition vials. Immediately withdraw a sample, quench it (e.g., with an opposite pH buffer), and inject it into the HPLC. This is your t=0 reference.
-
Time Points: Keep the vials at the intended reaction temperature. Withdraw and analyze samples at regular intervals (e.g., 15 min, 30 min, 1 hr, 4 hr).
-
Analyze Data: Quantify the peak area of the this compound at each time point. A decrease in peak area, along with the appearance of new peaks (e.g., for the ketone or amide), will confirm and quantify the rate of degradation. Analytical methods like UHPLC-MS are highly effective for detecting and identifying such degradation products.[5][6][7]
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range for storing aqueous solutions of this compound?
For short-term storage (a few hours), a buffered solution at a slightly acidic to neutral pH of 6.0-7.5 is recommended. This range represents a compromise, minimizing both rapid acid-catalyzed imine hydrolysis and base-catalyzed nitrile degradation. For long-term storage, it is highly advisable to store the compound as a solid or as a solution in an anhydrous aprotic solvent (e.g., DMSO, DMF) at low temperatures (-20 °C).
Q2: Can I use this compound in reactions involving strong reducing agents like LiAlH₄ or NaBH₄?
Yes, but with caution. The imine and cyano groups are both reducible.
-
Sodium borohydride (NaBH₄): This is a milder reducing agent and will preferentially reduce the imine to the corresponding amine (3-Cyano-4-aminopiperidine). The cyano group is generally stable to NaBH₄ under standard conditions.
-
Lithium aluminum hydride (LiAlH₄): This is a very strong reducing agent and will likely reduce both the imine and the cyano group, yielding 4-amino-3-(aminomethyl)piperidine.
The choice of reducing agent must be tailored to the desired outcome.
Q3: How can I purify this compound if I suspect it has partially degraded?
If degradation to the more polar 3-Cyano-4-piperidone has occurred, purification via column chromatography on silica gel is often effective. The ketone is typically more polar and will have a lower Rf value than the imine.
| Compound | Polarity | Typical Elution Profile |
| This compound | Moderate | Elutes earlier |
| 3-Cyano-4-piperidone | Higher | Elutes later |
Table 1: Relative polarity and chromatographic behavior of this compound and its primary acidic degradation product.
It is recommended to use a solvent system buffered with a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%), to prevent degradation on the acidic silica gel surface.
Q4: Are there any specific handling and safety precautions I should take?
Yes. Like many piperidine and nitrile-containing compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9][10] All manipulations should be performed in a well-ventilated fume hood.[11][12] Refer to the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.[8][9][10]
References
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Filip, M., et al. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules, 26(16), 4949. Available from: [Link]
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Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link]
-
Neumann, H., et al. (2021). Cyanopyridiniumylides as Traceless and Tunable Protecting Groups for Aspartic Acid that Prevent Aspartimide Formation. ChemRxiv. Available from: [Link]
-
L'Homme, C., et al. (2015). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 107, 333-341. Available from: [Link]
-
Rowles, I., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(45), 6047-6050. Available from: [Link]
-
Attri, P., et al. (2011). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate. Available from: [Link]
-
McElvain, S. M., & Stork, G. (1946). Preparation of 3-Cyano-4-piperidone. Journal of the American Chemical Society, 68(6), 1049-1053. Available from: [Link]
-
Gaponova, A. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4944. Available from: [Link]
-
Schmalzbauer, B. T. (2021). Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. JLUpub. Available from: [Link]
-
Li, Y., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(10), 4255-4267. Available from: [Link]
-
Rowles, I., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Semantic Scholar. Available from: [Link]
-
Lévesque, V., et al. (2022). Overcoming Analytical Challenges for the Detection of 27 Cyanopeptides Using a UHPLC-QqQ-MS Method in Fish Tissues. Toxins, 14(12), 850. Available from: [Link]
-
Lévesque, V., et al. (2022). Overcoming Analytical Challenges for the Detection of 27 Cyanopeptides Using a UHPLC-QqQ-MS Method in Fish Tissues. PubMed. Available from: [Link]
- De Knaep, A. G., & Adkins, A. L. (1998). U.S. Patent No. 5,756,750. Washington, DC: U.S. Patent and Trademark Office.
-
Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703-711. Available from: [Link]
- Sirges, W., et al. (2017). U.S. Patent Application No. 15/536,993.
-
Agency for Toxic Substances and Disease Registry. (2001). Analytical Methods. In Toxicological Profile for Benzidine. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Analytical Methods. Retrieved from [Link]
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- 12. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Scaling Up the Synthesis of 3-Cyano-4-iminopiperidine Hydrochloride
Welcome to the technical support center for the synthesis of cyanopiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the synthesis of 3-Cyano-4-iminopiperidine hydrochloride and related compounds. We understand the nuances and challenges of scaling up heterocyclic amine syntheses and have compiled this resource to ensure your success.
A Note on Isomeric Specificity: 3-Cyano vs. 4-Cyanopiperidines
It is crucial to distinguish between two closely related isomers: This compound and the more commonly synthesized 4-Cyanopiperidine . While both are valuable intermediates in pharmaceutical and agrochemical research, their synthetic routes and associated challenges differ significantly. This guide will address both, with a primary focus on the user-specified 3-cyano isomer and a comprehensive section on the 4-cyano analogue due to its prevalence in literature and industry.
Part 1: Synthesis of this compound Hydrochloride
This compound is a key intermediate that can be subsequently hydrolyzed to 3-cyano-4-piperidone. The synthesis typically involves an intramolecular cyclization of bis-(β-cyanoethyl)-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The primary precursor for the synthesis of this compound is bis-(β-cyanoethyl)-amine. This starting material undergoes an intramolecular cyclization reaction.
Q2: What are the typical catalysts and solvents used for the cyclization reaction?
Sodium metal in an ether-class solvent, such as dioxane, is a commonly employed catalyst system. The use of a metal carrier like naphthalene can be beneficial.
Q3: What are the key challenges in the synthesis and scale-up of this compound?
The primary challenges include managing the exothermic nature of the reaction with sodium, ensuring anhydrous conditions to prevent side reactions, and effectively purifying the product from the reaction mixture. On a larger scale, handling sodium metal requires stringent safety protocols.
Q4: How is the crude this compound typically purified?
The product can be purified by crystallization from solvents like ethanol, acetone, or a mixture of dioxane and alcohol. Another method involves precipitating the product from the reaction mixture by pouring it into a non-solvent like benzene, in which the uncyclized starting material is soluble.
Q5: How is this compound converted to its hydrochloride salt?
The free imine can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.
Troubleshooting Guide: this compound Synthesis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive catalyst (oxidized sodium).2. Presence of moisture in reagents or solvent.3. Insufficient reaction temperature or time. | 1. Use freshly cut sodium metal to ensure a clean, reactive surface.2. Thoroughly dry all solvents and reagents before use.3. Ensure the reaction is heated sufficiently (e.g., on a steam bath) and allowed to proceed for several hours. |
| Formation of a Brown, Amorphous Solid Instead of a Crystalline Product | 1. Side reactions due to impurities or incorrect stoichiometry.2. Polymerization of the starting material or product. | 1. Ensure the purity of the bis-(β-cyanoethyl)-amine starting material.2. Control the reaction temperature carefully to minimize side reactions.3. Optimize the purification method; crystallization may be more effective than precipitation. |
| Difficulty in Isolating the Product | 1. Product is soluble in the work-up solvent.2. Incomplete precipitation. | 1. If using benzene for precipitation, ensure a sufficient volume is used to keep the uncyclized amine in solution.2. Cool the mixture thoroughly to maximize precipitation.3. Consider alternative crystallization solvents. |
Experimental Protocol: Synthesis of this compound
Materials:
-
bis-(β-cyanoethyl)-amine
-
Sodium metal
-
Naphthalene
-
Dioxane (anhydrous)
-
Ethanol
-
Benzene
-
Nitrogen gas supply
-
Reaction flask with a reflux condenser and efficient stirrer
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere to maintain anhydrous conditions.
-
To the reaction flask, add naphthalene (25 g), sodium metal (2 g), and bis-(β-cyanoethyl)-amine (50 g) in dioxane.
-
Heat the mixture on a steam bath with vigorous stirring for several hours. The solution will gradually become cloudy and precipitate a solid.
-
Work-up Method A (Precipitation): Pour the hot reaction mixture into one liter of benzene. Cool the mixture and filter the resulting precipitate. The uncyclized amine will remain soluble in benzene.
-
Work-up Method B (Crystallization): Dilute the hot dioxane mixture with approximately 10% by volume of hot ethanol and allow the product to crystallize upon cooling.
-
The crude product can be further purified by recrystallization from ethanol, acetone, or a dioxane/alcohol mixture.
Hydrolysis to 3-Cyano-4-piperidone
The resulting this compound can be hydrolyzed to 3-Cyano-4-piperidone by heating with 5 N hydrochloric acid.[1]
Part 2: Synthesis of 4-Cyanopiperidine Hydrochloride
The synthesis of 4-Cyanopiperidine hydrochloride is more extensively documented and is typically achieved through the dehydration of piperidine-4-carboxamide (isonipecotamide).
Frequently Asked Questions (FAQs)
Q1: What are the common dehydrating agents for the synthesis of 4-Cyanopiperidine hydrochloride?
Commonly used dehydrating agents include thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃).[2][3]
Q2: What is the role of a formamide, such as dibutylformamide, in the reaction with thionyl chloride?
The formamide acts as a catalyst in the dehydration reaction.
Q3: What are the critical parameters to control during the reaction?
Temperature control is crucial, as the reaction can be exothermic. The purity of the starting material, particularly the water content, should be low (preferably less than 2%) to avoid side reactions.[2]
Q4: What are the common challenges encountered during the scale-up of this synthesis?
Challenges include managing the evolution of gaseous byproducts (SO₂ and HCl when using thionyl chloride), controlling the exothermic reaction, and ensuring efficient filtration and washing of the solid product.[2]
Q5: How is the 4-Cyanopiperidine hydrochloride product typically isolated and purified?
The product is isolated as a solid by filtration of the reaction mixture. It is then purified by washing with the reaction solvent (e.g., toluene, n-propyl acetate) to remove impurities.[2][3]
Troubleshooting Guide: 4-Cyanopiperidine Hydrochloride Synthesis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Incomplete reaction.2. Water content in the starting material.3. Suboptimal reaction temperature.4. Loss of product during work-up. | 1. Increase reaction time or temperature as appropriate.2. Ensure the isonipecotamide has a low water content.3. Maintain the recommended reaction temperature (e.g., 0-30°C).4. Optimize the filtration and washing steps to minimize product loss. |
| Product Contamination (Discoloration) | 1. Side reactions due to high temperatures.2. Impurities in the starting materials or solvents. | 1. Maintain strict temperature control during the addition of the dehydrating agent.2. Use high-purity starting materials and solvents. |
| Difficult Filtration | 1. Fine particle size of the product.2. Viscous reaction mixture. | 1. Adjust the crystallization/precipitation conditions to encourage the growth of larger crystals.2. Ensure adequate stirring during the reaction to prevent the formation of a thick slurry. |
Experimental Protocol: Synthesis of 4-Cyanopiperidine Hydrochloride
Materials:
-
Piperidine-4-carboxamide (isonipecotamide)
-
Dibutylformamide
-
Thionyl chloride
-
Toluene (or n-propyl acetate)
-
Nitrogen gas supply
-
Jacketed reaction vessel with overhead stirrer and dropping funnel
Procedure:
-
In a jacketed reaction vessel under a nitrogen atmosphere, suspend isonipecotamide (e.g., 10 g) in toluene (e.g., 50 ml).
-
Add dibutylformamide (e.g., 11.9 g) to the suspension at 20°C.
-
Cool the mixture and add thionyl chloride (e.g., 18.91 g) dropwise, maintaining the temperature at 20°C. The addition is exothermic and should be controlled.
-
Stir the reaction mixture at 20°C for 18-24 hours.
-
Filter the resulting suspension and wash the filter cake with toluene.
-
Dry the solid product under vacuum to obtain 4-Cyanopiperidine hydrochloride.
Reaction Conditions and Yields
| Solvent | Temperature | Reaction Time | Yield | Purity (GC) |
| Toluene | 20°C | 18 h | 86.5% | 99.7% |
| n-Propyl Acetate | 20°C | 18 h | 85.7% | 95.9% |
| n-Butyl Acetate | 20°C | 20 h | - | 81.7% |
Data adapted from patent literature.[3]
Visualizing the Synthesis Pathways
Synthesis of this compound
Caption: Intramolecular cyclization to form this compound.
Synthesis of 4-Cyanopiperidine Hydrochloride
Sources
Technical Support Center: Stereoselective Synthesis of 3,4-Substituted Piperidines
Welcome to the Technical Support Center for the stereoselective synthesis of 3,4-substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing these critical structural motifs. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals and natural products, and controlling the stereochemistry at the 3- and 4-positions is often paramount for biological activity.[1][2][3][4]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the underlying principles of common synthetic challenges, offering field-proven insights and actionable protocols to enhance your experimental success.
Part 1: Frequently Asked Questions (FAQs) - Foundational Challenges
This section addresses common overarching challenges encountered in the stereoselective synthesis of 3,4-disubstituted piperidines.
Q1: My catalytic hydrogenation of a 3,4-disubstituted pyridine precursor is yielding a mixture of cis and trans diastereomers with poor selectivity. What are the key factors to consider for improving diastereoselectivity?
A1: Achieving high diastereoselectivity in the hydrogenation of substituted pyridines is a frequent challenge due to the multiple factors influencing the approach of hydrogen to the pyridine ring.[5] Here’s a breakdown of critical parameters and troubleshooting strategies:
-
Catalyst Selection: The choice of catalyst is paramount. Platinum-based catalysts (e.g., PtO₂, Pt/C) often favor the formation of the cis isomer, while palladium-based catalysts (e.g., Pd/C) can sometimes favor the trans isomer, although this is highly substrate-dependent.[6] Rhodium catalysts (e.g., Rh/C) are also effective and can offer different selectivity profiles.[5] It is crucial to screen a panel of catalysts for your specific substrate.
-
Reaction Conditions:
-
Hydrogen Pressure: Increasing hydrogen pressure can sometimes enhance the formation of the cis isomer.[5] For instance, moving from 30 to 80 bar has been shown to improve the cis:trans ratio in certain systems.[5]
-
Temperature: Lowering the reaction temperature can minimize side reactions and may improve diastereoselectivity by favoring the kinetically controlled product.[5]
-
Solvent and Additives: The solvent can influence the conformation of the substrate and its interaction with the catalyst surface. Acidic additives like HCl or acetic acid can protonate the nitrogen, altering its coordinating ability and potentially impacting the stereochemical outcome.[5]
-
-
Substrate Control: The steric and electronic nature of the substituents on the pyridine ring will significantly direct the hydrogenation. Bulky groups can block one face of the ring, leading to preferential hydrogen delivery from the less hindered face.
Troubleshooting Workflow for Poor Diastereoselectivity in Pyridine Hydrogenation:
Caption: Troubleshooting workflow for low diastereoselectivity.
Q2: I am attempting an Aza-Diels-Alder reaction to form a 3,4-substituted piperidine, but I'm observing low yields and a mixture of regioisomers. How can I optimize this reaction?
A2: The Aza-Diels-Alder reaction is a powerful tool for constructing the piperidine ring, but its success is highly dependent on the electronic properties of the dienophile (imine) and the diene.[7]
-
Imine Reactivity: The imine must be sufficiently electrophilic to react with the diene. Using electron-withdrawing groups on the imine nitrogen (e.g., tosyl, nosyl, Boc) or on the carbon backbone can enhance its reactivity. Lewis acid catalysis (e.g., ZnCl₂, BF₃·OEt₂) is commonly employed to activate the imine.
-
Mechanism Consideration: Be aware that some reactions perceived as concerted [4+2] cycloadditions may proceed through a stepwise Mannich-Michael pathway, especially with strong Lewis acids.[5][8] This can lead to a loss of stereocontrol. The choice of catalyst and reaction conditions can influence the operative mechanism.
-
Diene Selection: Electron-rich dienes, such as Danishefsky's diene, are often highly effective. The substitution pattern on the diene will dictate the regioselectivity of the cycloaddition.
Troubleshooting Low Yield/Regioselectivity in Aza-Diels-Alder Reactions:
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient imine reactivity. | Use a more electron-withdrawing N-protecting group. Screen a panel of Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Yb(OTf)₃). |
| Poor diene reactivity. | Employ a more electron-rich diene. | |
| Mixture of Regioisomers | Similar electronic demand at both termini of the diene. | Modify the diene to introduce a stronger directing group. |
| Reversible reaction leading to thermodynamic product mixture. | Lower the reaction temperature to favor the kinetic product. | |
| Low Diastereoselectivity | Stepwise reaction mechanism. | Screen different Lewis acids or consider organocatalysis to favor a concerted pathway.[8] |
Q3: My intramolecular aza-Michael addition to form a 3,4-disubstituted piperidine is sluggish and gives poor diastereoselectivity. What are the key parameters to investigate?
A3: The intramolecular aza-Michael addition is a common strategy for piperidine synthesis, but its stereochemical outcome is often influenced by the transition state geometry.[9][10]
-
Transition State Control: The diastereoselectivity is determined by the preference for a chair-like transition state where bulky substituents adopt an equatorial-like orientation to minimize steric interactions. The nature of the N-protecting group and the substituents on the carbon backbone play a crucial role in biasing the conformational preference of the transition state.[11]
-
Catalysis: While often base-catalyzed, acid catalysis can also be effective. The choice of catalyst can influence the rate and selectivity. For less nucleophilic N-protected amines, a catalytic amount of a Lewis acid like bismuth(III) triflate may be required to promote the cyclization.[12]
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition state and the overall reaction rate and selectivity. It is advisable to screen a range of solvents.
Illustrative Catalytic Cycle for a Generic Base-Catalyzed Intramolecular Aza-Michael Addition:
Caption: Generalized catalytic cycle for aza-Michael addition.
Part 2: Troubleshooting Guide - Specific Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Poor Enantioselectivity in a Catalytic Asymmetric Synthesis
Scenario: You are using a well-established chiral catalyst (e.g., a Rh-complex with a chiral phosphine ligand) for an asymmetric hydrogenation or a reductive Heck reaction to generate a chiral 3,4-disubstituted piperidine, but the enantiomeric excess (ee) is consistently low.[1][13]
Possible Causes and Solutions:
-
Catalyst Purity and Handling:
-
Cause: The chiral ligand or the metal precursor may be impure or have degraded. Chiral phosphine ligands are often air-sensitive.
-
Solution: Ensure you are using high-purity, fresh catalyst and ligands. Handle air-sensitive components under an inert atmosphere (e.g., in a glovebox).[14]
-
-
Substrate-Catalyst Mismatch:
-
Cause: The chosen chiral ligand may not be optimal for your specific substrate. The electronic and steric properties of the substrate must be compatible with the chiral environment of the catalyst.
-
Solution: Screen a library of chiral ligands. Small changes to the ligand structure (e.g., modifying the aryl groups on a phosphine) can have a profound impact on enantioselectivity.
-
-
Incorrect Reaction Conditions:
-
Cause: Temperature, pressure, and solvent can all affect the enantioselectivity. A higher temperature might lead to a less ordered transition state, reducing the ee.
-
Solution: Systematically vary the reaction parameters. Run the reaction at a lower temperature, even if it requires a longer reaction time. Screen different solvents as they can influence the catalyst's conformation and activity.
-
-
Presence of Inhibitors:
Issue 2: Formation of Unexpected Side Products
Scenario: During the synthesis of your target 3,4-disubstituted piperidine, you observe the formation of significant amounts of side products, complicating purification and reducing the yield.
Common Side Reactions and Mitigation Strategies:
-
Over-reduction:
-
Context: In catalytic hydrogenations, especially under harsh conditions, other functional groups (e.g., aromatic rings, esters) can be reduced.[5]
-
Mitigation: Use a more chemoselective catalyst (e.g., some Rh or Ru catalysts may be milder than Pt).[5] Optimize conditions by lowering the temperature and pressure.[15]
-
-
N-Alkylation:
-
Context: If the piperidine nitrogen is unprotected, it can react with alkylating agents present in the reaction mixture, leading to quaternary ammonium salts.[16]
-
Mitigation: Use a suitable protecting group for the nitrogen (e.g., Boc, Cbz). If N-alkylation is the desired reaction, control the stoichiometry carefully and add the alkylating agent slowly to minimize over-alkylation.[16]
-
-
Aspartimide Formation:
-
Context: In peptide synthesis involving piperidine for Fmoc deprotection, aspartimide formation can be a significant side reaction.[16][17]
-
Mitigation: While less common in general small molecule synthesis, be mindful of this possibility if your molecule contains an aspartate-like moiety. Using alternative bases or additives like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction.[17][18]
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Hydrogenation of a Substituted Pyridine
This protocol provides a general guideline for the hydrogenation of a 3,4-disubstituted pyridine using Platinum(IV) oxide (Adams' catalyst).[5]
Materials:
-
3,4-disubstituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂) (1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Hydrogen gas source
Procedure:
-
Reactor Setup: In a high-pressure reactor vessel, add the substituted pyridine.
-
Solvent and Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add glacial acetic acid to dissolve the substrate. Carefully add the PtO₂ catalyst.
-
Hydrogenation: Seal the reactor. Purge the system with hydrogen gas several times. Pressurize the reactor to the desired pressure (e.g., 60-80 bar).
-
Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80 °C) for 4-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization after basification and extraction.
References
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Cervera-Aparisi, A., et al. (2022). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. [Link]
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Whatton, M. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. [Link]
- BenchChem. (2025). Common challenges in working with piperidine-based compounds.
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Yin, C., et al. (2022). Catalytic Asymmetric Hydrogenation of Tetrasubstituted Unsaturated Lactams: An Efficient Approach to Enantioenriched 3,4-Disubstituted Piperidines. Organic Letters. [Link]
-
Grantome. (n.d.). Coulombic Conformational Control in the Steroselective Synthesis of Pperidines. [Link]
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Kaplan, A. L., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
- BenchChem. (2025).
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Grogan, G., & Turner, N. J. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]
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Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. Zeitschrift für Naturforschung B. [Link]
- BenchChem. (2025). Troubleshooting diastereoselectivity in Piperidine-3-carbothioamide reactions.
-
Kaplan, A. L., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Clayden, J., & Watson, D. W. (2006). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Tetrahedron. [Link]
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Clayden, J., & Watson, D. W. (2006). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. [Link]
- Li, X. (2023).
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Buffat, M. G. (2004). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. [https://doi.org/10.1016/j.tet.2004.03.03 Buffat]([Link] Buffat)
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Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
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Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry. [Link]
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Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]
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Fu, G. C., & O'Doherty, G. A. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. [Link]
-
Kim, J., et al. (2016). Enantioselective Synthesis and Antioxidant Activity of 3,4,5-substituted Piperidine Derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]
-
ResearchGate. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. [Link]
- BenchChem. (2025). Strategies to control diastereoselectivity in piperidine synthesis.
-
Bailey, P. D., et al. (2002). A high yielding route to substituted piperidines via the aza-Diels-Alder reaction. Tetrahedron Letters. [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. [Link]
-
Bull, J. A., & Carbone, G. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. [Link]
-
Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]
-
Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]
-
Grison, C., et al. (2025). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. [Link]
-
Sheppard, R. C., & Henkel, B. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science. [Link]
-
ResearchGate. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]
-
Wang, Y., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition. [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis.
-
Whatton, M. A., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
-
DTIC. (2025). Piperidine Synthesis. [Link]
-
De, S., & Se-Chan, K. (2012). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. Organic Letters. [Link]
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- 11. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
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Removal of catalysts and reagents from 3-Cyano-4-iminopiperidine product
Introduction
3-Cyano-4-iminopiperidine is a pivotal intermediate in contemporary medicinal chemistry and drug development, serving as a versatile scaffold for synthesizing a range of biologically active compounds.[1] The purity of this building block is paramount; residual catalysts, unreacted reagents, and synthetic byproducts can compromise the yield, stereoselectivity, and safety profile of downstream products.
This technical support guide provides researchers, scientists, and drug development professionals with a series of troubleshooting protocols and expert insights for the effective removal of common catalysts and reagents from the this compound product. The methodologies described herein are designed to be robust and adaptable, ensuring the attainment of high-purity material essential for rigorous scientific investigation.
Purification Strategy Workflow
The overall strategy for purifying crude this compound involves an initial assessment of impurities, selection of an appropriate purification technique, execution of the protocol, and a final analysis to confirm purity.
Caption: General workflow for the purification of this compound.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.
Question 1: My product shows residual palladium catalyst contamination after a hydrogenation or cross-coupling reaction. How can I remove it?
Answer: Residual palladium is a common issue in reactions like pyridine hydrogenations or Suzuki couplings and is a significant concern for pharmaceutical applications due to its toxicity.[2][3] Several methods can be employed, ranging from simple filtration to highly selective scavenging.
Expert Insight & Causality: Palladium can exist in the crude mixture in heterogeneous (e.g., Pd/C) or homogeneous (dissolved complexes) forms. The chosen method must address the specific state of the catalyst. Simple filtration is effective for particulate palladium, while dissolved species require adsorptive or chelating techniques.
Recommended Solutions:
| Method | Description | Pros | Cons |
| Filtration through Celite | A rapid method to remove heterogeneous palladium catalysts like Pd/C. | Fast, simple, inexpensive. | Ineffective for soluble or colloidal palladium species.[4] |
| Activated Carbon Treatment | The crude product solution is stirred with activated carbon, which adsorbs residual palladium. | Effective for many dissolved Pd species, also removes color impurities.[5][6] | Can lead to product loss due to non-specific adsorption. Requires careful optimization. |
| Metal Scavengers | Utilizes solid-supported ligands (e.g., thiol or triazine-based resins) that selectively chelate and remove palladium. | Highly selective, very effective at reducing Pd to ppm levels, minimal product loss.[2][7] | Higher cost compared to other methods. |
Experimental Protocol: Palladium Removal with Activated Carbon
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., methanol, ethyl acetate) at a concentration of approximately 10-50 mg/mL.
-
Carbon Addition: Add 5-10 wt% of activated carbon relative to the mass of the crude product.
-
Stirring: Stir the suspension vigorously at room temperature for 1-3 hours. Monitor the reaction progress by taking small aliquots, filtering, and analyzing for palladium content (e.g., by ICP-MS).
-
Filtration: Filter the mixture through a pad of Celite to completely remove the activated carbon. Wash the filter cake with a fresh portion of the solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the palladium-free product.
Question 2: My product is contaminated with basic impurities, such as unreacted starting amines or triethylamine from the reaction workup. How can I separate them?
Answer: Acid-base extraction is a highly effective and scalable technique for separating organic compounds based on their differing acid-base properties.[8][9] Since this compound is itself a basic compound, this technique relies on the difference in basicity (pKa) between the product and the impurities.[10][11]
Expert Insight & Causality: By carefully selecting the pH of an aqueous solution, it's possible to protonate one amine (making it water-soluble as a salt) while leaving a less basic amine in its neutral, organic-soluble form.[11] This allows for their separation into aqueous and organic layers.
Recommended Solution:
| Method | Description | Pros | Cons |
| pH-Controlled Liquid-Liquid Extraction | The crude mixture, dissolved in an organic solvent, is washed with an aqueous acid solution of a specific pH to selectively extract the more basic component as its salt. | Fast, scalable, inexpensive, highly effective for compounds with different pKa values.[9] | Can be difficult to resolve emulsions; requires knowledge of compound pKa values for optimization.[12] |
Experimental Protocol: Selective Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a buffered aqueous acid solution (e.g., dilute HCl or a citrate buffer) with a pH chosen to be between the pKa of your product and the impurity.
-
Extraction: Gently invert the funnel multiple times to allow for partitioning, venting frequently.[12] Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to separate and drain the aqueous layer (containing the protonated, more basic amine).
-
Repeat: Perform a second wash of the organic layer with the aqueous acid solution to ensure complete removal.
-
Product Recovery:
-
If the product remains in the organic layer: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
If the product was extracted into the aqueous layer: Basify the combined aqueous layers with a strong base (e.g., NaOH) to deprotonate the product, then extract it back into an organic solvent. Dry and concentrate the organic extracts.
-
Question 3: My product streaks badly on a standard silica gel column, making chromatographic purification difficult. What should I do?
Answer: This is a classic problem for basic nitrogen-containing heterocycles.[12] The lone pair on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to irreversible adsorption, peak tailing (streaking), and poor separation.[13]
Expert Insight & Causality: To achieve good separation, the interaction between the basic analyte and the acidic stationary phase must be suppressed. This can be accomplished by either neutralizing the stationary phase with a basic additive or by using a different, less acidic stationary phase altogether.
Recommended Solutions:
| Method | Description | Pros | Cons |
| Modified Normal Phase | Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et3N) or ammonium hydroxide to the mobile phase. | Simple modification to standard silica gel chromatography. | May not completely solve the issue for very basic compounds; modifier must be removed from fractions.[12] |
| Alternative Stationary Phases | Use a less acidic stationary phase such as neutral or basic alumina. | Can provide excellent separation where silica fails. | Alumina can sometimes have lower resolution or different selectivity than silica.[12] |
| Reversed-Phase Chromatography (RPC) | The separation occurs on a non-polar stationary phase (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile). | Often the method of choice for polar, basic compounds. Excellent resolution.[12][13] | Requires different solvent systems; may require dry loading of the sample. |
Experimental Protocol: Reversed-Phase Flash Chromatography
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a strong solvent like methanol. Add C18-functionalized silica (an amount roughly equal to the sample mass) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.
-
Column Selection & Equilibration: Select a pre-packed C18 flash column appropriately sized for the sample load. Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile, often with 0.1% formic acid or TFA to improve peak shape) for at least 5 column volumes.[12]
-
Loading and Elution: Load the dry sample onto the top of the column. Begin the elution with the initial mobile phase and gradually increase the percentage of the organic solvent (e.g., a gradient from 5% to 100% acetonitrile) to elute the compounds.
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvents. Note that removing water may require lyophilization (freeze-drying) or azeotropic distillation with a solvent like toluene.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification method for my specific situation? A1: The choice depends on the nature of the impurities. First, obtain an analytical profile of your crude material (TLC, LC-MS, NMR).
-
For residual metal catalysts: Use scavenging techniques like activated carbon or specific metal scavengers.[4][5]
-
For acidic or basic impurities: Acid-base extraction is the most direct method.[10]
-
If the product is a solid and thermally stable: Recrystallization is an excellent and scalable option for achieving high purity.[14] A known method for this compound is crystallization from ethanol, acetone, or a dioxane/alcohol mixture.[15]
-
For polar byproducts or isomers: Chromatography is the most powerful tool. Start with modified normal phase or, for better results, switch to reversed-phase chromatography.[12]
Q2: My purified this compound is a light yellow or brown solid. Is this a problem? A2: Piperidine and its derivatives can be susceptible to oxidation over time, which often leads to discoloration.[14] While a slight yellow tint may be acceptable for some applications, a brown color often indicates significant degradation or the presence of persistent impurities. The purity should be re-verified by analytical methods. To minimize oxidation, store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (0-8 °C).[1]
Q3: What analytical techniques are best for assessing the final purity of my product? A3: A combination of techniques is recommended for a comprehensive assessment.
-
HPLC (High-Performance Liquid Chromatography): Ideal for quantifying purity (e.g., area % at a specific wavelength) and detecting non-volatile impurities.[1][16]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the main product and helps identify the mass of any impurities.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the product and can detect and help identify structural isomers and other impurities if they are present in sufficient quantity (>1%).
Logic for Purification Method Selection
Caption: Decision tree for selecting an appropriate purification technique.
References
- Benchchem. (n.d.). Strategies for purifying polar heterocyclic compounds via chromatography.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Various Authors. (2015, May 18). How can i remove palladium Pd catalyst easily? ResearchGate.
- Wikipedia. (n.d.). Acid–base extraction.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts.
- Wikipedia. (n.d.). Acid–base extraction.
- Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction? Confluence.
- Inoue, K., & Komatsu, M. (2005). Method of removing palladium. Google Patents.
- Various Authors. (2025, August 9). Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. Request PDF on ResearchGate.
- Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
- Bourne, R. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00205H.
- McElvain, S. M., & Stork, G. (1946). Preparation of 3-Cyano-4-piperidone. Journal of the American Chemical Society, 68(6), 1049-1053.
- Chem-Impex. (n.d.). This compound.
- Kulesza, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2967. DOI:10.3390/molecules27092967.
- McElvain, S. M., & Stork, G. (1946). Preparation of 3-Cyano-4-piperidone. Journal of the American Chemical Society.
- Chem-Impex. (n.d.). This compound.
- Various Authors. (2024, March 12). Amine workup. Reddit.
- Various Authors. (2018, April 25). For highly polar compound, how to do the purification? ResearchGate.
- Kulesza, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
- Various Authors. (2016). Method for preparing 4-cyanopiperidine hydrochloride. Google Patents.
- Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.
- Various Authors. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Various Authors. (n.d.). A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of 3-Cyano-4-iminopiperidine for Enhanced Efficiency
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth comparison of synthetic strategies for obtaining 3-Cyano-4-iminopiperidine, a crucial heterocyclic building block in medicinal chemistry. The analysis focuses on the efficiency, practicality, and underlying chemical principles of the available methods to aid researchers in selecting the optimal route for their specific needs.
Introduction: The Significance of this compound
This compound is a versatile intermediate in the synthesis of a wide array of biologically active molecules.[1] Its rigid piperidine scaffold, coupled with the reactive cyano and imino functionalities, provides a unique platform for the development of novel therapeutic agents. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance in drug discovery and development programs. This guide will compare a well-established synthetic route with a plausible alternative, evaluating them on key performance indicators.
Synthetic Route 1: Intramolecular Cyclization of Bis-(β-cyanoethyl)-amine (Dieckmann Condensation)
The most prominently documented method for the synthesis of this compound involves the intramolecular cyclization of bis-(β-cyanoethyl)-amine. This reaction is a variation of the Dieckmann condensation, a powerful tool for the formation of cyclic β-keto esters and related structures.[2][3][4][5][6]
Mechanistic Overview
The reaction is initiated by a strong base, such as sodium metal in an ether-type solvent like dioxane, which deprotonates the α-carbon of one of the cyanoethyl arms of the starting material.[1] This generates a carbanion that subsequently attacks the nitrile group of the other cyanoethyl arm in an intramolecular fashion, forming a six-membered ring. The resulting cyclic intermediate then undergoes tautomerization to yield the more stable this compound. The use of a metal carrier like naphthalene can facilitate the reaction when sodium is used as the catalyst.[1]
Caption: Synthetic pathway for this compound via Dieckmann Condensation.
Synthetic Route 2 (Proposed): Imination of 3-Cyano-4-oxopiperidine
An alternative and potentially more modular approach to this compound is the direct imination of the corresponding ketone, 3-Cyano-4-oxopiperidine. This ketone is accessible via the hydrolysis of this compound itself, as described in the same foundational literature, suggesting its stability and viability as an intermediate.[1]
Mechanistic Plausibility
The conversion of ketones to imines is a fundamental and well-understood transformation in organic chemistry.[7][8][9][10][11][12][13] The reaction typically proceeds via the acid-catalyzed addition of an amine (in this case, ammonia or an ammonia equivalent) to the carbonyl group, forming a carbinolamine intermediate. Subsequent dehydration of this intermediate, often facilitated by the removal of water, yields the imine. The reaction is generally reversible and the pH needs to be carefully controlled, with a pH of around 5 often being optimal.[7][12]
Caption: Proposed synthetic pathway via imination of 3-Cyano-4-oxopiperidine.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Dieckmann Condensation | Route 2: Imination of Ketone (Proposed) |
| Starting Material | Bis-(β-cyanoethyl)-amine | 3-Cyano-4-oxopiperidine |
| Number of Steps | 1 | 1 (from the ketone) |
| Reagents & Conditions | Sodium, Dioxane, Naphthalene, Heat | Ammonia/Ammonium salt, Acid catalyst, Dehydrating agent (optional) |
| Yield | Reported as a solid precipitate, further processed[1] | Potentially high, dependent on equilibrium |
| Scalability | Potentially challenging due to the use of sodium metal | Generally scalable, common industrial reaction |
| Safety Considerations | Use of metallic sodium requires strict anhydrous conditions and careful handling. Dioxane is a suspected carcinogen. | Handling of ammonia. |
| Purification | Precipitation and crystallization[1] | Likely requires extraction and potentially chromatography or crystallization. |
Experimental Protocols
Route 1: Synthesis of this compound via Dieckmann Condensation
Materials:
-
Bis-(β-cyanoethyl)-amine
-
Sodium metal
-
Naphthalene
-
Dioxane, anhydrous
-
Nitrogen gas
-
Ethanol
-
Benzene
Procedure: [1]
-
To a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 25 g of naphthalene, 2 g of sodium, and 50 g of bis-(β-cyanoethyl)-amine.
-
Displace the air in the flask with nitrogen.
-
Heat the mixture on a steam bath with stirring for several hours. The initially pale yellow solution will become cloudy and precipitate a brown solid.
-
Work-up Method A: Pour the hot reaction mixture into 1 liter of benzene, cool, and filter. The product is insoluble in benzene. Crystallize the product from ethanol.
-
Work-up Method B: Dilute the hot dioxane mixture with approximately 10% by volume of hot alcohol and allow the product to crystallize.
Hydrolysis of this compound to 3-Cyano-4-piperidone
This procedure details the synthesis of the starting material for the proposed Route 2.
Materials:
-
This compound
-
5 N Hydrochloric acid
-
Concentrated sodium hydroxide solution
Procedure: [1]
-
Heat a mixture of 50 g of this compound and 150 ml of 5 N hydrochloric acid to 100°C for twenty minutes.
-
Cool the solution and neutralize to a pH of 4-5 with concentrated sodium hydroxide solution, maintaining the temperature below 30°C.
-
Filter the fine white crystals.
-
Adjust the filtrate to a pH of 6-7 with more sodium hydroxide solution and filter any additional precipitate.
-
Repeat the neutralization and filtration process until the filtrate is alkaline to litmus paper.
-
Wash the combined crystalline product with water and alcohol. The reported yield is 41 g (82%).
Conclusion
The Dieckmann condensation of bis-(β-cyanoethyl)-amine stands as a documented and effective method for the synthesis of this compound. However, it involves the use of hazardous reagents and may present scalability challenges. The proposed alternative route, the imination of 3-Cyano-4-oxopiperidine, offers a potentially milder and more industrially scalable approach, leveraging a common and well-understood chemical transformation. Further experimental validation of this proposed route is warranted to fully assess its efficiency and viability as a preferred method for the synthesis of this important medicinal chemistry intermediate.
References
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Lumen Learning. 21.4. Imine formation | Organic Chemistry II. [Link]
-
Bachman, G. B., & Barker, R. S. (1947). Preparation of 3-Cyano-4-piperidone. Journal of the American Chemical Society, 69(6), 1535–1537. [Link]
-
ResearchGate. How can I synthezise imine from ketone?. (2015, May 4). [Link]
-
Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]
-
Master Organic Chemistry. Imines – Properties, Formation, Reactions, and Mechanisms. (2022, March 7). [Link]
-
Chemistry Steps. Imines from Aldehydes and Ketones with Primary Amines. [Link]
-
Chemistry Steps. Formation of Imines and Enamines. [Link]
-
Journal of the American Chemical Society. Preparation of 3-Cyano-4-piperidone. [Link]
-
Chemistry LibreTexts. Reaction with Primary Amines to form Imines. (2023, January 22). [Link]
-
Chemistry LibreTexts. 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. (2025, February 24). [Link]
-
Wikipedia. Dieckmann condensation. [Link]
-
Chemistry Notes. Dieckmann Condensation Mechanism, Examples and Application. [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
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A Tale of Two Piperidines: A Comparative Guide to 3-Cyano-4-iminopiperidine and 4-Cyanopiperidine in Organic Synthesis
In the landscape of modern organic synthesis, particularly within drug discovery and development, the piperidine scaffold remains a cornerstone. Its prevalence in pharmaceuticals is a testament to its favorable physicochemical properties and its ability to serve as a versatile synthetic handle.[1][2] Among the vast array of functionalized piperidines, 4-cyanopiperidine has long been a workhorse, a reliable building block for introducing the piperidine moiety into complex molecules. However, the emergence of more intricately functionalized analogs, such as 3-cyano-4-iminopiperidine, presents researchers with new strategic possibilities. This guide provides an in-depth, objective comparison of these two vital synthetic intermediates, exploring their distinct reactivity profiles and applications, supported by experimental insights to inform rational synthetic design.
At a Glance: Structural and Physicochemical Properties
A direct comparison of the fundamental properties of this compound and 4-cyanopiperidine reveals the key differences that underpin their divergent synthetic utility.
| Property | This compound | 4-Cyanopiperidine |
| CAS Number | 20373-91-5 | 4395-98-6 |
| Molecular Formula | C₆H₉N₃ | C₆H₁₀N₂ |
| Molecular Weight | 123.16 g/mol | 110.16 g/mol |
| Appearance | Light yellow solid | Colorless liquid |
| Key Functional Groups | Cyano (C≡N), Imine (C=NH), Secondary Amine (NH) | Cyano (C≡N), Secondary Amine (NH) |
| Reactivity Centers | C3 (α-carbon to imine), C4 (imine carbon), Piperidine Nitrogen, Cyano Group | C4 (carbon bearing cyano), Piperidine Nitrogen, Cyano Group |
The Veteran Workhorse: 4-Cyanopiperidine
4-Cyanopiperidine is a widely utilized intermediate in the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs), including analgesics, anti-inflammatory agents, and compounds targeting central nervous system disorders. Its synthetic value lies in the versatility of its two primary functional groups: the piperidine nitrogen and the cyano group.
The secondary amine of the piperidine ring readily undergoes N-alkylation, N-arylation, and acylation reactions, allowing for the introduction of diverse substituents. To control its reactivity, the nitrogen is often protected with groups like tert-butoxycarbonyl (Boc), which can be easily removed under mild acidic conditions.
The cyano group at the 4-position is a versatile precursor for a range of functionalities. It can be:
-
Reduced to a primary amine, yielding 4-(aminomethyl)piperidine derivatives.
-
Hydrolyzed to a carboxylic acid, leading to isonipecotic acid derivatives.
-
Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones.
Experimental Workflow: N-Boc Protection of 4-Cyanopiperidine
The protection of the piperidine nitrogen is a common first step in many synthetic sequences.
Caption: Workflow for the N-Boc protection of 4-cyanopiperidine.
Protocol:
-
Dissolve 4-cyanopiperidine (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add a base, for example, triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in the same solvent.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Perform an aqueous workup to remove the base and unreacted reagents.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to yield N-Boc-4-cyanopiperidine.
The Emerging Challenger: this compound
This compound is a more recent addition to the synthetic chemist's toolbox, offering unique reactivity due to the presence of the imine functionality in conjugation with the cyano group.[3] This arrangement creates a highly versatile scaffold for the construction of diverse heterocyclic systems.
The key structural feature of this compound is the enamine-like system, which provides multiple reactive sites. The imine group is more electrophilic than a ketone, and the adjacent cyano group further activates the molecule for nucleophilic attack. This enhanced reactivity makes it a valuable precursor for a variety of transformations, particularly in the synthesis of fused heterocyclic compounds. It is recognized as a key intermediate in the development of pharmaceuticals, including anti-cancer and anti-inflammatory drugs.[3]
Enhanced Reactivity and Synthetic Applications
The strategic placement of the cyano and imino groups in this compound opens up reaction pathways not readily accessible with 4-cyanopiperidine. This molecule can participate in a variety of cyclization and multicomponent reactions to generate complex molecular architectures.
For instance, the activated nature of the C3 and C4 positions makes it an excellent substrate for reactions with dinucleophiles, leading to the formation of fused pyrimidine, pyrazole, and isoxazole ring systems. The imine nitrogen can also act as a nucleophile in intramolecular cyclizations.
Conceptual Reaction Pathway: Synthesis of Fused Pyrimidines
The reaction of this compound with a 1,3-dielectrophile is a powerful method for constructing fused pyrimidine systems, which are prevalent in many biologically active compounds.
Caption: Conceptual pathway for fused pyrimidine synthesis.
Head-to-Head Comparison: Choosing the Right Tool for the Job
| Feature | This compound | 4-Cyanopiperidine |
| Primary Synthetic Utility | Precursor for fused heterocyclic systems and complex scaffolds. | A versatile building block for introducing the piperidine moiety. |
| Key Reactions | Cyclocondensations, multicomponent reactions, synthesis of fused rings. | N-functionalization, reduction/hydrolysis of the cyano group. |
| Reactivity Profile | Higher and more diverse due to the conjugated imine-cyano system. | More predictable and well-established reactivity. |
| Strategic Advantage | Rapid construction of molecular complexity. | Stepwise and controlled functionalization. |
| Ideal Applications | Library synthesis for lead discovery, synthesis of novel heterocyclic chemotypes. | Lead optimization, synthesis of well-defined analogs with diverse N-substituents. |
Conclusion: Complementary Tools for a Diverse Synthetic Landscape
On the other hand, this compound offers a gateway to more complex and diverse chemical space. Its enhanced and multifaceted reactivity allows for the rapid construction of fused heterocyclic systems and intricate molecular architectures that would be more challenging to access using traditional methods. For researchers and drug development professionals, the choice between these two reagents will be dictated by the specific synthetic strategy and the desired molecular target. Understanding the unique strengths of each will undoubtedly lead to more innovative and efficient synthetic routes towards the next generation of therapeutics.
References
-
Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
RSC Publishing. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Available at: [Link]
-
Synthetic Communications. Multicomponent synthesis of highly functionalized piperidines. Available at: [Link]
-
PMC. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available at: [Link]
-
SpringerLink. Multicomponent Reactions, Amphoteric Molecules in MCRs. Available at: [Link]
-
PubChem. 4-Cyanopiperidine. Available at: [Link]
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The 3-Cyano-4-iminopiperidine Scaffold: A Privileged Substructure for Selective Kinase Inhibition
A Comparative Guide to the Biological Activity of Derived Compounds, with a Focus on Janus Kinase (JAK) Inhibitors
Introduction: The Strategic Value of the Piperidine Ring in Drug Design
The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility, ability to engage in key hydrogen bonding interactions, and its role in modulating physicochemical properties like solubility and lipophilicity make it an invaluable building block for drug discovery.[2] Within this broad class of heterocycles, the 3-cyano-4-iminopiperidine scaffold represents a particularly versatile starting point. Its unique arrangement of functional groups—a reactive imine and an electron-withdrawing cyano group—offers a rich chemical handle for derivatization, enabling the synthesis of complex and stereochemically defined 3,4-disubstituted piperidines. These derived structures have proven exceptionally effective as inhibitors of protein kinases, a class of enzymes pivotal to cellular signaling and frequently dysregulated in diseases such as cancer and autoimmune disorders.[3]
This guide provides a comparative analysis of the biological activity of compounds derived from the this compound framework, with a primary focus on the Janus kinase (JAK) family of enzymes. We will delve into the mechanism of action of these inhibitors, compare their potency and selectivity, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this powerful chemical scaffold.
From a Versatile Scaffold to Potent Therapeutics: The Case of JAK Inhibitors
The development of the JAK inhibitor Tofacitinib (Xeljanz®) serves as a compelling case study for the therapeutic potential unlocked by the 3,4-disubstituted piperidine core. The key synthetic intermediate for Tofacitinib is a chiral 3-amino-4-methylpiperidine derivative, a structure readily accessible through synthetic strategies originating from precursors like this compound.[4][5] This piperidine core serves as the anchor for a pyrrolo[2,3-d]pyrimidine moiety, which engages with the hinge region of the ATP-binding site of JAKs, and a cyanoacetyl group, which contributes to the compound's potency and pharmacokinetic profile.[5][6]
The JAK-STAT Signaling Pathway: A Critical Target in Autoimmune Disease
The JAK-STAT pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional changes within the cell nucleus.[7][8] This pathway is integral to immune cell development, activation, and function. Its dysregulation is a hallmark of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[8][9]
The signaling process is initiated when a cytokine binds to its corresponding receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STATs (Signal Transducer and Activator of Transcription), which subsequently dimerize and translocate to the nucleus to regulate gene expression.[10] Small molecule inhibitors that target the ATP-binding site of JAKs can effectively block this cascade, thereby dampening the inflammatory response.
Diagram 1: The Janus Kinase (JAK)-STAT Signaling Pathway
Caption: Step-by-step workflow for determining the IC50 of a test compound against a purified kinase.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1X kinase reaction buffer.
-
Dilute the purified JAK enzyme (e.g., JAK1, JAK2, or JAK3) to the desired concentration (e.g., 2X final concentration) in kinase buffer.
-
Prepare a substrate/ATP mixture (e.g., 2X final concentration) in kinase buffer. The ATP concentration should ideally be at the Km for the specific kinase.
-
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer to create a 4X working stock.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the 4X test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of the 2X JAK enzyme solution to all wells.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP mixture to all wells. The final reaction volume is 10 µL.
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
Stop the reaction and detect ADP formation by adding 10 µL of Transcreener® ADP² Detection Mix.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a suitable plate reader (e.g., measuring fluorescence polarization).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Phospho-STAT5 (pSTAT5) Inhibition Assay by Flow Cytometry
This assay measures the inhibition of a key downstream event in the JAK-STAT pathway—the phosphorylation of STAT5—in a cellular context. It provides a more physiologically relevant measure of a compound's activity. [11][12] Detailed Protocol:
-
Cell Preparation and Stimulation:
-
Use a cytokine-responsive cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or a cell line like TF-1).
-
Starve the cells of cytokines for a defined period (e.g., 4-6 hours) in serum-free media.
-
Pre-incubate the cells with serial dilutions of the test compound or DMSO vehicle for 1-2 hours at 37°C.
-
Stimulate the cells with a cytokine known to activate the target JAK (e.g., IL-2 for JAK1/3, GM-CSF for JAK2) at a pre-determined EC80 concentration for 15-20 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Immediately stop the stimulation by fixing the cells with a formaldehyde-based buffer (e.g., BD Cytofix™) for 10-15 minutes at 37°C.
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
Permeabilize the cells by adding ice-cold methanol (e.g., BD Phosflow™ Perm Buffer III) and incubating on ice for at least 30 minutes. This step is critical for allowing the antibody to access the intracellular pSTAT5 epitope.
-
-
Staining and Acquisition:
-
Wash the permeabilized cells thoroughly with FACS buffer.
-
Stain the cells with a fluorescently-conjugated anti-pSTAT5 (e.g., Alexa Fluor 647 anti-pSTAT5) antibody for 30-60 minutes at room temperature, protected from light. Co-staining with cell surface markers (e.g., CD3, CD4 for T-cell subsets) can be performed to analyze specific cell populations.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000) for each condition.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter, and then on specific cell surface markers if used.
-
Determine the median fluorescence intensity (MFI) of the pSTAT5 signal for each sample.
-
Calculate the percent inhibition of pSTAT5 phosphorylation for each compound concentration relative to the stimulated (DMSO vehicle) and unstimulated controls.
-
Plot the data and determine the cellular IC50 value as described for the enzymatic assay.
-
Conclusion and Future Outlook
The this compound scaffold and its derivatives represent a highly successful platform in modern medicinal chemistry, particularly for the development of selective kinase inhibitors. The clinical and commercial success of JAK inhibitors like Tofacitinib underscores the therapeutic potential that can be realized by leveraging this versatile chemical starting point. By providing a framework for creating structurally complex and stereochemically defined molecules, this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
As our understanding of the intricate roles of different kinase isoforms in disease continues to grow, the demand for highly selective inhibitors will only increase. The principles and experimental methodologies outlined in this guide offer a robust framework for researchers and drug developers to compare and advance novel compounds derived from the this compound scaffold, paving the way for the next generation of targeted therapies.
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The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved January 17, 2026, from [Link]
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An Efficient and Alternative Method for Synthesis of Tofacitinib - Der Pharma Chemica. (n.d.). Retrieved January 17, 2026, from [Link]
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Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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The JAK/STAT Pathway - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
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The Definitive Guide to Structural Elucidation: X-ray Crystallographic Analysis of 3-Cyano-4-iminopiperidine Derivatives
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics, owing to its prevalence in natural products and its favorable pharmacokinetic properties.[1] Among the myriad of functionalized piperidines, derivatives bearing the 3-cyano-4-imino moiety represent a class of compounds with significant potential, acting as versatile intermediates in the synthesis of complex heterocyclic systems and as pharmacophores in their own right.[2][3] The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of next-generation drug candidates.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of X-ray crystallography as the gold standard for the structural analysis of 3-cyano-4-iminopiperidine derivatives against other widely used analytical techniques. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to support our comparisons, all grounded in authoritative scientific literature.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray diffraction (XRD) offers an unparalleled, high-resolution snapshot of a molecule's solid-state conformation, providing precise measurements of bond lengths, bond angles, and torsional angles.[4] This technique is the only method that can definitively establish the absolute stereochemistry and reveal the intricate details of intermolecular interactions within the crystal lattice.
For a molecule like a this compound derivative, which can exist as tautomers and stereoisomers, and exhibits conformational flexibility, the unequivocal structural data from X-ray crystallography is invaluable.
A Case Study: The Crystal Structure of a Spiropiperidine Iminohydantoin
While a publicly available crystal structure for a simple this compound derivative is not readily found, a closely related and highly relevant analogue, a spiropiperidine iminohydantoin inhibitor of β-secretase (BACE-1), has been successfully crystallized and its structure elucidated.[5][6] This complex molecule contains the core iminopiperidine functionality and serves as an excellent case study.
The X-ray co-crystal structure of this inhibitor with BACE-1, resolved at 1.8 Å, revealed a novel binding mode where the iminohydantoin moiety interacts with the catalytic aspartate residues through bridging water molecules.[6] This level of detail is crucial for structure-based drug design and could not have been obtained with such certainty by other methods.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography is the definitive method for solid-state structural elucidation, other spectroscopic techniques provide complementary and often more accessible information, particularly regarding the behavior of molecules in solution.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions. | Unambiguous structural determination; high resolution. | Requires high-quality single crystals, which can be challenging to grow; provides a static picture in the solid state. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁵N) | Connectivity, chemical environment of atoms, stereochemistry (relative), conformational dynamics in solution. | Non-destructive; provides information about the molecule in solution; can study dynamic processes. | Can be difficult to interpret for complex molecules; determination of absolute stereochemistry is not direct. |
| Mass Spectrometry (ESI-MS, GC-MS) | Molecular weight, elemental composition, structural information from fragmentation patterns. | High sensitivity; requires very small amounts of sample. | Does not provide 3D structural information; fragmentation can be complex and difficult to interpret. |
| Computational Modeling | Theoretical conformational analysis, prediction of stable conformers, electronic properties. | Provides insights into structures that are difficult to study experimentally; can guide experimental design. | Predictions need to be validated by experimental data; accuracy depends on the level of theory used. |
Experimental Protocols
Synthesis of this compound Derivatives: A Plausible Route
A common synthetic route to this compound derivatives involves the reaction of a 3-cyano-4-oxopiperidine precursor with a primary amine.[7] The precursor itself can be synthesized from commercially available starting materials.
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A Comparative Guide to Alternative Building Blocks for 3-Cyano-4-iminopiperidine in Drug Design
Introduction: The Role and Limitations of 3-Cyano-4-iminopiperidine
The piperidine ring is a cornerstone of modern medicinal chemistry, ranking as the third most frequently used ring structure in pharmaceuticals.[1] Its prevalence is a testament to its favorable physicochemical properties and synthetic versatility.[1][2] Within this class, this compound stands out as a versatile intermediate, featuring a piperidine core, a hydrogen-bond-accepting cyano group, and a reactive imine functionality.[3] This combination makes it a valuable building block, particularly in the synthesis of kinase inhibitors and other targeted therapies.
However, reliance on this scaffold is not without its challenges. The piperidine ring itself can be susceptible to metabolic oxidation, typically at the carbons alpha to the nitrogen, creating pharmacokinetic hurdles.[1] Furthermore, the cyano and imine groups, while synthetically useful, can introduce liabilities. The cyano group, often part of an α,β-unsaturated system in covalent inhibitors, acts as a "warhead" that reacts with nucleophilic residues like cysteine on a target protein.[4] While effective, this irreversible mechanism raises concerns about off-target reactivity and potential immunogenicity. There is a compelling rationale in drug design to evolve from covalent to non-covalent inhibition to enhance selectivity and improve safety profiles.[5][6]
This guide provides a comparative analysis of alternative building blocks to this compound. We will explore bioisosteres for the piperidine core, replacements for the cyano "warhead," and alternatives to the imine handle. The objective is to equip researchers with the knowledge to make informed decisions that can enhance metabolic stability, modulate physicochemical properties, navigate existing patent landscapes, and unlock novel binding interactions.
Strategic Evolution: Selecting an Alternative Scaffold
The process of selecting a suitable alternative is not arbitrary; it is a strategic decision guided by the specific goals of the drug discovery program. The concept of bioisosterism—the replacement of a functional group with another that maintains or improves biological activity while optimizing other properties—is central to this process.[7] The following decision tree illustrates a logical workflow for navigating these choices.
Caption: General workflow for synthesis of 4-aminopiperidines via reductive amination.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of a 4-Piperidone
This protocol is adapted from methodologies described for the synthesis of 4-aminopiperidine derivatives. [8]
-
Reaction Setup: To a solution of the N-substituted 4-piperidone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Add acetic acid (1.2 eq) to catalyze the formation of the iminium ion intermediate. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is often preferred as it is a mild and selective reducing agent that can be used in the presence of the acid catalyst.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aminopiperidine derivative.
Self-Validation: The success of the reaction is confirmed by LC-MS analysis showing the consumption of starting materials and the appearance of a new peak with the expected mass of the product. The purity and structure are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
The selection of a building block in drug design is a critical decision that profoundly impacts the properties and ultimate success of a therapeutic candidate. While this compound is a valuable and reactive intermediate, its inherent structural features can present challenges related to metabolic stability and mechanism of action. The alternatives presented in this guide—from spirocyclic and bridged piperidine bioisosteres to alternative covalent warheads and non-covalent interacting groups—offer a rich toolbox for medicinal chemists.
Spirocyclic scaffolds provide a validated strategy for mitigating P450-mediated metabolism. Shifting from a covalent cyano-based warhead to non-covalent groups like tetrazoles or amides can de-risk a program by improving selectivity and reducing the potential for off-target effects. Finally, employing more stable synthetic handles like 4-aminopiperidines and their 4-oxo precursors streamlines synthetic routes and provides robust platforms for diversification. By carefully considering the specific goals of a drug discovery project and leveraging these alternative building blocks, researchers can design next-generation therapeutics with superior efficacy, safety, and pharmacokinetic profiles.
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A Comparative Guide to In Silico ADMET Prediction for Novel 3-Cyano-4-iminopiperidine Analogs
Introduction: The Imperative of Early ADMET Profiling in Drug Discovery
The journey of a drug from conceptualization to clinical application is fraught with challenges, with a significant number of promising candidates failing due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1][2] This high attrition rate underscores the critical need for early and reliable assessment of a compound's pharmacokinetic and toxicological properties. In silico ADMET prediction has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to prioritize candidates with a higher probability of success.[3][4]
This guide focuses on the application of in silico ADMET prediction to a specific class of compounds: novel 3-cyano-4-iminopiperidine analogs. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[5] The this compound core, in particular, serves as a versatile intermediate for creating diverse chemical libraries with potential therapeutic applications.[6][7] However, the introduction of various substituents to this core can dramatically alter the ADMET properties of the resulting analogs. Therefore, a robust computational workflow is essential to guide the design and selection of analogs with optimal drug-like characteristics.
This document provides a comprehensive comparison of key in silico ADMET prediction methodologies, supported by established scientific principles and practical workflows. We will delve into the causality behind the selection of specific computational models and provide a step-by-step guide for their application, enabling researchers to make informed decisions in their drug discovery endeavors.
The Landscape of In Silico ADMET Prediction: A Methodological Overview
The prediction of ADMET properties is not a monolithic task. It encompasses a range of endpoints, each governed by complex biological and physicochemical principles. Consequently, a variety of computational approaches have been developed to model these phenomena.
2.1. Quantitative Structure-Activity Relationship (QSAR) Models:
At the heart of many in silico ADMET prediction tools lies the principle of Quantitative Structure-Activity Relationship (QSAR).[8][9] QSAR models are statistical models that correlate the chemical structure of a molecule with its biological activity or a specific property.[10] These models are built using large datasets of compounds with experimentally determined ADMET properties. By identifying key molecular descriptors (e.g., lipophilicity, polar surface area, molecular weight) that influence a particular endpoint, QSAR models can predict the properties of novel, untested compounds.[11] The strength of QSAR lies in its computational efficiency, making it ideal for screening large libraries of virtual compounds.[12]
2.2. Physicochemical Property Prediction:
A drug's ability to be absorbed, distributed, and permeate biological membranes is fundamentally linked to its physicochemical properties.[13][14][15][16][17] Key parameters include:
-
Lipophilicity (logP/logD): Influences membrane permeability and protein binding.[14]
-
Solubility (logS): Crucial for absorption from the gastrointestinal tract.[17]
-
Ionization (pKa): Affects solubility and the ability to cross cell membranes.[15]
Accurate prediction of these properties is a foundational step in any ADMET assessment.
2.3. Pharmacokinetic (PK) Modeling:
In silico models can also predict key pharmacokinetic parameters, providing insights into how a drug will behave in the body over time. These include:
-
Human Intestinal Absorption (HIA): Predicts the extent to which a drug is absorbed from the gut.
-
Blood-Brain Barrier (BBB) Permeability: Essential for drugs targeting the central nervous system.[12][18][19][20]
-
Plasma Protein Binding (PPB): Affects the free concentration of the drug available to exert its effect.
-
Interaction with Transporters (e.g., P-glycoprotein): P-glycoprotein (P-gp) is an efflux transporter that can limit drug absorption and distribution.[21][22][23][24] Predicting whether a compound is a substrate or inhibitor of P-gp is critical.[21][22][23]
2.4. Metabolism Prediction:
The cytochrome P450 (CYP) family of enzymes plays a central role in drug metabolism, primarily in the liver.[25][26][27][28][29] In silico models can predict:
-
Sites of Metabolism (SOM): Identifies the atoms in a molecule most likely to be metabolized by CYP enzymes.
-
CYP Inhibition: Predicts whether a compound will inhibit specific CYP isoforms, which can lead to drug-drug interactions.[26]
2.5. Toxicity Prediction:
Early identification of potential toxicity is paramount to avoid late-stage failures.[10] Key areas of in silico toxicity prediction include:
-
Cardiotoxicity (hERG Blockade): Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias.[30][31][32][33][34]
-
Hepatotoxicity (DILI): Drug-Induced Liver Injury (DILI) is a major reason for drug withdrawal from the market.[35][36][37][38][39]
-
Genotoxicity/Mutagenicity: Predicts the potential of a compound to damage DNA.
Experimental Workflow: A Step-by-Step Guide to In Silico ADMET Profiling
This section outlines a practical workflow for the in silico ADMET prediction of novel this compound analogs. For this guide, we will utilize a hypothetical web-based platform, "ADMET-PredictorSuite," which integrates various QSAR and machine learning models. The principles described are broadly applicable to other commercially available or open-source software.[3][40][41]
Step 1: Compound Library Preparation
-
Objective: To prepare the chemical structures of the this compound analogs for input into the prediction software.
-
Procedure:
-
Draw the chemical structures of the analogs using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Save the structures in a standard chemical file format, such as SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File).
-
Ensure that the structures are correctly represented, including stereochemistry where applicable.
-
Step 2: Physicochemical Property Calculation
-
Objective: To calculate the fundamental physicochemical properties that underpin ADMET behavior.
-
Procedure:
-
Upload the prepared chemical structure file to the "Physicochemical Properties" module of ADMET-PredictorSuite.
-
Select the properties to be calculated, including but not limited to: logP, logD at pH 7.4, aqueous solubility, and pKa.
-
Initiate the calculation and await the results.
-
Step 3: Pharmacokinetic Profile Prediction
-
Objective: To predict the absorption, distribution, and transporter interaction properties of the analogs.
-
Procedure:
-
Navigate to the "Pharmacokinetics" module.
-
Input the same chemical structure file.
-
Select the desired prediction models:
-
Human Intestinal Absorption (HIA)
-
Blood-Brain Barrier (BBB) Permeability
-
P-glycoprotein (P-gp) Substrate/Inhibitor
-
-
Run the predictions.
-
Step 4: Metabolism Prediction
-
Objective: To identify potential metabolic liabilities.
-
Procedure:
-
Go to the "Metabolism" module.
-
Select the relevant CYP450 isoforms for prediction (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2).[26]
-
Run the prediction for both Site of Metabolism (SOM) and CYP inhibition.
-
Step 5: Toxicity Prediction
-
Objective: To flag potential safety concerns early in the discovery process.
-
Procedure:
-
Access the "Toxicity" module.
-
Select the critical toxicity endpoints:
-
hERG Inhibition
-
Drug-Induced Liver Injury (DILI)
-
Ames Mutagenicity
-
-
Execute the predictions.
-
Step 6: Data Analysis and Visualization
-
Objective: To interpret the prediction results and compare the performance of the analogs.
-
Procedure:
-
Export all prediction results into a single spreadsheet.
-
Organize the data in a tabular format for easy comparison (see Table 1).
-
Utilize visualization tools to identify trends and outliers. For example, plot logP versus aqueous solubility to assess the balance between permeability and solubility.
-
Prioritize analogs with the most favorable overall ADMET profiles for further experimental validation.
-
Visualizing the Workflow
Caption: In Silico ADMET Prediction Workflow for Novel Analogs.
Comparative Data Analysis: A Case Study
To illustrate the practical application of this workflow, we present a comparative analysis of five hypothetical this compound analogs. The predicted ADMET properties are summarized in Table 1.
Table 1: Predicted ADMET Properties of Novel this compound Analogs
| Analog ID | logP | Aqueous Solubility (mg/mL) | HIA (%) | BBB Permeability | P-gp Substrate | CYP3A4 Inhibition | hERG Inhibition | DILI Risk | Ames Mutagenicity |
| CIP-001 | 2.5 | 0.5 | 92 | High | No | Low | Low | Low | Negative |
| CIP-002 | 4.8 | 0.01 | 85 | High | Yes | Moderate | Low | Low | Negative |
| CIP-003 | 1.2 | 10.2 | 75 | Low | No | Low | Low | Low | Negative |
| CIP-004 | 3.1 | 0.2 | 88 | Moderate | No | High | Moderate | High | Negative |
| CIP-005 | 2.8 | 0.4 | 90 | High | No | Low | Low | Low | Positive |
Interpretation of Results:
-
CIP-001 emerges as the most promising candidate, exhibiting a balanced profile of good absorption, high BBB permeability (if CNS action is desired), and a low risk of toxicity and drug-drug interactions.
-
CIP-002 shows good permeability but its high lipophilicity and low solubility could pose formulation challenges. It is also predicted to be a P-gp substrate, which might limit its effective concentration at the target site.
-
CIP-003 has excellent solubility but its low lipophilicity may result in poor membrane permeability and, consequently, lower absorption and BBB penetration.
-
CIP-004 raises significant safety concerns due to its predicted high risk of CYP3A4 inhibition, hERG blockade, and DILI.
-
CIP-005 , despite having a generally favorable ADMET profile, is flagged for potential mutagenicity, a serious toxicity concern that would likely halt its development.
This comparative analysis demonstrates how in silico predictions can effectively differentiate between analogs and guide the selection of candidates for synthesis and further experimental testing.
Mechanistic Insights: The Role of Cytochrome P450 in Metabolism
Understanding the underlying biological mechanisms is crucial for interpreting in silico predictions. The metabolism of drugs by CYP450 enzymes is a prime example. These enzymes, located primarily in the liver, are responsible for the biotransformation of a vast array of xenobiotics.[27]
Caption: Role of Cytochrome P450 in Drug Metabolism.
The diagram above illustrates the fundamental role of CYP450 enzymes in Phase I metabolism. They convert lipophilic drugs into more water-soluble (hydrophilic) metabolites, which can then be more easily excreted from the body.[27] However, this metabolic process can also lead to the formation of reactive metabolites that may cause toxicity. Furthermore, if a drug inhibits a particular CYP enzyme, it can affect the metabolism of other co-administered drugs, leading to potentially harmful drug-drug interactions.[29] In silico models that predict sites of metabolism and CYP inhibition are therefore invaluable for identifying these potential liabilities early on.
Conclusion: Integrating In Silico Predictions into a Modern Drug Discovery Cascade
In silico ADMET prediction is not a replacement for experimental testing, but rather a powerful tool for hypothesis generation and candidate prioritization.[42] By integrating computational predictions early in the drug discovery workflow, researchers can:
-
Enhance Decision-Making: Make more informed choices about which compounds to synthesize and advance.
-
Reduce Attrition Rates: Identify and eliminate compounds with unfavorable ADMET profiles before significant resources are invested.
-
Optimize Lead Compounds: Guide medicinal chemistry efforts to improve the drug-like properties of promising candidates.
-
Accelerate Timelines: Reduce the time and cost associated with drug development.[3]
The methodologies and workflows presented in this guide provide a robust framework for the in silico ADMET assessment of novel this compound analogs. By embracing these computational approaches, drug discovery teams can navigate the complexities of ADMET with greater confidence and efficiency, ultimately increasing the likelihood of bringing safe and effective new medicines to patients.
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- PHYSICOCHEMICAL FACTORS AFFECTING DRUG ABSORPTION. (n.d.). Slideshare.
- ADMET evaluation in drug discovery. 13.
- ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. (n.d.). [No Source Found].
- In silico ADME/T modelling for rational drug design. (2015). Quarterly Reviews of Biophysics.
- How can I predict toxicity in drug discovery?. (n.d.). Optibrium.
- Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. (n.d.).
- Rapid Identification of P-glycoprotein Substrates and Inhibitors. (n.d.). Semantic Scholar.
- Physicochemical Factors Affecting Drug Absorption. (n.d.). Pharmacy 180.
- Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. (2024). NIH.
- In Silico and In Vitro Identification of P-Glycoprotein Inhibitors from a Library of 375 Phytochemicals. (2023). MDPI.
- Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. (2025).
- Computational Approaches in Preclinical Studies on Drug Discovery and Development. (n.d.). PMC.
- Machine Learning for In Silico ADMET Prediction. (n.d.).
- ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. (n.d.). Audrey Yun Li.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). [No Source Found].
- This compound. (n.d.). Chem-Impex.
- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (n.d.). PubMed.
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The Alchemist's Guide to Piperidine Architectures: A Comparative Handbook for Validating 3-Cyano-4-iminopiperidine Reaction Products
For the discerning researcher in medicinal chemistry, the piperidine scaffold is a cornerstone of molecular design, and its derivatives are keystones in the arches of countless therapeutic agents. Among these, 3-cyano-4-iminopiperidine stands out as a versatile and highly reactive building block, its unique arrangement of functional groups offering a gateway to a diverse chemical space. However, this same reactivity presents a formidable challenge: the potential for a variety of reaction pathways leading to a tapestry of structurally similar, yet distinct, products. The definitive validation of the final molecular architecture is therefore not merely a procedural step, but a critical scientific endeavor that underpins the integrity of all subsequent research.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to unambiguously validate the structures of reaction products derived from this compound. We will move beyond a simple recitation of methods, instead delving into the causality behind experimental choices and constructing self-validating analytical workflows. This document is intended for researchers, scientists, and drug development professionals who seek not just data, but certainty.
The Structural Conundrum: A Case Study in Pyrazolo[4,3-c]pyridine Synthesis
The reaction of this compound with nucleophiles is a common strategy for the elaboration of this scaffold. A particularly illustrative example, and the focus of this guide, is its condensation with hydrazine to form a pyrazolo[4,3-c]pyridine derivative. This reaction, while seemingly straightforward, is fraught with potential structural ambiguities that necessitate a multi-pronged analytical approach for definitive validation.
The primary ambiguity arises from the tautomeric nature of the this compound starting material itself, which can exist in equilibrium between the imine and enamine forms. This duality of character can lead to different cyclization pathways and, consequently, different isomeric products. Furthermore, the resulting pyrazolopyridine core can also exhibit tautomerism.
Caption: Potential reaction pathways of this compound.
A Comparative Arsenal for Structural Elucidation
To navigate this landscape of structural uncertainty, a combination of spectroscopic and spectrometric techniques is indispensable. No single method is sufficient; rather, it is the convergence of data from multiple, orthogonal analyses that provides the requisite level of confidence. We will now compare and contrast the three pillars of modern structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cartographer of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[1] For the pyrazolopyridine products , a suite of NMR experiments is required to map out the proton and carbon environments and their relationships.
Core Techniques and Their Rationale:
-
¹H NMR: Provides information on the number of different proton environments and their neighboring protons through chemical shifts and coupling patterns. Key diagnostic signals will be the aromatic protons on the pyrazole and pyridine rings, and the aliphatic protons of the piperidine ring.
-
¹³C NMR: Reveals the number of unique carbon environments. The chemical shifts of the quaternary carbons in the fused ring system are particularly informative for distinguishing between isomers.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is often the key experiment for piecing together the entire carbon skeleton and confirming the fusion of the heterocyclic rings.
-
Data Interpretation for Isomer Differentiation:
| Isomer | Key ¹H NMR Features | Key ¹³C NMR Features | Key HMBC Correlations |
| Pyrazolo[4,3-c]pyridine | Distinct signals for pyrazole H and pyridine ring protons. | Unique chemical shifts for the bridgehead carbons. | Correlation from the pyrazole NH proton to the bridgehead carbons. |
| Pyrazolo[3,4-b]pyridine | Different chemical shifts and coupling patterns for the aromatic protons compared to the [4,3-c] isomer. | Different chemical shifts for the bridgehead carbons. | Distinct long-range correlations that confirm the alternative ring fusion. |
Experimental Protocol: A Step-by-Step Guide to NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. The choice of solvent is critical and can influence the observed chemical shifts.[2]
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Optimize the spectral width and the number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is often a longer experiment, so an appropriate number of scans is necessary. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition:
-
COSY: Run a standard gradient-selected COSY experiment.
-
HSQC: Acquire a gradient-selected HSQC experiment to establish one-bond C-H correlations.
-
HMBC: Acquire a gradient-selected HMBC experiment. The optimization of the long-range coupling delay is important to observe the desired two- and three-bond correlations.
-
-
Data Processing and Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals, and meticulously analyze the cross-peaks in the 2D spectra to build the molecular structure fragment by fragment.
Caption: NMR workflow for structural elucidation.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides the crucial information of the molecular weight of the product, confirming that the desired reaction has occurred and providing insights into the elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful in this regard.
Core Techniques and Their Rationale:
-
Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation. While the molecular ion may be weak or absent, the fragmentation pattern can provide valuable structural clues.
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺.[3] This is ideal for determining the molecular weight of the product with high accuracy.
-
High-Resolution Mass Spectrometry (HRMS): Provides a very precise mass measurement, allowing for the determination of the elemental formula of the molecule. This is a critical step in confirming the identity of the product and ruling out unexpected side reactions.
-
Tandem Mass Spectrometry (MS/MS): Involves the isolation of the parent ion (e.g., [M+H]⁺) and its subsequent fragmentation. The resulting daughter ions can provide further structural information and help to differentiate between isomers.
Data Interpretation for Isomer Differentiation:
While isomers will have the same molecular weight, their fragmentation patterns in EI-MS or MS/MS can differ. The stability of the fused ring system and the nature of the substituents will influence which bonds are most likely to break.
| Technique | Pyrazolo[4,3-c]pyridine | Pyrazolo[3,4-b]pyridine |
| HRMS (ESI) | Identical accurate mass, confirming the elemental formula C₁₁H₁₂N₄. | Identical accurate mass, confirming the elemental formula C₁₁H₁₂N₄. |
| MS/MS (ESI) | Characteristic fragmentation pattern, potentially involving cleavage of the piperidine ring. | Potentially different fragmentation pattern due to different ring strain and bond strengths in the fused system. |
Experimental Protocol: A Step-by-Step Guide to MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified product (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
HRMS (ESI) Acquisition:
-
Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Calibrate the instrument to ensure high mass accuracy.
-
-
MS/MS Acquisition:
-
Set the mass spectrometer to isolate the [M+H]⁺ ion.
-
Apply collision-induced dissociation (CID) energy to fragment the isolated ion.
-
Acquire the spectrum of the resulting fragment ions.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and use it to calculate the elemental formula.
-
Analyze the fragmentation pattern from the MS/MS spectrum to propose fragmentation pathways. Compare the fragmentation patterns of potential isomers if standards are available.
-
Caption: Mass spectrometry workflow for molecular formula and fragmentation analysis.
Single-Crystal X-ray Crystallography: The Unambiguous Arbiter
When an absolute, unambiguous determination of the three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[4] This technique provides a detailed map of electron density in a crystal, from which the precise positions of all atoms can be determined.
The Power of X-ray Crystallography:
-
Unambiguous Structure Determination: It directly visualizes the molecular structure, resolving any ambiguities regarding connectivity, isomerism, and stereochemistry.
-
Conformational Analysis: Provides information about the preferred conformation of the molecule in the solid state.
-
Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, providing insights into intermolecular forces.
Challenges and Considerations:
The primary bottleneck for this technique is the need to grow a high-quality single crystal of the compound, which can be a challenging and time-consuming process.[5]
Experimental Protocol: A Step-by-Step Guide to X-ray Crystallography
-
Crystallization: This is the most critical and often the most difficult step.
-
Solvent Selection: Screen a variety of solvents and solvent combinations to find conditions where the compound has moderate solubility.
-
Techniques: Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.[6]
-
-
Crystal Mounting and Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using an X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic positions and thermal parameters to obtain the final, high-resolution structure.
-
-
Data Analysis and Visualization:
-
Analyze the bond lengths, bond angles, and torsion angles to confirm the molecular geometry.
-
Generate a visual representation of the molecule, such as an ORTEP diagram.
-
Caption: X-ray crystallography workflow for definitive structure determination.
The Self-Validating Workflow: A Triad of Trust
-
Initial Hypothesis (MS): Begin with HRMS to confirm the elemental composition of the product. This ensures that the expected reaction has taken place and provides the molecular formula.
-
Connectivity Mapping (NMR): Use a comprehensive suite of 1D and 2D NMR experiments to propose a detailed structural hypothesis, including the specific isomeric form.
-
Absolute Confirmation (X-ray Crystallography): Whenever possible, obtain a single-crystal X-ray structure to provide unequivocal proof of the proposed structure. The crystallographic data should be consistent with the NMR and MS data.
In the absence of a crystal structure, the combination of exhaustive NMR analysis and high-resolution mass spectrometry with fragmentation studies can provide a very high degree of confidence in the structural assignment. However, it is crucial to acknowledge that without the definitive proof of X-ray crystallography, a small degree of uncertainty may remain, particularly in complex stereochemical cases.
Conclusion: From Ambiguity to Certainty
The synthesis of novel compounds from reactive starting materials like this compound is an exciting frontier in drug discovery. However, the potential for structural ambiguity necessitates a rigorous and multi-faceted approach to product validation. By judiciously applying the complementary techniques of NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can move from a state of structural uncertainty to one of absolute confidence. This commitment to analytical rigor is the bedrock upon which reliable and reproducible scientific progress is built.
References
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- Rupp, B. (2010). X-Ray Crystallography of Chemical Compounds. In Methods in Molecular Biology (Vol. 634). Humana Press.
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35085-35090. doi:10.1039/d3ra07321a
- Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2015). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 20(1), 1367-1383. doi:10.3390/molecules20011367
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142.
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University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
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National Center for Biotechnology Information. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link]
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National Center for Biotechnology Information. Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Retrieved from [Link]
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National Center for Biotechnology Information. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Retrieved from [Link]
-
National Center for Biotechnology Information. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
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ResearchGate. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Retrieved from [Link]
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A Comparative Guide to Piperidine-Based Organocatalysis: Evaluating the Potential of 3-Cyano-4-iminopiperidine
Introduction: The Enduring Utility of Piperidine in Organocatalysis and the Quest for Novel Scaffolds
For decades, the humble piperidine ring has been a cornerstone of organocatalysis, prized for its efficacy as a basic catalyst in a myriad of carbon-carbon bond-forming reactions.[1] Its secondary amine functionality enables it to participate in catalytic cycles via both enamine and iminium ion intermediates, making it a versatile tool for reactions such as the Knoevenagel condensation, Michael addition, and aldol reactions. The pKa of piperidine's conjugate acid is approximately 11.2, striking a balance of basicity that is sufficient to deprotonate common pronucleophiles without promoting undesired side reactions.
However, the continuous drive for innovation in catalyst development necessitates the exploration of novel structural motifs that can offer enhanced performance, selectivity, or substrate scope. In this context, 3-Cyano-4-iminopiperidine emerges as an intriguing, yet largely unexplored, candidate. While primarily recognized as a valuable intermediate in pharmaceutical synthesis, its unique substitution pattern—featuring a strongly electron-withdrawing cyano group and a reactive imine functionality—suggests the potential for modulated catalytic activity compared to its parent scaffold.
This guide presents a comparative analysis of the established performance of piperidine in the Knoevenagel condensation and a theoretical exploration of how the structural and electronic modifications in this compound could influence its catalytic prowess. By dissecting the mechanistic underpinnings of piperidine catalysis and applying fundamental principles of physical organic chemistry, we will construct a hypothesis-driven comparison to guide future experimental validation.
The Knoevenagel Condensation: A Mechanistic Benchmark for Piperidine Catalysis
The Knoevenagel condensation, the reaction between an active methylene compound and a carbonyl group, serves as an excellent model system for evaluating the performance of basic organocatalysts.[2] The piperidine-catalyzed mechanism proceeds through two potential, and not mutually exclusive, pathways:
-
Base Catalysis Pathway: Piperidine acts as a Brønsted base, deprotonating the active methylene compound to form a stabilized enolate. This enolate then undergoes nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. Subsequent protonation and dehydration yield the α,β-unsaturated product.
-
Iminium Ion Pathway: Piperidine reacts with the carbonyl compound to form a carbinolamine intermediate, which then dehydrates to form a highly electrophilic iminium ion. This iminium ion is more susceptible to nucleophilic attack by the enolate of the active methylene compound. The final steps involve hydrolysis of the resulting adduct to regenerate the piperidine catalyst and furnish the product.[3][4]
Theoretical studies suggest that the formation of the iminium ion can be the rate-determining step, and the primary role of piperidine may be to facilitate the elimination of water from the carbinolamine intermediate.[3] The efficiency of the catalyst is therefore intrinsically linked to the nucleophilicity and basicity of the piperidine nitrogen.
Structural and Electronic Analysis: Piperidine vs. This compound
The introduction of 3-cyano and 4-imino substituents onto the piperidine ring is predicted to induce significant changes in its electronic and steric properties.
Electronic Effects: The Influence of Electron-Withdrawing Groups
The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and its ability to participate in resonance delocalization.[5] The presence of a cyano group at the 3-position is expected to exert a strong negative inductive effect (-I) on the piperidine ring, thereby decreasing the electron density on the nitrogen atom. This reduction in electron density will, in turn, lower the basicity of the amine.[6] Consequently, the pKa of the conjugate acid of this compound is predicted to be significantly lower than that of piperidine.
The 4-imino group, while also containing an sp²-hybridized nitrogen, will primarily influence the conformational and steric properties of the ring. Its electronic effect on the distal secondary amine at the 1-position is less direct than that of the adjacent cyano group.
Steric Considerations
The planar geometry of the imino group at the 4-position will distort the typical chair conformation of the piperidine ring. This, combined with the presence of the 3-cyano group, may introduce steric hindrance around the nitrogen atom, potentially affecting its ability to interact with bulky substrates.
Hypothesized Performance Comparison in the Knoevenagel Condensation
Based on the analysis of electronic and steric effects, we can formulate a hypothesis regarding the comparative catalytic performance of this compound and piperidine in a model Knoevenagel condensation, for instance, between benzaldehyde and malononitrile.
| Performance Metric | Piperidine (Established) | This compound (Hypothesized) | Rationale for Hypothesis |
| Reaction Rate | High | Lower | The reduced basicity of the nitrogen in this compound, due to the electron-withdrawing cyano group, would slow down both the deprotonation of the active methylene compound and the formation of the iminium ion intermediate.[6] |
| Catalyst Loading | Low (typically 5-10 mol%)[7] | Higher | To achieve a comparable reaction rate to piperidine, a higher catalyst loading of the less basic this compound might be necessary to generate a sufficient concentration of the active catalytic species. |
| Product Yield | Excellent (often >90%)[7] | Good to Excellent | While the reaction rate may be slower, the reaction is likely to proceed to completion, albeit over a longer period or at a higher temperature, to afford good to excellent yields. |
| Substrate Scope | Broad | Potentially more limited | Increased steric hindrance around the active site and altered basicity might narrow the range of compatible aldehydes and active methylene compounds. |
| Selectivity | Generally high for E-isomer | Potentially altered | The modified steric and electronic environment could influence the transition state geometry, possibly leading to different E/Z selectivity in the final product. This would require experimental verification. |
Experimental Protocols for a Comparative Study
To empirically validate the hypothesized performance differences, a series of controlled experiments are necessary. The following protocols outline a robust methodology for a comparative study.
General Procedure for Piperidine-Catalyzed Knoevenagel Condensation
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 equiv.), the active methylene compound (1.1 equiv.), and a suitable solvent (e.g., ethanol, 5 mL per mmol of aldehyde).
-
Add piperidine (0.1 equiv., 10 mol%) to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Proposed Procedure for this compound-Catalyzed Knoevenagel Condensation
-
Follow the general procedure outlined above, substituting piperidine with this compound at various catalyst loadings (e.g., 10 mol%, 20 mol%, and 30 mol%).
-
Due to the anticipated lower reactivity, it is recommended to monitor the reaction for an extended period and consider higher reaction temperatures if necessary.
-
Carefully analyze the product distribution and yield for each catalyst loading to determine the optimal conditions.
Analytical Methods for Performance Comparison
-
Reaction Kinetics: Aliquots should be taken from the reaction mixture at regular intervals and analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the rate of product formation.
-
Product Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Yield Determination: The isolated yield of the purified product should be calculated for each reaction.
-
Selectivity Analysis: The ratio of E/Z isomers, if applicable, should be determined by ¹H NMR or chiral HPLC.
Visualizing the Catalytic Cycle and Experimental Workflow
Diagram 1: The Dual Mechanistic Pathways of Piperidine Catalysis
Caption: Dual catalytic pathways for piperidine in the Knoevenagel condensation.
Diagram 2: Comparative Experimental Workflow
Caption: Workflow for comparing catalyst performance.
Conclusion and Future Outlook
While piperidine remains a robust and reliable organocatalyst, the exploration of substituted derivatives like this compound is crucial for advancing the field. Our theoretical analysis, grounded in established mechanistic principles, predicts that this compound will likely exhibit attenuated catalytic activity in the Knoevenagel condensation compared to its parent. This is primarily attributed to the reduced basicity of the piperidine nitrogen due to the strong electron-withdrawing effect of the 3-cyano group.
However, this does not preclude its potential utility. The modified electronic properties could lead to novel selectivities or compatibility with substrates that are sensitive to highly basic conditions. Furthermore, the imine and cyano functionalities offer handles for further derivatization, opening the door to the development of bifunctional or chiral catalysts based on this scaffold.
The experimental protocols outlined in this guide provide a clear roadmap for the empirical validation of these hypotheses. Such studies are essential to move this compound from a promising, yet underutilized, building block to a well-characterized component of the modern organocatalyst toolbox. The insights gained from such a comparative study would not only elucidate the performance of this specific compound but also contribute to a deeper understanding of structure-activity relationships in piperidine-based organocatalysis.
References
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Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]
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Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. [Link]
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Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. PubMed. [Link]
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Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
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Knoevenagel Condensation. J&K Scientific LLC. [Link]
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Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and their monocyclic counterparts. ResearchGate. [Link]
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pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. [Link]
-
Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. PubMed. [Link]
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The effect of different catalyst on the synthesis of piperdines. ResearchGate. [Link]
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The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
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Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. [Link]
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]
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Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. PubMed. [Link]
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Adjustment of Electronic (OMe and NO2) and Steric (CHPh2) Effects in Bis(imino)pyridinyliron Precatalysts for Producing High Molecular Weight Linear PE. ResearchGate. [Link]
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Notes - Basicity of Some Nitrilated Amines. The Journal of Organic Chemistry. [Link]
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Proposed mechanism for the synthesis of highly substituted piperidine 9. ResearchGate. [Link]
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Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. PubMed. [Link]
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Steric Restraints in Redox-Active Guanidine Ligands and Their Impact on Coordination Chemistry. PMC - PubMed Central. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of 3-Cyano-4-iminopiperidine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. 3-Cyano-4-iminopiperidine is a key intermediate in the synthesis of innovative pharmaceuticals, including anti-cancer and anti-inflammatory drugs[1]. However, its molecular structure, incorporating both a reactive piperidine ring and a cyano group, necessitates a stringent and well-understood safety protocol. This guide provides essential, field-proven procedures for handling this compound, ensuring both personal safety and the integrity of your research. Our approach is built on a deep understanding of the compound's potential hazards, moving beyond a simple checklist to explain the critical reasoning behind each safety measure.
Hazard Assessment: A Duality of Risk
Understanding the "why" is the foundation of a robust safety culture. This compound is not a compound to be handled with standard laboratory precautions due to its dual-hazard nature, stemming from its constituent functional groups:
-
The Piperidine Moiety: Piperidine and its derivatives are known to be corrosive, highly flammable, and can cause severe skin burns and eye damage[2][3]. They are readily absorbed through the skin and can be toxic upon contact or fatal if inhaled[2].
-
The Cyano Group: Cyanide-containing compounds are acutely toxic by all routes of exposure[4]. A significant and critical danger is their potential to react with acids to produce highly toxic hydrogen cyanide (HCN) gas[5]. Inhalation of or contact with even small amounts of cyanide can be deadly, as it inhibits cellular oxygen delivery[6].
Therefore, all handling procedures must assume the compound is highly toxic, corrosive, readily absorbed through the skin, and potentially capable of releasing lethal gas upon acidification.
Core Directive: Engineering Controls and Designated Areas
Before any personal protective equipment is worn, the environment itself must be engineered for safety.
-
Primary Engineering Control: All handling of this compound, including weighing, transferring, and preparation of solutions, must be conducted within a certified chemical fume hood[5][7]. The fume hood provides the primary barrier, protecting the user from inhaling toxic dust or vapors.
-
Designated Work Area: Establish a clearly marked "Cyanide Use Area" within the laboratory[5]. This administrative control restricts access and ensures that all personnel in the vicinity are aware of the specific hazards present.
-
Emergency Equipment: Ensure an ANSI-approved safety shower and eyewash station are immediately accessible and have been tested within the month[4][5]. Their locations must be known to all personnel before work begins.
-
Prohibition of Solitary Work: Never work with this compound while alone in the laboratory[4][7]. Always inform colleagues before beginning your work.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The following PPE is mandatory for all operations involving this compound. This multi-layered approach ensures comprehensive protection against the compound's diverse threats.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Goggles provide a seal against splashes and dust. A face shield must be worn over the goggles to protect the entire face from splashes, especially when handling solutions[5][8]. |
| Hands | Double-Layered Chemical-Resistant Gloves | Double-gloving is critical. An inner nitrile exam glove provides a base layer, while a thicker, chemical-resistant outer glove (e.g., utility-grade nitrile) protects against the corrosive and toxic properties of piperidine derivatives. Inspect gloves for any signs of degradation or puncture before and during use. If contact occurs, remove gloves immediately, wash hands, and re-glove with a new pair[4][7]. |
| Body | Chemical-Resistant Lab Coat & Apron | A flame-retardant lab coat is the minimum requirement. For procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat is necessary to prevent skin exposure[4][8]. Standard cotton lab coats are not sufficient to prevent penetration by corrosive liquids. |
| Respiratory | N/A (for standard fume hood use) | When used within a properly functioning chemical fume hood, additional respiratory protection is typically not required. However, for emergency situations such as a large spill outside of the hood, a full-face respirator with a combination organic vapor, acid gas, and particulate cartridge or a self-contained breathing apparatus (SCBA) is essential[6]. |
| Feet | Closed-Toe Shoes | Leather or chemical-resistant shoes that fully cover the foot are mandatory. Canvas or mesh shoes are prohibited as they offer no protection from spills[5][7]. |
Operational Plan: From Receipt to Disposal
A self-validating protocol anticipates risks at every stage. Follow these procedural steps meticulously.
Safe Handling and Use Protocol
-
Preparation: Before retrieving the compound, ensure the designated fume hood is clean, uncluttered, and the sash is at the appropriate working height. Assemble all necessary equipment and reagents. Crucially, ensure no acids are present in the immediate work area unless required for the reaction, in which case they should be kept to the absolute minimum quantity[5].
-
Weighing Solid Compound: If the balance cannot be located inside the fume hood, use the following containment procedure: Tare a sealed container (e.g., a vial with a cap) on the balance. Transfer the container to the fume hood, add the solid this compound, and securely close the container. Return the sealed container to the balance for the final weight measurement[7]. This prevents the release of toxic dust into the open lab.
-
Transfer and Dissolution: All transfers of the solid and the addition of solvents must occur within the fume hood. Use tools and equipment (spatulas, glassware) dedicated solely to cyanide work.
-
Post-Handling: After completing the work, thoroughly decontaminate all surfaces and equipment (see Section 4.3). Wash hands thoroughly with soap and water after removing gloves[7].
Emergency Procedures: Spill Response
In the event of a spill, immediate and correct action is critical. Evacuate non-essential personnel and follow the established workflow.
Caption: Workflow for responding to a this compound spill.
Decontamination and Disposal Plan
Proper disposal is a critical final step to ensure safety.
-
Decontamination: To decontaminate glassware and surfaces, first rinse or wipe with a pH 10 buffer solution, followed by a thorough cleaning with soap and water[5]. This basic solution helps to prevent the formation of hydrogen cyanide.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and absorbent pads, must be treated as hazardous waste[4].
-
Waste Containers: Use dedicated, clearly labeled waste containers for cyanide waste. Solid and liquid cyanide wastes must be stored in separate, sealed containers[5]. Never mix cyanide waste with acidic waste streams.
-
Final Disposal: Dispose of all waste through your institution's Environmental Health & Safety (EH&S) department according to hazardous waste protocols[4][5].
By integrating this comprehensive safety framework into your daily operations, you can confidently handle this compound, advancing your critical research while upholding the highest standards of laboratory safety.
References
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
-
Cyanide Hazard Alert. (2024-02-09). Workplace Safety North. [Link]
-
Cyanides. (2014-03-24). Division of Research Safety - University of Illinois. [Link]
-
GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]
-
Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE.* Yale Environmental Health & Safety. [Link]
-
Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]
-
Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]
-
Understanding Piperidine: Properties, Uses, and Safety Precautions. (2026-01-08). Oreate AI Blog. [Link]
-
Piperidine - SAFETY DATA SHEET. Acros Organics. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
